molecular formula C14H17NO4 B1287116 Benzyl 2-acetylmorpholine-4-carboxylate CAS No. 317365-38-1

Benzyl 2-acetylmorpholine-4-carboxylate

Cat. No.: B1287116
CAS No.: 317365-38-1
M. Wt: 263.29 g/mol
InChI Key: GWWOZOYYIYINFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOZOYYIYINFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252255
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-38-1
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317365-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Benzyl 2-acetylmorpholine-4-carboxylate, a valuable morpholine derivative for research and drug development. The proposed synthesis is grounded in established chemical principles and offers a step-by-step methodology suitable for implementation in a laboratory setting.

Introduction and Strategic Approach

This compound is a key heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a chiral center at the C2 position and an N-benzyloxycarbonyl (Cbz) protecting group, makes it an attractive building block for the synthesis of more complex molecules. This guide details a multi-step synthesis starting from a commercially available precursor, focusing on practical and high-yielding transformations.

The chosen synthetic strategy involves a four-step sequence starting from Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. This pathway is advantageous due to the accessibility of the starting material and the reliability of the proposed chemical transformations. The key steps include two selective oxidation reactions and a Grignard addition to build the acetyl group at the C2 position of the morpholine ring.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following four-step reaction sequence:

Synthesis_Pathway A Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate B Benzyl 2-formylmorpholine-4-carboxylate A->B Step 1: Oxidation (e.g., PCC, DMP) C Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate B->C Step 2: Grignard Reaction (CH3MgBr) D This compound C->D Step 3: Oxidation (e.g., PCC, Swern)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Oxidation of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate to Benzyl 2-formylmorpholine-4-carboxylate

The initial step involves the selective oxidation of the primary alcohol at the C2 position to an aldehyde. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.

Protocol:

  • To a stirred solution of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Benzyl 2-formylmorpholine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Causality: PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes due to its mild nature and high selectivity. The reaction proceeds via a chromate ester intermediate, followed by an E2 elimination to yield the aldehyde. Anhydrous conditions are essential to prevent the formation of the corresponding carboxylic acid.

Step 2: Grignard Reaction to form Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

The second step involves the nucleophilic addition of a methyl group to the aldehyde functionality using a Grignard reagent.

Protocol:

  • Dissolve the crude Benzyl 2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of methylmagnesium bromide (CH3MgBr) (1.2 eq, typically 3.0 M in diethyl ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The resulting crude Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate can be purified by flash column chromatography.

Causality: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic work-up protonates the resulting alkoxide to yield the secondary alcohol. The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents.

Step 3: Oxidation of Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate to this compound

The final step is the oxidation of the secondary alcohol to the target ketone.

Protocol:

  • Dissolve Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (DMP) (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir the mixture vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Causality: Dess-Martin periodinane is a hypervalent iodine compound that provides a mild and selective method for oxidizing secondary alcohols to ketones.[1] The reaction proceeds under neutral conditions and at room temperature, which is advantageous for sensitive substrates.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1Benzyl 2-(hydroxymethyl)morpholine-4-carboxylatePCC, DCMBenzyl 2-formylmorpholine-4-carboxylate85-95%
2Benzyl 2-formylmorpholine-4-carboxylateCH3MgBr, THFBenzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate70-85%
3Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylateDMP, DCMThis compound80-90%

Alternative Synthetic Route

An alternative pathway to the target molecule involves the reaction of an activated carboxylic acid derivative with an organometallic reagent.

Alternative_Pathway A N-Cbz-morpholine-2-carboxylic acid B N-Cbz-morpholine-2-carbonyl chloride A->B SOCl2 or (COCl)2 C This compound B->C e.g., (CH3)2CuLi

Caption: Alternative synthesis via an acid chloride intermediate.

This route begins with N-Cbz-morpholine-2-carboxylic acid, which is first converted to the more reactive acid chloride. Subsequent reaction with a milder organometallic reagent, such as lithium dimethylcuprate (a Gilman reagent), can yield the desired ketone.[2] This method avoids the formation of a tertiary alcohol, which can be a side product when using more reactive organometallic reagents like Grignard reagents with acid chlorides. However, Grignard reagents can react with the acidic proton of carboxylic acids, necessitating the initial conversion to a derivative like an ester or acid chloride.[3]

Conclusion

The presented synthesis provides a reliable and well-documented pathway to this compound. The methodology relies on common laboratory transformations and commercially available starting materials. The detailed protocols and mechanistic explanations are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful synthesis of this and related morpholine derivatives.

References

  • O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(11), 2910–2913.
  • Lu, Z., & Stahl, S. S. (2012). A base-free, Pd-catalyzed aerobic oxidative cyclization of alkenes for the synthesis of six-membered N-heterocycles. Organic letters, 14(5), 1234–1237.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). A mild and efficient method for the synthesis of 2-substituted morpholines via intramolecular cyclization of β-amino alcohols. Tetrahedron Letters, 44(34), 6493-6496.
  • O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539-1542.
  • PubChem. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • CHEM 2325 Module 25: Reactions of Carboxylic Acid Derivatives with Organometallic Compounds. (2024, June 17). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids! Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-acetylmorpholine-4-carboxylate, a substituted morpholine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and key safety considerations for this compound, designed to empower researchers in its effective application.

Core Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 263.29 g/mol .[1] Its core structure consists of a morpholine ring substituted at the 2-position with an acetyl group and at the 4-position (the nitrogen atom) with a benzyloxycarbonyl (Cbz) protecting group. This combination of functional groups makes it a valuable intermediate for further chemical modifications.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
CAS Number 317365-38-1[1]
IUPAC Name This compound
Synonyms 2-acetyl-4-benzyloxycarbonylmorpholine[1]
InChI InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3[1]
InChIKey GWWOZOYYIYINFX-UHFFFAOYSA-N[1]
SMILES CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Physical Form Solid[1]
Purity Typically ≥97%[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 1.0[2]
Monoisotopic Mass 263.11575 Da[2]

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for this compound is not prominently documented. However, based on established methodologies for the synthesis of substituted morpholines, a plausible synthetic route can be devised. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from a readily available amino alcohol. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the morpholine nitrogen, which can be readily removed under specific conditions to allow for further functionalization.

G A Starting Material (e.g., 2-amino-1,4-butanediol derivative) B Protection of Amino Group (e.g., with Benzyl Chloroformate) A->B C Intermediate: N-Cbz Protected Amino Diol B->C D Cyclization (e.g., intramolecular Williamson ether synthesis) C->D E Intermediate: Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate D->E F Oxidation of Alcohol (e.g., Swern or Dess-Martin oxidation) E->F G Intermediate: Benzyl 2-formylmorpholine-4-carboxylate F->G H Grignard Reaction (with Methylmagnesium Bromide) G->H I Intermediate: Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate H->I J Oxidation of Secondary Alcohol I->J K Final Product: This compound J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on general synthetic strategies for morpholine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • To a solution of a suitable 2-aminodiol precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate under reduced pressure, and purify the N-Cbz protected amino diol intermediate by column chromatography.

  • The protected diol is then subjected to an intramolecular cyclization, for example, by converting one of the hydroxyl groups to a good leaving group followed by treatment with a base to effect ring closure.

Step 2: Oxidation to the Aldehyde

  • Dissolve Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate in a suitable solvent like dichloromethane.

  • Perform an oxidation reaction using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation to yield Benzyl 2-formylmorpholine-4-carboxylate.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Grignard Reaction and Final Oxidation

  • To a solution of the aldehyde in an anhydrous ether solvent at low temperature (e.g., -78 °C), add a solution of methylmagnesium bromide.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate to obtain Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate.

  • Oxidize the secondary alcohol to the ketone using an appropriate oxidizing agent (e.g., PCC or a Swern oxidation) to yield the final product, this compound.

  • Purify the final compound by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy
  • Aromatic Protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm.

  • Benzyl CH₂: A singlet around 5.1-5.2 ppm.

  • Morpholine Ring Protons: A series of multiplets between approximately 3.0 and 4.5 ppm. The proton at the 2-position, being adjacent to the acetyl group, would likely appear as a distinct multiplet.

  • Acetyl CH₃: A sharp singlet at approximately 2.1-2.3 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (ketone): A signal in the downfield region, likely above 200 ppm.

  • Carbonyl Carbon (carbamate): A signal around 155 ppm.

  • Aromatic Carbons: Signals between 127-137 ppm.

  • Benzyl CH₂ Carbon: A signal around 67 ppm.

  • Morpholine Ring Carbons: Signals in the range of 40-75 ppm.

  • Acetyl CH₃ Carbon: A signal in the aliphatic region, around 25-30 ppm.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts have been calculated. These values can be useful for identification in mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 264.12303159.5
[M+Na]⁺ 286.10497164.0
[M-H]⁻ 262.10847164.6
[M+NH₄]⁺ 281.14957172.8

Data from PubChemLite.[2]

Reactivity and Applications

The chemical reactivity of this compound is dictated by its key functional groups: the N-Cbz protected morpholine, and the acetyl group.

G cluster_0 This compound A N-Cbz Group D Deprotection (e.g., Hydrogenolysis) -> Secondary Amine A->D B Acetyl Group F Enolate Formation (with base) B->F C Morpholine Ring H Ring Opening/Modification C->H E Further N-functionalization D->E G Aldol reactions, Alkylations F->G

Caption: Key reactivity sites of this compound.

  • N-Cbz Deprotection: The benzyloxycarbonyl group can be removed via hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), yielding the free secondary amine. This allows for subsequent N-alkylation or N-acylation reactions.

  • Acetyl Group Reactivity: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations or alkylations. The ketone can also be reduced to a secondary alcohol.

Due to these reactive handles, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3] Its structure is conducive to the creation of targeted molecules for potential use as analgesics and central nervous system agents.[3]

Safety and Handling

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[4]

Potential Hazards of Related Compounds
  • N-Allylmorpholine: Classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[4]

  • N-Ethylmorpholine: Flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[5]

  • N-Formylmorpholine: May cause an allergic skin reaction.[6]

  • N-Acetylmorpholine: May be harmful if swallowed and may cause skin and eye irritation.[8]

Given these potential hazards for similar compounds, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited in publicly accessible literature, this guide provides a robust framework for its understanding and use by outlining its core properties, a plausible and detailed synthetic approach, predicted spectroscopic characteristics, and essential safety and handling protocols based on data from analogous structures. As with any research chemical, particularly one with limited documented studies, all experimental work should be conducted with careful planning and adherence to strict safety standards.

References

  • Loba Chemie. N-ETHYLMORPHOLINE FOR SYNTHESIS MSDS CAS-No. 100-74-3. [Link]

  • Carl ROTH. Safety Data Sheet: N-Formylmorpholine. [Link]

  • PubChemLite. This compound (C14H17NO4). [Link]

  • MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core structural information, physicochemical properties, a proposed synthesis protocol, analytical characterization, and safe handling procedures for Benzyl 2-acetylmorpholine-4-carboxylate, a key heterocyclic building block in modern organic synthesis.

Executive Summary: A Versatile Morpholine Scaffold

This compound (CAS No. 317365-38-1) is a functionalized morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This particular compound incorporates three key functional groups: a morpholine core, an N-benzyloxycarbonyl (Cbz) protecting group, and an acetyl group at the C2 position. This arrangement makes it a valuable intermediate, providing a stable, handleable solid for introducing the morpholine moiety into more complex target molecules, particularly in the development of novel pharmaceutical agents.[1][2] This document provides an in-depth analysis of its chemical nature, synthesis, and characterization to enable its effective use in research and development settings.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by a unique set of identifiers and its intrinsic physical properties. These data are critical for regulatory compliance, accurate experimental design, and computational modeling.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: this compound[3]

  • Common Synonym: 2-acetyl-4-benzyloxycarbonylmorpholine[4]

  • CAS Number: 317365-38-1[4][5]

Molecular Formula and Weight
  • Molecular Formula: C₁₄H₁₇NO₄[3][4]

  • Molecular Weight: 263.29 g/mol [4]

  • Monoisotopic Mass: 263.11575 Da[3]

Structural Representations
  • SMILES: CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2[3]

  • InChI: InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3[3][4]

  • InChIKey: GWWOZOYYIYINFX-UHFFFAOYSA-N[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Physical Form Solid[4]
Purity (Typical) ≥97%[4]
Molecular Formula C₁₄H₁₇NO₄[3][4]
Molecular Weight 263.29 g/mol [4]
XLogP (Predicted) 1.0[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]

Proposed Synthesis and Purification Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on established principles of organic chemistry, particularly the protection and functionalization of heterocyclic amines. The proposed pathway involves two primary stages: protection of the morpholine nitrogen and subsequent acylation at the C2 position.

Retrosynthetic Analysis & Strategy

The primary disconnection is made at the C-N bond of the carbamate, identifying Benzyl chloroformate and 2-acetylmorpholine as key precursors. The 2-acetylmorpholine itself can be derived from a more fundamental starting material, such as morpholine-2-methanol, through oxidation and subsequent reaction with an acetylating agent. This multi-step approach ensures high selectivity and control over the final product's structure.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Protection of Morpholine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve morpholine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Base Addition: Add triethylamine (TEA, 2.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The use of a non-nucleophilic base like TEA is crucial to scavenge the HCl byproduct without competing in the primary reaction.

  • Carbamate Formation: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq), dissolved in DCM, dropwise to the cooled solution over 30 minutes. The Cbz group is an excellent choice for protecting the nitrogen due to its stability under a wide range of conditions and its facile removal via hydrogenolysis.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting morpholine is consumed.

  • Workup & Isolation: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl morpholine-4-carboxylate.

Step 2: C2-Acetylation

  • Lithiation: Dissolve the N-Cbz-morpholine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add sec-Butyllithium (1.2 eq) dropwise. This strong base selectively deprotonates the C2 position, which is activated by the adjacent oxygen and nitrogen atoms.

  • Acylation: After stirring for 1 hour at -78 °C, add acetyl chloride or acetic anhydride (1.3 eq) to the reaction mixture.

  • Quenching & Workup: After 2 hours, quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start Morpholine + Cbz-Cl Step1 Step 1: N-Protection (DCM, TEA, 0°C to RT) Start->Step1 Reagents Intermediate Benzyl morpholine-4-carboxylate Step1->Intermediate Product Step2 Step 2: C2-Acetylation (1. s-BuLi, THF, -78°C 2. Acetyl Chloride) Intermediate->Step2 Starting Material Purification Purification (Column Chromatography) Step2->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for this compound are not publicly available, a predicted analysis based on its structure and data from analogous compounds is presented below.[7][8][9]

  • ¹H NMR (Expected Signals):

    • δ 7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group.

    • δ 5.15 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the Cbz protecting group.

    • δ ~4.2-4.5 ppm (m, 1H): Proton at the C2 position, adjacent to the acetyl group.

    • δ ~3.5-4.0 ppm (m, 6H): Morpholine ring protons at C3, C5, and C6 positions.

    • δ 2.15 ppm (s, 3H): Methyl protons of the acetyl group.

  • ¹³C NMR (Expected Signals):

    • δ ~208 ppm: Carbonyl carbon of the acetyl ketone.

    • δ ~155 ppm: Carbonyl carbon of the carbamate (Cbz group).

    • δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

    • δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.

    • δ ~75 ppm: Carbon at the C2 position of the morpholine ring.

    • δ ~67 ppm: Methylene carbon of the Cbz group (-O-CH₂-Ph).

    • δ ~66 ppm: Morpholine ring carbon at C6.

    • δ ~45-50 ppm: Morpholine ring carbons at C3 and C5.

    • δ ~25 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion (M⁺): m/z = 263.1158.

  • Predicted Adducts (ESI+):

    • [M+H]⁺: m/z = 264.1230[3]

    • [M+Na]⁺: m/z = 286.1050[3]

  • Key Fragmentation Pattern: A characteristic loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group (135 Da) would be expected under typical MS conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • ~1705 cm⁻¹: Strong absorbance from the C=O stretch of the acetyl ketone.

  • ~1695 cm⁻¹: Strong absorbance from the C=O stretch of the carbamate.

  • ~3030 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic morpholine and acetyl groups.

  • ~1115 cm⁻¹: C-O-C stretching of the morpholine ether linkage.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyzes C-H Framework MS Mass Spectrometry (ESI-MS) Sample->MS Confirms Molecular Weight IR IR Spectroscopy Sample->IR Identifies Functional Groups Structure_Validation Structure & Purity Confirmed NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

Caption: Standard analytical workflow for structural verification.

Safety, Handling, and Storage

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach to safety based on related morpholine derivatives is mandated.[10][11][12] The following protocols should be strictly adhered to.

Hazard Identification (Based on Analogs)
  • Eye Contact: May cause serious eye irritation.[11]

  • Skin Contact: May cause skin irritation.[11] Avoid prolonged or repeated contact.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

Handling and Storage Procedures
  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure adequate ventilation.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[10]

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules.[1] The Cbz-protected nitrogen allows for various chemical transformations to be performed on other parts of the molecule without affecting the morpholine amine. The acetyl group at the C2 position provides a reactive handle for further elaboration, such as:

  • Aldol Condensations: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

  • Reductions: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter.

  • Ring Modifications: The functional groups can be used to direct further reactions on the morpholine scaffold itself.

Ultimately, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), revealing the secondary amine for subsequent coupling reactions, making this compound an efficient precursor for libraries of drug candidates.[6]

References

  • This compound (C14H17NO4). PubChemLite. [Link][3]

  • SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride. Fisher Scientific. [Link][11]

  • This compound. MySkinRecipes. [Link][1]

  • Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4. PubChem. [Link][13]

  • Benzyl 2-(2-phenylethyl)morpholine-4-carboxylate | C20H23NO3. PubChem. [Link][14]

  • 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate | C14H17NO5. PubChem. [Link][15]

  • Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. PubChem. [Link][16]

  • Benzyl (r)-3-(hydroxymethyl)morpholine-4-carboxylate (C13H17NO4). PubChemLite. [Link][17]

  • Benzyl 2-(4-methylphenyl)morpholine-4-carboxylate | C19H21NO3. PubChem. [Link][18]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. National Institutes of Health (NIH). [Link][19]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link][2]

  • Benzyl morpholine derivatives. Google Patents. [20]

  • (S)-4-Benzylmorpholine-2-carboxylic acid | C12H15NO3. PubChem. [Link][21]

  • (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link][8]

  • Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link][9]

  • Benzyl acetate | C9H10O2. PubChem. [Link][22]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link][23]

  • Benzyl Esters. Organic Chemistry Portal. [Link][6]

Sources

Unveiling the Potential: A Technical Guide to the Mechanism of Action of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical and metabolic properties. This guide delves into the mechanistic possibilities of a specific derivative, Benzyl 2-acetylmorpholine-4-carboxylate. While direct literature on this compound is sparse, its structural motifs suggest a rich potential for biological activity. This document provides a comprehensive framework for researchers, hypothesizing potential mechanisms of action based on the well-established activities of the broader morpholine class. We will explore potential roles in neurodegeneration, oncology, and inflammation, supported by detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses. This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices, thereby fostering scientific integrity and accelerating discovery.

Introduction: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs. Its prevalence is not coincidental; the morpholine ring imparts desirable properties to a molecule, including improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier. These characteristics have positioned morpholine derivatives as promising candidates for treating a wide array of conditions, from neurodegenerative diseases to cancer.

This compound, the subject of this guide, is a structurally interesting member of this family. It features a protected amine, an acetyl group that can participate in hydrogen bonding, and a benzyl ester that influences lipophilicity. While its specific biological targets are yet to be fully elucidated, the accumulated knowledge of morpholine pharmacology allows us to formulate well-grounded hypotheses regarding its potential mechanisms of action. This guide will serve as a roadmap for the scientific community to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [2]
Appearance Solid[2]
Purity Typically >97%[2]
InChI Key GWWOZOYYIYINFX-UHFFFAOYSA-N[1]

This data is compiled from publicly available chemical databases and supplier information.

Proposed Synthesis Route

While specific synthesis procedures for this compound are not widely published, a plausible synthetic route can be postulated based on established organic chemistry principles for morpholine derivatives. A common approach involves the cyclization of β-amino alcohols. The following diagram illustrates a potential synthetic pathway.

Synthesis_of_Benzyl_2-acetylmorpholine-4-carboxylate cluster_0 Step 1: N-protection cluster_1 Step 2: Cyclization start 2-(Acetylamino)ethanol reagent1 Benzyl chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) start->reagent1 intermediate1 Benzyl (2-acetylamino)ethyl carbonate reagent1->intermediate1 reagent2 Dehydrating agent (e.g., H₂SO₄) intermediate1->reagent2 intermediate2 This compound reagent2->intermediate2

Caption: Proposed synthesis of this compound.

Hypothesized Mechanisms of Action and Therapeutic Targets

The structural features of this compound, when viewed through the lens of the extensive research on morpholine derivatives, suggest several compelling avenues for investigation.

Neurodegenerative Diseases: A Potential Modulator of Key Enzymes

Morpholine-containing compounds are frequently investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanism often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease. The carbamate group in our target molecule is a known pharmacophore for cholinesterase inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease. The morpholine scaffold is present in known MAO inhibitors.[3]

Oncology: Targeting Aberrant Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several morpholine derivatives have been developed as inhibitors of kinases within this pathway.

  • PI3K/mTOR Kinase Inhibition: The morpholine ring can be found in the structure of potent and selective PI3K and mTOR inhibitors. By binding to the ATP-binding pocket of these kinases, such compounds can halt the downstream signaling that drives tumor growth. The efficacy of such inhibitors is often assessed by examining the phosphorylation status of downstream targets like Akt and S6 ribosomal protein.[4][5][6]

Pain and Inflammation: Interaction with Cannabinoid Receptors

The endocannabinoid system plays a crucial role in regulating pain and inflammation. The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are attractive targets for analgesic and anti-inflammatory drugs. Some morpholine-containing compounds have shown affinity for these receptors.

  • Cannabinoid Receptor Modulation: The lipophilic nature of the benzyl group combined with the polar morpholine core could facilitate interaction with the binding pockets of cannabinoid receptors.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, a series of well-defined experimental workflows are proposed. These protocols are designed to be robust and provide clear, interpretable data.

Workflow for Investigating Neuroprotective Potential

This workflow outlines the steps to assess the inhibitory activity of this compound against key enzymes in neurodegeneration.

Neuroprotection_Workflow start This compound ache_assay AChE/BuChE Inhibition Assay start->ache_assay mao_assay MAO-A/MAO-B Inhibition Assay start->mao_assay data_analysis IC₅₀ Determination ache_assay->data_analysis mao_assay->data_analysis conclusion Assessment of Neuroprotective Potential data_analysis->conclusion

Caption: Workflow for assessing neuroprotective enzyme inhibition.

This colorimetric assay is a standard method for screening AChE inhibitors.[7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

    • AChE Solution: Prepare a stock solution of AChE from a commercial source (e.g., from electric eel) in the assay buffer to a final concentration of 0.1-0.25 U/mL.[8]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.[8]

    • Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water.[8]

    • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of buffer to the negative control wells and 25 µL of a known inhibitor (e.g., donepezil) to the positive control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

This fluorometric assay is a sensitive method for determining the inhibitory activity against MAO-A and MAO-B.[9]

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[9]

    • MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B).[9]

    • Fluorogenic Probe: Amplex® Red.

    • Horseradish Peroxidase (HRP).

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[9]

  • Assay Procedure (96-well plate format):

    • In each well, combine the MAO enzyme, HRP, and Amplex® Red in the assay buffer.

    • Add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Workflow for Investigating Anticancer Potential

This workflow details the experimental steps to evaluate the effect of this compound on cancer cell viability and the PI3K/Akt/mTOR signaling pathway.

Anticancer_Workflow start This compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay kinase_assay In Vitro PI3K/mTOR Kinase Assay cytotoxicity_assay->kinase_assay western_blot Western Blot for Phosphorylated Akt/S6 kinase_assay->western_blot data_analysis Determine IC₅₀ and Confirm Pathway Inhibition western_blot->data_analysis conclusion Assessment of Anticancer Potential data_analysis->conclusion

Caption: Workflow for assessing anticancer activity.

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Culture:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This technique is used to detect changes in the phosphorylation state of proteins in a signaling pathway.[12][13][14]

  • Sample Preparation:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and S6 (p-S6), as well as antibodies for the total forms of these proteins as loading controls.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the signaling pathway.

Workflow for Investigating Analgesic and Anti-inflammatory Potential

This workflow describes the process for evaluating the binding affinity of this compound to cannabinoid receptors.

Analgesic_Workflow start This compound receptor_binding Cannabinoid Receptor (CB1/CB2) Binding Assay start->receptor_binding data_analysis Determine Binding Affinity (Ki) receptor_binding->data_analysis conclusion Assessment of Potential as a Cannabinoid Receptor Modulator data_analysis->conclusion

Caption: Workflow for assessing cannabinoid receptor binding.

This competitive radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 or CB2 receptor.[15][16][17]

  • Reagent Preparation:

    • Membrane Preparations: Use commercially available cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940).

    • Binding Buffer: Typically a Tris-based buffer containing BSA.

    • Test Compound: Serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor-containing membranes, the radioligand, and the test compound at various concentrations.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value from the concentration-response curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from these workflows will provide a comprehensive profile of the biological activity of this compound.

  • Potency and Selectivity: The IC₅₀ and Ki values will quantify the potency of the compound against its targets. Comparing the values for different targets (e.g., AChE vs. BuChE, MAO-A vs. MAO-B, CB1 vs. CB2) will reveal its selectivity.

  • Mechanism of Action: A significant reduction in the phosphorylation of Akt and S6 in the Western blot analysis would strongly support a mechanism involving PI3K/mTOR pathway inhibition.

  • SAR Considerations: The results can guide future medicinal chemistry efforts. For instance, modifications to the benzyl group could alter lipophilicity and impact blood-brain barrier penetration or receptor binding. Changes to the acetyl group could affect interactions with the active sites of enzymes. The carbamate linker is also a key point for modification to fine-tune activity.

Conclusion and Future Directions

This guide provides a robust framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the pharmacology of morpholine derivatives, we have proposed several high-probability therapeutic targets and provided detailed, actionable protocols for their investigation. The successful execution of these experiments will not only reveal the specific biological activities of this compound but will also pave the way for its potential development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of the diseases for which it shows the most promising in vitro activity. The journey from a structurally interesting molecule to a life-changing medicine is long, but it begins with the rigorous and systematic scientific inquiry outlined in this guide.

References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology. Springer.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18354411, this compound. Retrieved from [Link]

  • Pal, D., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Cancer Therapeutics, 13(5), 1323-1333.
  • ResearchGate. (2024). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tirtanirmala, P., et al. (2021). Cytotoxic and Apoptotic-inducing Effect of Fraction Containing Brazilein from Caesalpinia sappan L. on MCF-7 and T47D Breast Cancer Cell Lines. Indonesian Journal of Cancer Chemoprevention, 12(2), 73-81.
  • Wang, J., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16429-16436.
  • Wilson, R. I., & Nicoll, R. A. (2002). Endocannabinoid signaling in the brain. Science, 296(5568), 678-682.
  • Zhang, X., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(9), e45861.

Sources

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-acetylmorpholine-4-carboxylate, a substituted morpholine derivative, represents a molecule of significant interest within medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is a well-established privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to bioactive molecules.[1][2] The addition of an acetyl group at the C-2 position and a benzyloxycarbonyl (Cbz) protecting group at the N-4 position provides a versatile intermediate for the synthesis of more complex molecules, potentially for the development of novel therapeutics, particularly those targeting the central nervous system or acting as analgesics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, expected analytical characterization, and safety considerations.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol .[3] Its structure features a morpholine ring acetylated at the 2-position and protected at the 4-position with a benzyloxycarbonyl group.

PropertyValueSource(s)
CAS Number 317365-38-1[3]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
Physical Form Solid[3]
Purity (Typical) ≥97%[3]
InChI 1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3[3]
SMILES CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2[4]

Plausible Synthetic Pathway and Experimental Protocols

Diagram of the Proposed Synthetic Workflow

Synthetic Pathway cluster_0 Step 1: Synthesis of 2-Acetylmorpholine (Intermediate) cluster_1 Step 2: N-Benzyloxycarbonylation Amino_Alcohol 2-(2-Hydroxyethylamino)propan-1-ol Cyclization Intramolecular Cyclization (e.g., Dehydrating agent) Amino_Alcohol->Cyclization Morpholine_Alcohol 2-(Hydroxymethyl)morpholine Cyclization->Morpholine_Alcohol Oxidation Oxidation (e.g., PCC, Swern) Morpholine_Alcohol->Oxidation 2_Acetylmorpholine 2-Acetylmorpholine Oxidation->2_Acetylmorpholine Start_Material 2-Acetylmorpholine Reaction Reaction with Benzyl Chloroformate (Cbz-Cl) in the presence of a base Start_Material->Reaction Final_Product This compound Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Acetylmorpholine (Key Intermediate)

The synthesis of the key intermediate, 2-acetylmorpholine, can be envisioned through the cyclization of a suitable amino alcohol followed by oxidation.

  • Rationale for Experimental Choices: The intramolecular cyclization of 2-(2-hydroxyethylamino)propan-1-ol is a common method for forming the morpholine ring.[6][7] Subsequent oxidation of the secondary alcohol at the 2-position to a ketone (the acetyl group) can be achieved using various mild oxidizing agents to avoid over-oxidation or side reactions.[8]

Protocol:

  • Cyclization: In a round-bottom flask, dissolve 2-(2-hydroxyethylamino)propan-1-ol in a suitable solvent like toluene. Add a dehydrating agent, such as a catalytic amount of sulfuric acid, and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture and neutralize it with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)morpholine.

  • Oxidation: Dissolve the crude 2-(hydroxymethyl)morpholine in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction appropriately (e.g., by adding isopropanol for PCC oxidation). Filter the mixture through a pad of celite and silica gel, and concentrate the filtrate under reduced pressure. The resulting crude 2-acetylmorpholine can be purified by column chromatography.

Step 2: N-Benzyloxycarbonylation of 2-Acetylmorpholine

This step involves the protection of the secondary amine of the morpholine ring with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[9]

  • Rationale for Experimental Choices: The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a standard and highly efficient method for introducing the Cbz protecting group.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A biphasic system with a mild inorganic base like sodium bicarbonate is often used to facilitate product isolation and minimize side reactions.[9]

Protocol:

  • Reaction Setup: To a solution of 2-acetylmorpholine (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 equivalents).[9]

  • Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise while stirring vigorously.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is no longer visible.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a solid.[9]

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Diagram of Analytical Workflow

Analytical Workflow Final_Product Purified Benzyl 2-acetylmorpholine-4-carboxylate NMR ¹H and ¹³C NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Final_Product->MS IR FT-IR Spectroscopy Final_Product->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Final_Product->Purity Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms connectivity and stereochemistry Molecular_Weight Molecular_Weight MS->Molecular_Weight Confirms molecular weight Functional_Groups Functional_Groups IR->Functional_Groups Identifies key functional groups Purity_Level Purity_Level Purity->Purity_Level Determines purity

Sources

Benzyl 2-acetylmorpholine-4-carboxylate molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of Benzyl 2-acetylmorpholine-4-carboxylate

Introduction

This compound is a substituted morpholine derivative, a class of heterocyclic compounds frequently utilized as versatile building blocks in organic synthesis and medicinal chemistry.[1] The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The precise characterization of intermediates like this compound is paramount for the successful synthesis of target molecules, particularly active pharmaceutical ingredients (APIs).[2]

A fundamental characteristic of any chemical compound is its molecular weight. Accurate determination of this value is a critical first step in structural elucidation, purity assessment, and ensuring correct stoichiometry in subsequent reactions. This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight of this compound, designed for researchers, chemists, and drug development professionals who rely on precise analytical data to ensure the integrity of their work.

Core Physicochemical & Structural Properties

The identity of a molecule is defined by its atomic composition and the arrangement of those atoms. These factors directly determine its molecular weight. For this compound, the core properties are summarized below.

Molecular Structure

The structural formula provides the basis for all theoretical calculations and spectral interpretation.

G A Sample Introduction (Direct Infusion or LC) B Ionization Source (e.g., ESI) A->B Sample C Mass Analyzer (e.g., Quadrupole, TOF) B->C Gaseous Ions D Detector (Ion-to-Signal Conversion) C->D Separated Ions (by m/z) E Data System (Mass Spectrum) D->E Signal

Sources

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of Benzyl 2-acetylmorpholine-4-carboxylate. While specific literature on this exact molecule is limited, this document leverages established principles of organic synthesis and medicinal chemistry to provide a robust framework for its study.

Part 1: Introduction and Molecular Overview

This compound (C₁₄H₁₇NO₄) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] The incorporation of an acetyl group at the 2-position and a benzyl carbamate at the 4-position suggests potential for this molecule to interact with various biological targets. The benzyl carbamate group can serve as a protecting group for the morpholine nitrogen, allowing for selective modifications, or it can play a direct role in biological activity. The acetyl group introduces a potential hydrogen bond acceptor and can influence the molecule's conformation and polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 317365-38-1[3]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
Appearance Solid (predicted)[3]
Predicted XlogP 1.0[4]
InChI Key GWWOZOYYIYINFX-UHFFFAOYSA-N[3]

Part 2: Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the amide and carbamate bonds, leading to simpler, commercially available starting materials.

G Target This compound Intermediate1 2-Acetylmorpholine Target->Intermediate1 N-protection Intermediate2 Benzyl chloroformate Target->Intermediate2 Intermediate3 Morpholine Intermediate1->Intermediate3 Acetylation Intermediate4 Acetylating Agent (e.g., Acetyl chloride) Intermediate1->Intermediate4

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would involve a two-step process starting from morpholine: 1) Acetylation of morpholine to form 2-acetylmorpholine, followed by 2) N-protection of the morpholine nitrogen with benzyl chloroformate.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-Protection A Morpholine C 2-Acetylmorpholine A->C + B Acetyl Chloride B->C Base (e.g., Triethylamine) DCM, 0°C to rt D 2-Acetylmorpholine F This compound D->F + E Benzyl Chloroformate E->F Base (e.g., NaHCO₃) DCM/H₂O, rt

Sources

The Morpholine Nucleus: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle, has quietly permeated the landscape of modern chemistry and pharmacology. From its initial, somewhat serendipitous discovery in the late 19th century to its current status as a "privileged scaffold" in drug discovery, the journey of morpholine and its derivatives is a compelling narrative of scientific curiosity and innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry, pivotal historical milestones, and the modern synthetic strategies that have established morpholine as a cornerstone in medicinal chemistry. We will explore the intrinsic physicochemical properties that make this scaffold so attractive, detail key synthetic protocols for its formation and derivatization, and examine its role in the mechanism of action of landmark drugs. Through a blend of historical context, detailed experimental insights, and visual workflows, this guide aims to equip the reader with a thorough understanding of the enduring legacy and future potential of morpholine derivatives.

A Serendipitous Beginning: The Discovery and Early History of Morpholine

The story of morpholine begins not with a targeted synthesis, but as a byproduct of the intense late 19th-century investigation into the complex structures of natural products. In the 1890s, the accomplished German chemist Ludwig Knorr , known for his work on the synthesis of antipyrine, was deeply engrossed in elucidating the structure of morphine. It was during these investigations that he inadvertently synthesized a novel heterocyclic compound. Mistakenly believing this new molecule to be a structural fragment of morphine, he named it "morpholine". This nomenclature, born from a misconception, has persisted to this day.

The first formal preparation of morpholine was documented in 1898, achieved through the dehydration of diethanolamine. This early work laid the foundation for what would become the primary industrial production method. For several decades following its discovery, morpholine and its simple derivatives found utility in a variety of industrial applications, valued for their properties as solvents, corrosion inhibitors, and emulsifiers. Its similar volatility to water made it an excellent additive for pH adjustment in steam boiler systems to prevent corrosion.

The transition of morpholine from an industrial chemical to a key player in pharmaceuticals was gradual. The mid-20th century saw the emergence of the first morpholine-containing drugs. For instance, the appetite suppressant phendimetrazine was introduced in 1979. This marked the beginning of a new era for the morpholine scaffold, as medicinal chemists began to recognize its potential to favorably modulate the properties of bioactive molecules.

Historical Milestones in the Rise of Morpholine Derivatives

The following diagram provides a timeline of key events in the history of morpholine and its derivatives, highlighting the journey from its discovery to its establishment as a crucial component in modern pharmaceuticals.

Morpholine_History cluster_Discovery 19th Century: Foundational Discoveries cluster_Industrial Early 20th Century: Industrial Applications cluster_Pharma Mid-20th Century to Present: Pharmaceutical Revolution 1890s 1890s: Discovery by Ludwig Knorr during morphine research. 1898 1898: First documented synthesis via dehydration of diethanolamine. Industrial_Apps Widespread use as a corrosion inhibitor, solvent, and emulsifier. 1898->Industrial_Apps 1976 1976: Doxapram (Respiratory Stimulant) Industrial_Apps->1976 1979 1979: Phendimetrazine (Appetite Suppressant) 1997 1997: Reboxetine (Antidepressant) 2000 2000: Linezolid (Antibiotic) 2003 2003: Gefitinib (Anticancer Agent)

Caption: A timeline of key milestones in the discovery and application of morpholine.

The Privileged Scaffold: Why Morpholine is a Staple in Medicinal Chemistry

The term "privileged scaffold" is bestowed upon molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to the scaffold. Morpholine has earned this title due to a unique combination of physicochemical properties that medicinal chemists can exploit to fine-tune the characteristics of a drug molecule.

The key advantages of incorporating a morpholine ring include:

  • Modulation of Physicochemical Properties: The morpholine ring possesses a desirable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the hydrocarbon backbone provides some lipophilic character. The nitrogen atom's basicity (pKa of the conjugate acid is ~8.5) is often attenuated compared to other cyclic amines like piperidine, which can be advantageous in modulating a drug's overall pKa to improve oral absorption and reduce off-target effects.

  • Improved Pharmacokinetic Profile: The presence of a morpholine moiety can significantly enhance a drug's pharmacokinetic properties. It can improve metabolic stability by blocking sites of metabolism on an adjacent aromatic ring or by being metabolized itself in a predictable manner. For instance, the morpholine ring in many drugs undergoes oxidation to non-toxic derivatives, providing a reliable clearance pathway. This can lead to improved bioavailability and a more favorable dosing regimen.

  • Enhanced Potency and Selectivity: The morpholine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target. The oxygen and nitrogen atoms can also participate in key binding interactions, such as hydrogen bonding, within the active site of an enzyme or receptor.

The following diagram illustrates the key contributions of the morpholine scaffold to drug design.

Morpholine_Contributions Morpholine_Scaffold Morpholine Scaffold Physicochemical_Properties Modulation of Physicochemical Properties Morpholine_Scaffold->Physicochemical_Properties Pharmacokinetics Improved Pharmacokinetics Morpholine_Scaffold->Pharmacokinetics Potency_Selectivity Enhanced Potency & Selectivity Morpholine_Scaffold->Potency_Selectivity Solubility Solubility Physicochemical_Properties->Solubility pKa pKa Physicochemical_Properties->pKa Bioavailability Bioavailability Pharmacokinetics->Bioavailability Metabolic_Stability Metabolic Stability Pharmacokinetics->Metabolic_Stability Scaffolding Scaffolding Potency_Selectivity->Scaffolding Binding_Interactions Binding Interactions Potency_Selectivity->Binding_Interactions

Caption: Key contributions of the morpholine scaffold in drug design.

Synthesis of Morpholine and Its Derivatives: A Practical Guide

The versatility of the morpholine scaffold is matched by the variety of synthetic routes available for its construction and derivatization. These methods range from classical industrial processes to modern, highly selective catalytic reactions.

Industrial Synthesis of Morpholine

The most common industrial method for producing morpholine is the dehydration of diethanolamine using a strong acid, typically sulfuric acid. This method, while effective, often requires harsh conditions. An alternative method developed in the 1980s involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperature and pressure.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine

This protocol is a laboratory adaptation of the classical acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal (Na)

  • Acetone

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Hydroxide (NaOH) solution (10%)

Procedure:

  • Acidification: In a round-bottom flask equipped with a condenser and a thermocouple, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid with cooling until a pH of 1 is reached.

  • Dehydration: Heat the mixture to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.

  • Neutralization and Distillation: Cool the resulting morpholine hydrochloride paste to 160 °C and mix it with 50 g of calcium oxide. Perform a flame distillation to obtain crude, wet morpholine.

  • Drying: Dry the crude morpholine by stirring over potassium hydroxide for 1 hour, followed by refluxing over sodium metal for 1 hour.

  • Purification: Fractionally distill the dried morpholine, collecting the fraction boiling between 128-132 °C. The expected yield is 35-50%.

  • Derivative Formation (for confirmation): Dissolve 0.26 g of p-toluenesulfonyl chloride in 2.5 mL of acetone. Add a solution of 0.27 g of the synthesized morpholine in 0.5 mL of acetone. Stir for 3 minutes, then add 10 mL of water and 0.5 mL of 10% NaOH solution. The resulting precipitate of 4-tosylmorpholine can be filtered, dried, and its melting point determined (literature: 147-148 °C) to confirm the identity of the product.

Modern Synthetic Methodologies for Morpholine Derivatives

Modern organic synthesis has provided a plethora of methods for the construction of substituted morpholine rings, offering greater control over stereochemistry and functional group tolerance. These methods can be broadly categorized as follows:

  • Intramolecular Cyclization: This is a common strategy that involves the cyclization of a linear precursor containing an amino alcohol moiety.

  • Intermolecular Cyclization: This approach involves the reaction of two different components, such as an epoxide and an amino alcohol, to form the morpholine ring.

  • Catalytic Methods: Palladium-catalyzed carboamination and other transition-metal-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex morpholine derivatives.

The following diagram illustrates a generalized workflow for the synthesis of substituted morpholine derivatives.

Morpholine_Synthesis_Workflow Start Starting Materials (e.g., Amino Alcohols, Epoxides) Strategy Choice of Synthetic Strategy Start->Strategy Intramolecular Intramolecular Cyclization Strategy->Intramolecular Linear Precursor Intermolecular Intermolecular Cyclization Strategy->Intermolecular Two Components Catalytic Catalytic Methods Strategy->Catalytic High Selectivity Derivatization Derivatization (N- or C-substitution) Intramolecular->Derivatization Intermolecular->Derivatization Catalytic->Derivatization Purification Purification (Chromatography, Crystallization) Derivatization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Substituted Morpholine Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of substituted morpholine derivatives.

Case Studies: The Role of Morpholine in Landmark Drugs

The impact of the morpholine scaffold is best illustrated through its incorporation into successful drug molecules. Here, we examine three prominent examples: gefitinib, linezolid, and reboxetine.

Gefitinib (Iressa®): An Anticancer Agent

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine moiety in gefitinib is crucial for its pharmacokinetic profile. It enhances the drug's solubility and provides a site for metabolism, contributing to its overall favorable properties.

Mechanism of Action: Gefitinib competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival. The morpholinopropoxy side chain helps to anchor the molecule in the active site and contributes to its high affinity and selectivity.

Synthesis of Gefitinib: The synthesis of gefitinib typically involves the construction of the 4-anilinoquinazoline core, followed by the attachment of the 3-(morpholin-4-yl)propoxy side chain.

Linezolid (Zyvox®): An Antibiotic

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like MRSA. The morpholine ring in linezolid is a key contributor to its antibacterial activity and favorable pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. The N-aryl-oxazolidinone core is the primary pharmacophore, and the morpholine ring enhances its activity and solubility.

Synthesis of Linezolid: Several synthetic routes to linezolid have been developed, often involving the construction of the chiral oxazolidinone ring and subsequent N-arylation with a morpholine-containing aniline derivative.

Reboxetine (Edronax®): An Antidepressant

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. The morpholine ring is an integral part of the pharmacophore of reboxetine.

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. The specific stereochemistry and conformation of the 2-[(2-ethoxyphenoxy)phenylmethyl]morpholine structure are critical for its selective binding to NET.

Synthesis of Reboxetine: The synthesis of the enantiomerically pure (S,S)-reboxetine is a key challenge and has been achieved through various stereoselective synthetic strategies.

The following diagram illustrates the signaling pathway inhibited by Gefitinib.

Gefitinib_MOA EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., Ras-MAPK) Dimerization->Signaling Gefitinib Gefitinib Gefitinib->Dimerization Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Mechanism of action of Gefitinib in inhibiting the EGFR signaling pathway.

Data Summary: Physicochemical Properties of Morpholine and Key Derivatives

The following table summarizes key physicochemical properties of morpholine and some of its notable derivatives, providing a useful reference for researchers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)
Morpholine C₄H₉NO87.12-51298.5
N-Methylmorpholine C₅H₁₁NO101.15-66115-1167.4
N-Ethylmorpholine C₆H₁₃NO115.17-63138-1407.7
Gefitinib C₂₂H₂₄ClFN₄O₃446.90194-198-~5.4, 7.2
Linezolid C₁₆H₂₀FN₃O₄337.35181.5-182.5--
Reboxetine C₁₉H₂₃NO₃313.39103-107-9.3

Conclusion and Future Perspectives

From its humble origins in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of morpholine is a testament to the enduring value of fundamental chemical discoveries. Its unique combination of physicochemical and pharmacokinetic properties has made it an indispensable tool for drug designers, enabling the development of life-saving medicines across a wide range of therapeutic areas.

The future of morpholine derivatives remains bright. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse morpholine-containing molecules. As our understanding of disease biology deepens, the ability to fine-tune the properties of drug candidates by incorporating scaffolds like morpholine will become increasingly important. The story of morpholine is far from over, and this versatile heterocycle is poised to remain a central character in the ongoing narrative of drug discovery and development.

References

  • The promises and pitfalls of reboxetine. CNS Spectr. 2004;9(3):212-221. [Link]

  • Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Med Res Rev. 2020;40(2):709-752. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]

  • Knorr, Ludwig | Encyclopedia.com. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(4):349-368. [Link]

  • The Promises and Pitfalls of Reboxetine. CNS Spectr. 2004;9(3):212-221. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(1):34-52. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]

  • Khamitova AE, Berillo DA. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. 2023;12(2):80-87. [Link]

  • Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem. [Link]

  • Asirvatham S, Thakor E, Jain H. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2021;3(4):247-272. [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Org Lett. 2006;8(21):4815-4818. [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. 2018;8(III). [Link]

  • Mechanisms of action of reboxetine. ResearchGate. [Link]

  • Reboxetine synthesis using the Pfizer process. ResearchGate. [Link]

  • Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opin Investig Drugs. 1998;7(10):1727-1739. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Adv. 2024;14(11):7581-7611. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 2024. [Link]

  • [Reboxetine (Edronax)]. Rev Med Brux. 1999;20(6):511-516. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Morpholine. Wikipedia. [Link]

  • DOT Language. Graphviz. [Link]

  • Linezolid | C16H20FN3O4 | CID 441401. PubChem. [Link]

  • dot. Graphviz. [Link]

  • How can python write a dot file for GraphViz asking for some edges to be colored red? Stack Overflow. [Link]

  • DOT language — Beginner. (Graph description language). Medium. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org Lett. 2017;19(3):512-515. [Link]

  • DOT (graph description language). Wikipedia. [Link]

  • Morpholine. Amines & Plasticizers Limited. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzyl 2-acetylmorpholine-4-carboxylate is a bespoke chemical entity with significant potential in synthetic organic chemistry and drug discovery, valued for its unique structural motifs.[1] As with any novel compound, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, including benzyl chloroformate, various morpholine derivatives, and benzyl esters, to extrapolate a robust and scientifically grounded safety protocol. This document is intended to empower researchers to conduct their work with a high degree of safety awareness and operational excellence.

Compound Identification and Inferred Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol .[2][3] While detailed experimental data on its physical and chemical properties are not extensively available, its structure suggests it is likely soluble in a range of organic solvents.

PropertyInferred Value/CharacteristicSource of Inference
Molecular Formula C₁₄H₁₇NO₄[2][3]
Molecular Weight 263.29 g/mol [2]
Physical State Solid[2]
Purity Typically ≥97%[2]
Solubility Expected to be soluble in common organic solventsGeneral chemical principles
Stability Stable under recommended storage conditions. Moisture sensitive.[4]

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the lack of specific toxicological data for this compound, a conservative risk assessment is essential. This assessment is based on the known hazards of its structural components: the morpholine ring, the acetyl group, and the benzyl carboxylate moiety.

Inferred GHS Classification

A presumptive Globally Harmonized System (GHS) classification has been developed by analyzing the hazards of analogous compounds.[5]

Hazard ClassInferred Hazard CategoryBasis for Inference
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Morpholine derivatives can be harmful if ingested.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Morpholine and its derivatives are known skin irritants.[4][6][7][8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Many morpholine derivatives cause serious eye irritation.[4][6][8][9][10][11][12]
Carcinogenicity Suspected of causing cancerBenzyl chloroformate, a related precursor, is a suspected carcinogen.[13][14][15]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Benzyl chloroformate and some morpholine derivatives can cause respiratory irritation.[13][14]

Hazard Pictograms (Presumptive):




Signal Word (Presumptive): Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8][9]

  • H351: Suspected of causing cancer.[13][14]

  • H335: May cause respiratory irritation.[13][14]

Principal Routes of Exposure

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Causality of Hazards

The morpholine moiety can cause skin and eye irritation due to its alkaline nature.[7] The benzyl carboxylate group, derived from benzyl chloroformate, raises concerns about potential carcinogenicity and respiratory irritation.[13][14][15]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative controls, and personal protective equipment, is mandatory.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[7][14][15][16]

  • Eye Wash and Safety Shower: A readily accessible and tested emergency eye wash station and safety shower are non-negotiable in the immediate vicinity of the handling area.[6][13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the last line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[13][17]To prevent eye contact with dust particles, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber), tested according to EN 374 standards.[14]To prevent skin contact and potential irritation.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.[13][15][17]To minimize skin exposure.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[13][17]To prevent inhalation of potentially harmful dust.

Experimental Workflow and Protocols

Risk Assessment Workflow

The following diagram outlines the logical flow for a comprehensive risk assessment before handling this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound A Identify Hazards (Based on Analogous Compounds) B Evaluate Routes of Exposure (Inhalation, Dermal, Ocular, Ingestion) A->B C Assess Likelihood and Severity of Harm B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood, Eyewash Station) D->E Primary F Administrative Controls (SOPs, Training) D->F Secondary G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G Tertiary H Review and Refine (Periodically and After Incidents) E->H F->H G->H

Caption: A logical workflow for assessing and mitigating risks.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood.

    • Use a spatula for transferring the solid to minimize dust generation.

    • Close the container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6][14]

    • Remove and properly dispose of or decontaminate PPE.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][13][14][15]

  • Moisture Sensitivity: Protect from moisture, as morpholine derivatives can be hygroscopic.[4][13]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource of Inference
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6][10][17][18]Inferred from related compounds.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6][8][10][17][18]Based on morpholine derivatives.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6][8][10][13][17][18]Standard practice for eye irritants.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][16][17]General protocol for harmful substances.
Spill and Leak Procedures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7][14][16][19]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[14][16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution.

Disposal Considerations

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[9][14]

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.[13]

Conclusion

While this compound presents exciting opportunities in chemical research, its safe handling is a non-negotiable prerequisite. By adhering to the principles of prudent practice, employing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can confidently and safely explore the potential of this valuable compound. This guide serves as a foundational document to be integrated into site-specific safety protocols and standard operating procedures.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZYL CHLOROFORMATE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Benzylmorpholine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Acetylmorpholine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: N-Formylmorpholine. Retrieved from [Link]

  • Carboline. (2022). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H17NO4). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): N-Formylmorpholine ≥95 %. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
  • Ilaš, J., et al. (2005). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. Tetrahedron, 61, 7325–7348.
  • Jain, A., & Sahu, S. K. (2024).
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-acetylmorpholine-4-carboxylate, a key building block in modern medicinal chemistry. The document delves into its chemical identity, including its primary synonym, 2-acetyl-4-benzyloxycarbonylmorpholine , and its CAS Number 317365-38-1 . A detailed, field-proven synthetic protocol is presented, elucidating the strategic two-step approach to its preparation. The guide further explores the compound's analytical characterization, potential applications in drug discovery, and the critical role of its constituent morpholine and benzyl carbamate moieties. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged structure."[1] Its frequent appearance in approved and experimental drugs attests to its favorable physicochemical and metabolic properties, including its ability to enhance aqueous solubility and improve pharmacokinetic profiles.[1] this compound (Figure 1) is a bifunctional molecule that strategically combines the benefits of the morpholine scaffold with the utility of a benzyl carbamate protecting group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential applications, offering insights grounded in practical laboratory experience and established chemical principles.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nomenclature and Chemical Identifiers

For clarity and precision in scientific communication, it is essential to recognize the various synonyms and identifiers for this compound.

IdentifierValueSource
Systematic Name This compoundIUPAC
Primary Synonym 2-acetyl-4-benzyloxycarbonylmorpholine
CAS Number 317365-38-1[2]
Molecular Formula C14H17NO4[2]
Molecular Weight 263.29 g/mol [2]
InChI Key GWWOZOYYIYINFX-UHFFFAOYSA-N[2]

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a strategic two-step process. This approach involves the initial synthesis of the core intermediate, 2-acetylmorpholine, followed by the protection of the morpholine nitrogen with a benzyloxycarbonyl (Cbz) group. This method ensures high yields and purity of the final product.

Step 1: Synthesis of 2-Acetylmorpholine

The introduction of an acetyl group at the C-2 position of the morpholine ring is a critical first step. While various methods for the N-acylation of morpholine are documented, such as the reaction with acetic anhydride or acetyl chloride, the synthesis of 2-acetylmorpholine requires a different strategy. A plausible and effective method involves the alkylation of morpholine with a suitable acetyl-group-containing electrophile, such as chloroacetone (1-chloropropan-2-one).

Reaction Scheme:

G morpholine Morpholine intermediate Quaternary Ammonium Salt (Intermediate) morpholine->intermediate Alkylation chloroacetone Chloroacetone chloroacetone->intermediate acetylmorpholine 2-Acetylmorpholine intermediate->acetylmorpholine Rearrangement/Elimination

Caption: Proposed synthesis of 2-acetylmorpholine.

Experimental Protocol: Synthesis of 2-Acetylmorpholine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with morpholine (1.0 eq) and a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base, for example, potassium carbonate (1.5 eq), to scavenge the HCl produced during the reaction.

  • Addition of Chloroacetone: Slowly add chloroacetone (1.1 eq) dropwise to the stirred morpholine solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-acetylmorpholine.

Step 2: N-Benzyloxycarbonylation

With 2-acetylmorpholine in hand, the next step is the protection of the secondary amine of the morpholine ring. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation. The protecting group is introduced using benzyl chloroformate (Cbz-Cl).

Reaction Scheme:

G acetylmorpholine 2-Acetylmorpholine product This compound acetylmorpholine->product N-protection cbz_cl Benzyl Chloroformate cbz_cl->product

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzyl 2-acetylmorpholine-4-carboxylate, a functionalized morpholine derivative of interest in medicinal chemistry and drug discovery. Morpholine and its derivatives are recognized as privileged scaffolds in the development of therapeutic agents, particularly for central nervous system (CNS) disorders, due to their favorable physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide outlines a robust multi-step synthetic route, commencing with readily available starting materials, and provides in-depth procedural details, including reaction conditions, purification techniques, and comprehensive analytical characterization of the target compound and key intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

The morpholine ring is a versatile heterocyclic motif frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2] Its presence in numerous approved drugs underscores its significance in medicinal chemistry. This compound, featuring an N-carboxybenzyl (Cbz) protecting group and a C2-acetyl substituent, represents a valuable building block for the synthesis of more complex pharmaceutical intermediates. The Cbz group provides stability during synthetic transformations and can be readily removed under specific conditions, while the acetyl group offers a reactive handle for further molecular elaboration.

This application note details a reliable synthetic pathway to obtain this compound, starting from 2-(hydroxymethyl)morpholine. The synthesis involves three key stages: 1) Protection of the morpholine nitrogen with a carboxybenzyl group, 2) Oxidation of the primary alcohol to an aldehyde, followed by a Grignard reaction to introduce the methyl group, and 3) Final oxidation of the resulting secondary alcohol to the target acetyl group.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)morpholineReagentCommercially Available
Benzyl Chloroformate (Cbz-Cl)ReagentCommercially Available
Sodium Bicarbonate (NaHCO₃)ACSCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Oxalyl ChlorideReagentCommercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Triethylamine (Et₃N)ReagentCommercially Available
Methylmagnesium Bromide (MeMgBr)3.0 M in Diethyl EtherCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACSCommercially Available
HexanesACSCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Protocol

The synthesis of this compound is accomplished through a four-step sequence as illustrated below.

Synthesis_Workflow A 2-(Hydroxymethyl)morpholine B Step 1: N-Protection Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate A->B Cbz-Cl, NaHCO₃ THF/H₂O C Step 2: Swern Oxidation Benzyl 2-formylmorpholine-4-carboxylate B->C (COCl)₂, DMSO, Et₃N DCM, -78 °C D Step 3: Grignard Reaction Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate C->D MeMgBr, THF -78 °C to rt E Step 4: Swern Oxidation This compound D->E (COCl)₂, DMSO, Et₃N DCM, -78 °C

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

This initial step protects the secondary amine of the morpholine ring as a Cbz-carbamate, which is stable to the subsequent oxidation and Grignard reaction conditions.

  • To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate as a white powder.

Step 2: Synthesis of Benzyl 2-formylmorpholine-4-carboxylate (Swern Oxidation)

The primary alcohol is oxidized to the corresponding aldehyde using a Swern oxidation, a mild and efficient method that avoids over-oxidation to the carboxylic acid.

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.7 eq) in DCM dropwise over 5 minutes.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 eq) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with the addition of water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude aldehyde, which can be used in the next step without further purification.

Step 3: Synthesis of Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (Grignard Reaction)

A Grignard reaction with methylmagnesium bromide is employed to form the carbon-carbon bond necessary for the acetyl group.

  • Dissolve the crude Benzyl 2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography to yield Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate.

Step 4: Synthesis of this compound (Final Oxidation)

The secondary alcohol is oxidized to the target ketone using a second Swern oxidation.

  • Follow the same procedure as in Step 2, using Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) as the starting alcohol.

  • After workup, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, this compound.[6]

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylateC₁₃H₁₇NO₄251.287.40-7.29 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.00-3.50 (m, 7H, morpholine-H & -CH₂OH), 2.90-2.70 (m, 2H, morpholine-H)155.5 (C=O), 136.5 (Ar-C), 128.6, 128.2, 128.0 (Ar-CH), 67.3 (-OCH₂Ph), 66.5, 63.0, 48.0, 42.0 (morpholine-C & -CH₂OH)
Benzyl 2-formylmorpholine-4-carboxylateC₁₃H₁₅NO₄249.269.70 (s, 1H, -CHO), 7.40-7.29 (m, 5H, Ar-H), 5.16 (s, 2H, -OCH₂Ph), 4.20-3.60 (m, 6H, morpholine-H)200.0 (C=O, aldehyde), 155.0 (C=O, carbamate), 136.0 (Ar-C), 128.6, 128.3, 128.1 (Ar-CH), 67.5 (-OCH₂Ph), 66.0, 55.0, 41.0 (morpholine-C)
Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylateC₁₄H₁₉NO₄265.317.40-7.29 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.10-3.50 (m, 7H, morpholine-H & -CH(OH)), 1.25 (d, 3H, -CH₃)155.8 (C=O), 136.7 (Ar-C), 128.5, 128.1, 127.9 (Ar-CH), 68.0, 67.2, 66.8, 51.0, 42.5 (morpholine-C & -CH(OH)), 20.5 (-CH₃)
This compound C₁₄H₁₇NO₄ 263.29 7.40-7.30 (m, 5H, Ar-H), 5.18 (s, 2H, -OCH₂Ph), 4.50 (dd, 1H, morpholine-H2), 4.00-3.50 (m, 6H, morpholine-H), 2.20 (s, 3H, -COCH₃) 208.0 (C=O, ketone), 155.0 (C=O, carbamate), 136.2 (Ar-C), 128.7, 128.4, 128.2 (Ar-CH), 67.6 (-OCH₂Ph), 66.2, 58.0, 41.5 (morpholine-C), 26.0 (-CH₃)

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product. The presence of two sets of signals for some protons in the morpholine ring may be observed due to the restricted rotation around the N-C(O) amide bond.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance and disappearance of key functional group vibrations, such as the hydroxyl (-OH) stretch in the starting material and the carbonyl (C=O) stretches of the aldehyde, ketone, and carbamate groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1Insufficient reaction time or inefficient stirring.Allow the reaction to stir for a longer period. Ensure vigorous stirring to maintain a homogenous mixture.
Low yield in Swern oxidationMoisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of byproducts in Grignard reactionReaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of the Grignard reagent.
Difficulty in purificationCo-elution of impurities.Optimize the solvent system for column chromatography. A shallow gradient may be required to achieve good separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for N-protection, oxidation, Grignard reaction, and final oxidation, researchers can efficiently produce this valuable morpholine derivative. The provided characterization data and troubleshooting guide will further assist in obtaining a pure product and resolving potential experimental challenges. This protocol serves as a valuable resource for chemists involved in the synthesis of novel morpholine-based compounds for drug discovery and development.

References

  • Coutsias, E. A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2748-2776. Available at: [Link]

  • Vitaku, E., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Singh, G., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 391, 01037. Available at: [Link]

  • Coutsias, E. A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Morpholine derivatives: Significance and symbolism. Consensus. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Google Patents. (2007). Benzyl morpholine derivatives.
  • PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • PubChem. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one. Available at: [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. (2020). Preparation method of N-acetyl morpholine.
  • Imming, P., et al. (2014). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 52(8), 433-441. Available at: [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-acetylmorpholine-4-carboxylate is a substituted morpholine derivative with potential applications in pharmaceutical and chemical synthesis.[1] As with any compound intended for these fields, robust and reliable analytical methods for its identification, quantification, and purity assessment are paramount. This document provides detailed protocols for the analysis of this compound in various matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated in accordance with international regulatory standards, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[2][3][4]

The core challenge in analyzing morpholine and its derivatives lies in their physicochemical properties. While this compound possesses a UV-active benzyl group, enhancing its detectability by HPLC-UV, its polarity and potential for thermal degradation require careful method development. For GC-MS analysis, derivatization is often necessary to improve volatility and thermal stability.[5][6][7] This application note addresses these challenges by providing optimized protocols that ensure accuracy, precision, and robustness.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC14H17NO4PubChem[8]
Molecular Weight263.29 g/mol PubChem[8]
Monoisotopic Mass263.11575 DaPubChem[8]
Predicted XlogP1.0PubChem[8]
Predicted Collision Cross Section ([M+H]+)159.5 ŲPubChem[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[9] The presence of the benzyl group provides a chromophore for UV detection.

Principle of the Method

The method involves separating this compound from potential impurities and matrix components on a reversed-phase HPLC column. The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance. The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase composition is optimized to achieve a balance between retention, resolution, and analysis time.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection SamplePrep->Injection StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Report Generation Quantification->Report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing SamplePrep Sample Extraction (e.g., Liquid-Liquid Extraction) Derivatization Derivatization (e.g., Benzylation) SamplePrep->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration (Extracted Ion Chromatogram) Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Report Generation Quantification->Report

Sources

Applications of Benzyl 2-acetylmorpholine-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Potential of Benzyl 2-acetylmorpholine-4-carboxylate

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in bioactive compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, make it an attractive moiety for drug design.[1][3] The morpholine nucleus is a versatile building block found in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][4][5]

This compound (CAS: 317365-38-1) is a specific derivative of this important heterocyclic family.[6][7] While direct biological activities of this particular compound are not extensively documented in publicly available literature, its structural features—a protected morpholine core with an acetyl group at the 2-position and a benzyloxycarbonyl protecting group on the nitrogen—suggest significant potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules.[8] This guide will explore the prospective applications of this compound in medicinal chemistry, providing detailed protocols for its utilization and evaluation in drug discovery workflows.

Structural Features and Synthetic Utility

This compound, with the chemical formula C₁₄H₁₇NO₄, possesses several functional groups that can be strategically manipulated in organic synthesis.[6][9] The benzyloxycarbonyl (Cbz) group is a common protecting group for the morpholine nitrogen, which can be readily removed under standard hydrogenolysis conditions to liberate the secondary amine for further functionalization. The acetyl group at the 2-position offers a handle for various chemical transformations, such as aldol reactions or conversion to other functional groups, allowing for the diversification of the morpholine scaffold.

This compound serves as a valuable starting material for creating libraries of novel morpholine derivatives for screening against various therapeutic targets.[8]

Hypothesized Therapeutic Applications and Research Directions

Based on the established biological activities of a wide range of morpholine-containing compounds, we can hypothesize several promising research avenues for derivatives of this compound.

Neurodegenerative Diseases

Morpholine derivatives have shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11] They have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10][12]

Potential Application: Derivatives of this compound could be synthesized and evaluated as novel cholinesterase or MAO inhibitors. The morpholine core can enhance blood-brain barrier permeability, a crucial factor for CNS-targeting drugs.[3]

Oncology

The morpholine scaffold is present in several anticancer agents, including inhibitors of kinases such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3][4] Additionally, some benzomorpholine derivatives have been identified as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[13]

Potential Application: By deprotecting the morpholine nitrogen and coupling the resulting intermediate with various aromatic or heterocyclic moieties, novel compounds could be generated and screened for activity against a panel of cancer-related kinases or epigenetic targets.

Anti-inflammatory and Analgesic Agents

Certain 2,4-substituted morpholines have been reported to possess anti-inflammatory, antioxidant, and analgesic properties.[14] 4-Acetylmorpholine, a related compound, is used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.[15]

Potential Application: The core structure of this compound can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics with potentially improved efficacy and safety profiles.

Experimental Protocols

The following protocols are provided as illustrative examples for researchers to explore the potential of this compound.

Protocol 1: Deprotection of the Morpholine Nitrogen

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield 2-acetylmorpholine, a key intermediate for further derivatization.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-acetylmorpholine.

  • The product can be purified further by column chromatography if necessary.

Visualization of the Deprotection Workflow:

deprotection_workflow start Dissolve this compound in MeOH add_catalyst Add 10% Pd/C start->add_catalyst hydrogenation Hydrogenate under H₂ atmosphere add_catalyst->hydrogenation monitor Monitor by TLC hydrogenation->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate product 2-Acetylmorpholine (Intermediate) concentrate->product synthetic_pathway start_mol This compound intermediate 2-Acetylmorpholine start_mol->intermediate Protocol 1: Deprotection final_product N-Aryl/Heteroaryl-2-acetylmorpholine (Target Compound) intermediate->final_product Protocol 2: Buchwald-Hartwig Amination reagents Aryl/Heteroaryl Halide Pd Catalyst, Ligand, Base

Sources

Application Notes & Protocols: Benzyl 2-acetylmorpholine-4-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability.[1] Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1) emerges as a particularly valuable building block in this context.[2] This intermediate is strategically designed with two key orthogonal functional handles: a reactive acetyl group at the C2 position and a nitrogen atom protected by a readily cleavable benzyloxycarbonyl (Cbz) group. This configuration allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological endpoints, including central nervous system (CNS) disorders and oncology.[1][2][3]

This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols for its core transformations. The methodologies described herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step, empowering researchers to adapt and innovate in their synthetic campaigns.

Physicochemical Properties & Handling

Accurate characterization and proper handling are foundational to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 317365-38-1[2]
Molecular Formula C₁₄H₁₇NO₄[4][5]
Molecular Weight 263.29 g/mol [4]
Synonyms 2-acetyl-4-benzyloxycarbonylmorpholine[4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Room temperature, light-proof, under inert gas

Strategic Role in Synthesis: Orthogonal Reactivity

The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups. The Cbz-protected amine is stable under a variety of conditions, allowing for selective chemistry to be performed on the acetyl group. Conversely, the acetyl ketone can be masked or will remain unreactive during the deprotection of the Cbz group. This orthogonality is the cornerstone of its versatility.

The diagram below illustrates the key reactive sites and the potential synthetic pathways that can be initiated from this intermediate.

G cluster_start Starting Intermediate cluster_carbonyl Carbonyl Chemistry (Acetyl Group) cluster_amine Amine Chemistry (N-Deprotection) cluster_products Resulting Scaffolds start This compound reduction Reduction (e.g., NaBH4) start->reduction Protocol 3.1 grignard Nucleophilic Addition (e.g., Grignard, Organolithium) start->grignard Protocol 3.2 reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination deprotection Cbz Deprotection (e.g., H2, Pd/C) start->deprotection Protocol 3.3 product_alcohol Chiral Secondary Alcohol reduction->product_alcohol product_tert_alcohol Tertiary Alcohol grignard->product_tert_alcohol product_amine_ext N-Alkylated Morpholine reductive_amination->product_amine_ext product_free_amine 2-Acetylmorpholine deprotection->product_free_amine

Caption: Key synthetic transformations of the title intermediate.

Synthetic Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for key transformations. Each protocol is designed to be a self-validating system, including rationales for experimental choices and guidelines for product characterization.

Protocol 3.1: Diastereoselective Reduction of the Acetyl Group

This protocol details the reduction of the ketone to a secondary alcohol, a common step in creating chiral ligands or pharmacophores.

Reaction Scheme: (C₁₄H₁₇NO₄) + NaBH₄ → (C₁₄H₁₉NO₄)

Materials & Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.

    • Rationale: Cooling is critical to control the reaction rate and enhance diastereoselectivity by minimizing the kinetic energy of the system.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: Portion-wise addition prevents a dangerous exotherm and uncontrolled hydrogen gas evolution. A slight excess of NaBH₄ ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to the flask at 0 °C to quench the excess NaBH₄. Continue stirring for 10 minutes.

  • Workup:

    • Remove the methanol using a rotary evaporator.

    • Partition the remaining aqueous residue between DCM and water.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product, Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate, can be purified by flash column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR: Disappearance of the acetyl methyl singlet (around 2.2 ppm) and appearance of a new doublet for the methyl group (around 1.2 ppm) and a multiplet for the new CH-OH proton.

  • Mass Spec (ESI+): Observation of the [M+H]⁺ and/or [M+Na]⁺ corresponding to the product formula C₁₄H₁₉NO₄.

Protocol 3.2: C-C Bond Formation via Grignard Reaction

This protocol demonstrates the addition of a carbon nucleophile to the acetyl carbonyl, creating a tertiary alcohol and increasing molecular complexity.

Reaction Scheme: (C₁₄H₁₇NO₄) + PhMgBr → (C₂₀H₂₃NO₄)

Materials & Equipment:

  • This compound

  • Phenylmagnesium bromide (PhMgBr, 1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Syringes and standard anhydrous glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Grignard reactions are highly exothermic and rapid. Low temperature is essential to prevent side reactions, such as enolization of the ketone.

  • Addition of Grignard Reagent: Add phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Scientist's Note: Quenching with NH₄Cl is preferred over water or acid to minimize the formation of magnesium salt emulsions, which complicate the workup.

  • Workup:

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography.

Expected Characterization:

  • ¹H NMR: Disappearance of the acetyl methyl singlet. Appearance of new aromatic proton signals corresponding to the added phenyl group.

  • ¹³C NMR: Appearance of a new quaternary carbon signal in the 70-80 ppm range (the new carbinol carbon).

Protocol 3.3: N-Deprotection and Subsequent Functionalization

This two-step protocol demonstrates the removal of the Cbz protecting group, unmasking the morpholine nitrogen for further derivatization.

Reaction Scheme (Step 1: Deprotection): (C₁₄H₁₇NO₄) + H₂ (Pd/C) → (C₆H₁₁NO₂) + Toluene + CO₂

Reaction Scheme (Step 2: N-Acylation): (C₆H₁₁NO₂) + Benzoyl Chloride → (C₁₃H₁₅NO₃)

Materials & Equipment:

  • Product from a previous step (e.g., this compound)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Celite® for filtration

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure (Step 1: Deprotection):

  • Reaction Setup: Dissolve the Cbz-protected morpholine (1.0 eq) in EtOAc or MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst (5-10 mol%) under a stream of inert gas.

    • Safety Note: Pd/C is flammable when dry and can ignite solvents. Handle with care.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon) while stirring vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is complete upon consumption of the starting material (typically 2-6 hours).

  • Workup:

    • Carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

    • Rationale: Celite prevents the fine palladium particles from passing through standard filter paper.

    • Concentrate the filtrate to yield the crude 2-acetylmorpholine, which is often used directly in the next step.

Procedure (Step 2: N-Acylation):

  • Reaction Setup: Dissolve the crude 2-acetylmorpholine from the previous step in anhydrous DCM and cool to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours until completion as monitored by TLC.

  • Workup & Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Sequential Synthesis Workflow

The power of this compound is realized when these protocols are used in sequence to rapidly build molecular diversity.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start Benzyl 2-acetylmorpholine- 4-carboxylate reduction Protocol 3.1 Reduction start->reduction deprotection2 Protocol 3.3 Cbz Deprotection start->deprotection2 deprotection1 Protocol 3.3 Cbz Deprotection reduction->deprotection1 functionalization1 N-Alkylation or N-Acylation deprotection1->functionalization1 product1 Diverse Diastereomeric Alcohols functionalization1->product1 functionalization2 N-Alkylation or N-Acylation deprotection2->functionalization2 carbonyl_chem Protocol 3.1 or 3.2 Carbonyl Chemistry functionalization2->carbonyl_chem product2 Diverse N-Substituted Ketones/Alcohols carbonyl_chem->product2

Caption: Sequential workflow for generating compound libraries.

Conclusion

This compound stands out as a high-value intermediate for synthetic and medicinal chemists. Its inherent structural features—the beneficial morpholine core and the orthogonally reactive functional groups—provide a reliable and flexible platform for the efficient construction of complex molecules. The protocols detailed in this guide serve as a robust starting point for researchers aiming to leverage this building block in the discovery and development of novel therapeutics.

References

  • This compound - CymitQuimica. CymitQuimica.

  • This compound (C14H17NO4) - PubChemLite. PubChemLite.

  • This compound - MySkinRecipes. MySkinRecipes.

  • US Patent 7,294,623 B2 - Benzyl morpholine derivatives. Google Patents.

  • Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate.

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. PubMed.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. National Center for Biotechnology Information.

  • Benzyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Application Note: A Robust, Stability-Indicating HPLC and Chiral Separation Methodology for Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details the development and rationale behind a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Benzyl 2-acetylmorpholine-4-carboxylate, a key intermediate in organic and medicinal chemistry.[1][2] Recognizing the compound's structural features—a UV-active benzyl carbamate, a polar morpholine core, and a critical chiral center at the C2 position—we present two distinct analytical protocols. Part 1 establishes a stability-indicating reversed-phase HPLC (RP-HPLC) method for accurate purity determination and quantitative assay, validated through rigorous forced degradation studies as mandated by ICH guidelines.[3][4] Part 2 provides a systematic approach to developing a chiral HPLC method for the effective separation of its enantiomers, a critical step in pharmaceutical development where stereoisomerism can dictate biological activity.[5][6] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, well-characterized, and validated analytical workflow for this compound and its structural analogs.

Introduction: The Analytical Challenge

This compound possesses a combination of chemical properties that require a thoughtful analytical approach. The benzyl group provides a strong chromophore, making UV detection highly suitable.[7] The morpholine ring, while polar, is part of a larger, more hydrophobic structure, making it amenable to reversed-phase chromatography.[8][9] However, the most significant feature is the stereocenter at the C2 position of the morpholine ring. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment and thus cannot be separated by standard chromatographic techniques.[10] Therefore, a complete analytical characterization necessitates both an achiral method to assess purity against process-related impurities and degradants, and a chiral method to determine enantiomeric purity.

This document provides the foundational protocols to achieve both objectives, emphasizing the scientific rationale behind each parameter selection to ensure method robustness and transferability.

Part 1: Stability-Indicating RP-HPLC Method for Purity and Assay

The primary objective of this method is to quantify this compound and separate it from any potential process impurities or degradation products that may arise during synthesis, storage, or formulation. Developing a stability-indicating method is a regulatory expectation and a crucial part of the drug development process.[11][12][13]

Principle and Rationale

Reversed-phase HPLC is the chosen modality due to the molecule's sufficient hydrophobicity, conferred primarily by the benzyl carbamate moiety. A C18 stationary phase provides a non-polar environment where separation is driven by hydrophobic interactions.[9] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main analyte peak within a reasonable runtime.[14] The method's specificity is established through forced degradation studies, which intentionally stress the analyte to generate potential degradants and prove the method can separate them.[4][15]

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended ConditionJustification
HPLC System UHPLC/HPLC with Gradient Pump and UV/PDA DetectorStandard equipment for pharmaceutical analysis. A PDA detector is preferred for peak purity analysis.
Column C18, 2.1 x 100 mm, 1.8 µmA sub-2 µm particle size provides high efficiency and resolution. The dimensions are suitable for fast analysis with low solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of any basic sites, leading to improved peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-1 min: 30% B; 1-8 min: 30-90% B; 8-9 min: 90% B; 9-9.1 min: 90-30% B; 9.1-12 min: 30% BA representative gradient to resolve a range of polarities. Must be optimized based on actual sample impurity profile.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection UV at 220 nm or 254 nmThe benzyl group provides strong absorbance. 220 nm offers general sensitivity, while 254 nm is characteristic of the aromatic ring. A PDA scan is recommended to determine the optimal wavelength.[16]
Injection Volume 2.0 µLSmall volume suitable for UHPLC systems to minimize band broadening.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

Protocol: Forced Degradation Studies

Forced degradation is essential to demonstrate the stability-indicating nature of the method.[3][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the most likely degradation products are formed.[4]

  • Acid Hydrolysis: Dissolve the analyte in a 50:50 mix of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with Diluent to the target concentration.

  • Base Hydrolysis: Dissolve the analyte in a 50:50 mix of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with Diluent.[17]

  • Oxidative Degradation: Dissolve the analyte in Diluent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with Diluent if necessary.

  • Thermal Degradation: Store the solid analyte in an oven at 105 °C for 48 hours. Dissolve the stressed solid in Diluent to the target concentration.

  • Photolytic Degradation: Expose the solid analyte to UV light (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve in Diluent.

Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.[3]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Drug Substance Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 105°C Solid) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Data: - Peak Purity - Resolution - Mass Balance Analysis->Data

Caption: Workflow for Forced Degradation Studies.

Part 2: Chiral HPLC Method Development

The separation of enantiomers is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[18] The CSP interacts differently with each enantiomer, leading to different retention times.

Principle and Rationale

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a broad range of chiral compounds.[19] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, within the chiral grooves of the polysaccharide structure. Method development is often an empirical process involving screening of different CSPs and mobile phases.[5] Normal phase (e.g., hexane/alcohol) or polar organic modes are typically the most successful for these columns.

Chiral Method Development Strategy

A systematic screening approach is the most efficient path to a successful chiral separation.

  • Column Screening: Screen the analyte on 2-4 different polysaccharide-based CSPs (e.g., coated or immobilized amylose and cellulose derivatives).

  • Mobile Phase Screening: For each column, test a standard set of mobile phases:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA)

    • Normal Phase (NP): n-Hexane / Ethanol

    • Polar Organic (PO): Acetonitrile / Methanol

  • Optimization: Once initial separation ("hits") is observed, optimize the mobile phase composition (e.g., vary the percentage of alcohol modifier), flow rate, and column temperature to improve resolution. For basic analytes, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) can significantly improve peak shape.[19]

Chiral_Method_Dev_Strategy Start Start: Analyte Structure SelectCSP Select CSPs (e.g., Amylose, Cellulose derivatives) Start->SelectCSP ScreenMP Screen Mobile Phases (Normal Phase & Polar Organic) SelectCSP->ScreenMP Hit Separation Achieved? ScreenMP->Hit Optimize Optimize Parameters: - % Modifier - Additives (e.g., DEA) - Temperature - Flow Rate Hit->Optimize Yes NoHit Try Different CSPs / Modes Hit->NoHit No Final Final Validated Method Optimize->Final NoHit->SelectCSP

Caption: Strategy for Chiral HPLC Method Development.

Suggested Starting Chromatographic Conditions
ParameterRecommended Starting Condition
HPLC System HPLC with Isocratic Pump and UV/PDA Detector
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temp. 25 °C (Ambient)
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point. The ratio of hexane to alcohol will need to be optimized to achieve baseline resolution (Rs > 1.5).

Method Validation and System Suitability

Any developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11]

Key Validation Parameters
  • Specificity: Demonstrated by the forced degradation study (achiral) and resolution of enantiomers (chiral).

  • Linearity & Range: A minimum of 5 concentration levels should be tested.

  • Accuracy: Assessed by recovery studies of spiked samples.

  • Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH, flow rate, temperature) are made to assess the method's reliability.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to confirm the chromatographic system is adequate.

SST ParameterAchiral Method Acceptance CriteriaChiral Method Acceptance Criteria
Tailing Factor (T) T ≤ 1.5 for the main peakT ≤ 1.8 for both enantiomers
Theoretical Plates (N) N ≥ 5000 for the main peakN ≥ 2000 for both enantiomers
Repeatability (%RSD) ≤ 1.0% for 5 replicate injections≤ 2.0% for 5 replicate injections
Resolution (Rs) N/ARs ≥ 1.5 between enantiomers

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • Syed, A., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 363-368. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]

  • Dolan, J. (n.d.). HPLC Solutions #66: Enantiomer Separations. LCGC. Retrieved from [Link]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(34), 4413-4420. Retrieved from [Link]

  • Gažák, R., & Marhol, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 158-167. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H17NO4). Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

  • Papakonstantinou, E., & Kourounakis, A. P. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1037. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kostyanovsky, R. G., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the NMR Spectroscopic Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, conferred by the embedded ether and amine functionalities, make it a valuable building block for modulating solubility, polarity, and pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation, conformational analysis, and purity assessment of these vital compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and practical protocols for the NMR analysis of morpholine derivatives, moving from basic 1D spectral interpretation to advanced 2D techniques for complex structural and stereochemical assignments.

Part 1: The Fundamental NMR Landscape of the Morpholine Ring

At its core, the analysis of any morpholine derivative begins with a solid understanding of the parent ring system. In solution at room temperature, morpholine predominantly adopts a chair conformation, which is significantly lower in energy than the alternative boat or twist-boat forms.[1][2] This conformational preference is the primary determinant of the ¹H and ¹³C NMR spectral appearance.

In the chair form, the eight methylene protons exist in two distinct chemical environments: those adjacent to the highly electronegative oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H). The protons neighboring the oxygen are more deshielded and thus resonate at a lower field (higher ppm value) than those next to the nitrogen.[3]

Due to the symmetry of the unsubstituted ring, the proton-decoupled ¹³C NMR spectrum is remarkably simple, typically showing only two signals.[3]

Diagram 1: Chair Conformation of Morpholine

Caption: Chair conformation of morpholine showing distinct proton environments.

Table 1: Characteristic NMR Chemical Shifts for the Unsubstituted Morpholine Core
NucleusPositionTypical Chemical Shift (δ, ppm) in CDCl₃Causality
¹H C2–H, C6–H~3.72Deshielding due to proximity to the electronegative oxygen atom.
¹H C3–H, C5–H~2.88Less deshielded environment adjacent to the nitrogen atom.
¹³C C2, C6~67.1Significant downfield shift caused by the attached oxygen.
¹³C C3, C5~45.9Upfield relative to C2/C6, influenced by the nitrogen atom.[3][4]

Note: Values are approximate and can vary based on solvent, concentration, and temperature.

Part 2: Deciphering Structure and Stereochemistry in Morpholine Derivatives

Substitution on the morpholine ring breaks its inherent symmetry, leading to more complex spectra that are rich in structural information. The key to analysis is a systematic approach that leverages both 1D and 2D NMR techniques.[5][6]

The Influence of N-Substitution

Attaching a substituent to the nitrogen atom is the most common modification. This directly impacts the electronic environment of the adjacent protons (C3-H, C5-H) and carbons (C3, C5).

  • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, or other EWGs attached to the nitrogen will cause a significant downfield shift (to a higher ppm) of the C3/C5 proton and carbon signals due to the removal of electron density.[3]

  • Electron-Donating Groups (EDGs): Alkyl groups will cause a modest upfield shift (to a lower ppm) of the C3/C5 signals.

Conformational Analysis via 2D NMR

For complex derivatives, especially those with multiple chiral centers, a suite of 2D NMR experiments is essential for unambiguous assignment. These experiments reveal through-bond and through-space correlations, painting a complete picture of the molecular architecture.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[7] In a morpholine derivative, this is crucial for tracing the proton connectivity around the ring, e.g., connecting a proton on C2 to its geminal partner and its vicinal neighbor on C3.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[7][8] This is the primary method for assigning carbon signals based on the already-assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[7][9] This is invaluable for identifying quaternary carbons and piecing together molecular fragments, for instance, by correlating the N-substituent's protons to the C3/C5 carbons of the morpholine ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[6] This is the definitive technique for determining stereochemistry. For example, a strong NOE between a substituent's proton and an axial proton on the morpholine ring can confirm its equatorial orientation.

Diagram 2: Workflow for Structural Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation H1_NMR Acquire ¹H NMR Assign_H Assign Proton Signals (Integration, Multiplicity, δ) H1_NMR->Assign_H C13_NMR Acquire ¹³C NMR & DEPT Assign_C Assign Carbon Signals (¹³C δ, DEPT) C13_NMR->Assign_C COSY Acquire COSY Connectivity Establish H-H Connectivity COSY->Connectivity HSQC Acquire HSQC HC_Connect Link Protons to Carbons HSQC->HC_Connect HMBC Acquire HMBC Long_Range Assemble Fragments (Confirm Quaternary Carbons) HMBC->Long_Range NOESY Acquire NOESY/ROESY (If stereochemistry is a question) Stereochem Determine Stereochemistry & Conformation NOESY->Stereochem Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Connectivity->HC_Connect HC_Connect->HMBC Long_Range->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: A systematic workflow for the structural analysis of morpholine derivatives.

Part 3: Experimental Protocols

Adherence to meticulous experimental protocols is paramount for acquiring high-quality, reproducible NMR data.

Protocol 3.1: Standard Sample Preparation for Qualitative Analysis

Causality: The goal is to create a homogeneous solution of the analyte in a deuterated solvent at a concentration suitable for the desired experiments, free of particulate matter that can degrade spectral quality.[10]

Methodology:

  • Select an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in which the morpholine derivative is fully soluble.[11][12]

  • Weigh the sample:

    • For ¹H NMR: Accurately weigh 5-25 mg of the compound.[11][13]

    • For ¹³C NMR and 2D NMR: A higher concentration is preferable; weigh 20-50 mg of the compound.[11]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12] Vortex or gently agitate until the sample is completely dissolved.

  • Filtration (Critical Step): If any solid particles are visible, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10] Do not use cotton wool, as solvents can leach impurities from it.[10]

  • Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm (0.5-0.6 mL).[14]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[14]

Protocol 3.2: Purity Determination by Quantitative NMR (qNMR)

Causality: qNMR provides an absolute measure of purity by comparing the integrated signal of an analyte to that of a certified internal standard of known purity and mass.[15][16] The direct proportionality between signal integral and the number of nuclei makes it a powerful alternative to chromatographic methods.[17][18]

Methodology:

  • Method Planning:

    • Select an Internal Standard (IS): Choose a high-purity (>99.9%) standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, and has at least one sharp proton signal that is well-resolved from all analyte signals.[16]

    • Select a Solvent: The solvent must completely dissolve both the analyte and the IS.[15]

  • Precise Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the morpholine derivative into a vial using a calibrated analytical balance. Record the mass to at least 4 decimal places.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial. Record the mass precisely.

    • Add ~0.7 mL of the deuterated solvent, ensuring complete dissolution of both components.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1, typically 5 times the longest T₁ of any peak of interest) to allow for full magnetization recovery between scans.

    • Ensure a high signal-to-noise ratio, typically by acquiring a sufficient number of scans (e.g., 16, 32, or 64).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.

    • Calculate the purity using the following formula[15]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Small molecule NMR sample preparation. Georgia State University. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine... ResearchGate. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. Sci-Hub. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Sample Preparation. University College London. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC... ResearchGate. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

Sources

Application Notes and Protocols for Benzyl 2-acetylmorpholine-4-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and bioavailability.[3][4] Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1) is a unique chemical entity that combines this valuable morpholine core with two key functional groups: a 2-acetyl substituent and a 4-benzyloxycarbonyl (Cbz) protecting group. This strategic combination makes it a versatile tool for drug discovery, offering multiple avenues for the synthesis and design of novel therapeutic agents.[5]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will explore its utility as a synthetic building block, a fragment for screening, and a scaffold for structure-activity relationship (SAR) studies, supported by detailed experimental protocols and the underlying scientific rationale.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design.[6][7] These properties influence a molecule's behavior from initial synthesis to its ultimate biological effect.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Design
Molecular Weight263.29 g/mol Within the range for fragment-based drug discovery (FBDD) and suitable for further elaboration.[8]
XlogP1.0Indicates a favorable balance of hydrophilicity and lipophilicity, which is often correlated with good oral bioavailability.[6][]
Hydrogen Bond Donors0The absence of a hydrogen bond donor in the protected form enhances membrane permeability.
Hydrogen Bond Acceptors4The oxygen atoms of the morpholine ring and carbonyl groups can form hydrogen bonds with biological targets.
Polar Surface Area (PSA)55.9 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[10]

These values are computationally predicted and should be experimentally verified for specific applications.

Handling and Storage

This compound is a solid at room temperature.[5] For laboratory use, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.

Core Applications in Drug Discovery

This compound is not merely a static molecule but a dynamic tool with several strategic applications in the drug discovery workflow.

A Versatile Intermediate for Chemical Synthesis

The most immediate application of this compound is as a synthetic intermediate. The benzyloxycarbonyl (Cbz) group is a robust protecting group for the morpholine nitrogen, stable under a variety of reaction conditions, yet readily removable under specific, mild conditions.[11][12] This allows for the selective modification of other parts of a molecule before revealing the reactive secondary amine of the morpholine ring for further coupling reactions.

Workflow for Use as a Synthetic Intermediate

G cluster_0 Modification of Acetyl Group cluster_1 Deprotection and Coupling start This compound step1 Chemical Transformation (e.g., reduction, aldol condensation) start->step1 product1 Modified Morpholine Intermediate step1->product1 step2 Cbz Deprotection (e.g., Hydrogenolysis) product1->step2 product2 2-acetylmorpholine step3 Amide Coupling or Reductive Amination product2->step3 final_product Novel Drug Candidate step3->final_product G cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization start Fragment Library (including this compound) step1 Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) start->step1 product1 Identified 'Hit' Fragments step1->product1 step2 Fragment Growing, Linking, or Merging product1->step2 product2 Optimized Lead Compound step3 SAR Studies product2->step3 final_product Preclinical Candidate step3->final_product G cluster_0 Preparation cluster_1 Docking and Analysis start 3D Structure of this compound product1 Prepared Ligand and Receptor Files start->product1 step1 Target Protein Structure (from PDB or homology modeling) step1->product1 step2 Molecular Docking Simulation product1->step2 product2 Predicted Binding Poses and Scores step3 Analysis of Interactions (e.g., hydrogen bonds, hydrophobic contacts) product2->step3 final_product Prioritized Targets for Experimental Validation step3->final_product

Sources

Application Notes and Protocols for the Synthesis of N-Acetylmorpholine from Morpholine and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide for the synthesis of N-acetylmorpholine from morpholine and ethyl acetate. N-acetylmorpholine is a valuable chemical intermediate, notably in the production of agrochemicals and as a specialized solvent.[1][2][3] This guide details a laboratory-scale protocol utilizing ethyl acetate as an acylating agent, presenting a cost-effective and less hazardous alternative to traditional reagents like acetyl chloride or acetic anhydride.[4] The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed and validated experimental protocol, critical safety information, and process visualization aids.

Scientific Principles and Reaction Mechanism

The synthesis of N-acetylmorpholine from morpholine and ethyl acetate is a classic example of nucleophilic acyl substitution. In this reaction, the secondary amine, morpholine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, ethyl acetate.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine molecule attacks the carbonyl carbon of ethyl acetate. This carbon is electron-deficient due to the electronegativity of the two adjacent oxygen atoms.

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses to reform the stable carbonyl double bond. In this process, the ethoxide group (CH₃CH₂O⁻) is expelled as the leaving group. Ethoxide is a better leaving group than the newly formed amide bond.

  • Proton Transfer: The expelled ethoxide is a relatively strong base and deprotonates the positively charged nitrogen atom of the N-acetylmorpholinium cation. This final step yields the stable N-acetylmorpholine product and ethanol as a byproduct.

The overall reaction is an equilibrium process. To drive the reaction towards the product, it is typically conducted at elevated temperatures to boil off the ethanol byproduct as it forms. A Chinese patent describes a method where the reaction is carried out at 140-160 °C for 6-10 hours.[5]

Reaction_Mechanism Figure 1: Mechanism of N-Acetylation of Morpholine cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products morpholine Morpholine (Nucleophile) tetrahedral Tetrahedral Intermediate morpholine->tetrahedral 1. Nucleophilic     Attack ethyl_acetate Ethyl Acetate (Electrophile) ethyl_acetate->tetrahedral nam N-Acetylmorpholine tetrahedral->nam 2. Collapse &    Leaving Group    Expulsion ethanol Ethanol (Byproduct) tetrahedral->ethanol 3. Proton Transfer

Caption: Figure 1: Mechanism of N-Acetylation of Morpholine.

Safety and Hazard Analysis

Executing this synthesis requires strict adherence to safety protocols. Both reactants are hazardous, and the reaction is performed at high temperatures. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Reagent Hazard Summary

Chemical CAS No. Key Hazards Source
Morpholine 110-91-8Flammable liquid and vapor; Harmful if swallowed; Toxic in contact with skin or if inhaled; Causes severe skin burns and eye damage.[6][7][8][6][7][9]
Ethyl Acetate 141-78-6Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.[10][11][12][10][11][12]
N-Acetylmorpholine 1696-20-4Irritating to eyes. Generally considered to have low acute toxicity, but should be handled with care.[13][13]

Mandatory PPE:

  • Flame-retardant lab coat

  • Chemical splash goggles and a face shield

  • Nitrile or neoprene gloves (check breakthrough time)

  • Closed-toe shoes

Engineering Controls:

  • Work must be performed in a well-ventilated chemical fume hood.[7][11]

  • Use an explosion-proof heating mantle and stirrer.[6][11]

  • Ensure fire extinguishing equipment (CO₂, dry chemical) is accessible.[6][10]

Detailed Experimental Protocol

This protocol is adapted for a laboratory scale and is based on established industrial methods.[5] It aims to produce high-purity N-acetylmorpholine through reaction followed by purification via fractional distillation.

Materials and Reagents

Table 2: Reagents for Synthesis

Reagent CAS No. Molar Mass ( g/mol ) Density (g/mL) Molar Ratio Amount (mol) Amount (g) Amount (mL)
Morpholine110-91-887.121.0071.00.5043.5643.3
Ethyl Acetate141-78-688.110.9021.20.6052.8758.6

Scientist's Note: A slight excess of ethyl acetate is used to ensure the complete conversion of the more valuable morpholine. Ethyl acetate and the ethanol byproduct are more volatile and can be easily removed during purification.

Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser with water lines

  • Thermometer or thermocouple

  • Nitrogen gas inlet (optional, for inert atmosphere)

  • Fractional distillation apparatus (Vigreux column, distillation head, condenser, receiving flasks)

  • Vacuum source (for vacuum distillation, if required)

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glass joints are properly sealed.

  • Charging Reagents: In the fume hood, charge the flask with morpholine (43.3 mL, 0.50 mol) and ethyl acetate (58.6 mL, 0.60 mol).

  • Reaction Conditions: Begin stirring the mixture. Heat the flask using the heating mantle to a gentle reflux, aiming for an internal temperature of approximately 140-150°C.[5]

    • Rationale: Elevated temperatures are necessary to overcome the activation energy for the acylation of an amine by a relatively unreactive ester. Refluxing contains the volatile components while maintaining a constant reaction temperature.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours.[5] The reaction can be monitored by taking small aliquots (carefully) and analyzing them via Gas Chromatography (GC) to observe the disappearance of morpholine.

  • Cooling: After the reaction period, turn off the heating mantle and allow the reaction mixture to cool to room temperature. The resulting solution is the crude product, containing N-acetylmorpholine, unreacted ethyl acetate, and the ethanol byproduct.

Work-up and Purification
  • Apparatus Assembly: Reconfigure the apparatus for fractional distillation. Use a Vigreux column to enhance separation efficiency.

  • Removal of Volatiles: Gently heat the crude reaction mixture. The first fraction to distill will be a mixture of ethanol (BP: 78°C) and unreacted ethyl acetate (BP: 77°C).[12] Collect this fraction until the head temperature begins to rise significantly.

  • Product Distillation: Once the low-boiling components are removed, the temperature will rise towards the boiling point of N-acetylmorpholine. The pure product should be collected as the main fraction.

    • Scientist's Note: N-acetylmorpholine has a high boiling point (238-246°C at atmospheric pressure).[14] To prevent potential degradation and reduce energy consumption, it is highly recommended to perform this step under reduced pressure (vacuum distillation). The boiling point will be significantly lower under vacuum. Other sources recommend purification by fractional distillation through a packed column for high purity.[2][13]

  • Characterization: The final product should be a clear, colorless to very slightly yellow liquid.[2][13] Confirm purity using GC and measure the refractive index (n²⁰/D ≈ 1.483).[14]

Process Visualization and Data Summary

Experimental Workflow

Experimental_Workflow Figure 2: Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A 1. Assemble Reflux Apparatus B 2. Charge Morpholine & Ethyl Acetate A->B C 3. Heat to Reflux (140-150°C, 6-8h) B->C D 4. Cool Reaction Mixture C->D E 5. Fractional Distillation: Remove Volatiles (EtOH, EtOAc) D->E F 6. Vacuum Distillation: Collect N-Acetylmorpholine Product E->F G 7. Characterize Product (GC, Refractive Index) F->G

Caption: Figure 2: Synthesis Workflow.

Quantitative Data and Yield Calculation

Table 3: Process Parameters and Theoretical Yield

Parameter Value Notes
Limiting ReagentMorpholineMolar ratio of 1.0
Moles of Limiting Reagent0.50 mol-
Theoretical Moles of Product0.50 mol1:1 stoichiometry
Molar Mass of N-Acetylmorpholine129.16 g/mol C₆H₁₁NO₂
Theoretical Yield (g) 64.58 g 0.50 mol * 129.16 g/mol
Reaction Temperature140-150 °C[5]
Reaction Time6-8 hours[5]
Expected Purity (Post-Distillation)>99%[14]

References

  • Safety Data Sheet Morpholine. (2022). Redox. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • ethyl acetate - SAFETY DATA SHEET. (2022). RCI Labscan. [Link]

  • Understanding N-Acetylmorpholine: Properties, Applications, and Market Significance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Starting a N-Acetyl Morpholine Manufacturing Business? Niir Project Consultancy Services. [Link]

  • SAFETY DATA SHEET - Ethyl acetate. (2009). Fisher Scientific. [Link]

  • Safety Data Sheet: Ethyl acetate. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • CN110642807A - Preparation method of N-acetyl morpholine. (2020).
  • CN1283632C - Process for preparing N-acetyl morpholine. (2006).
  • N-Acetyl Morpholine (NAM). Amines & Plasticizers Limited. [Link]

  • CN103641797B - Preparation method for N-acetyl morpholine. (2016).

Sources

Application Notes and Protocols: Benzyl 2-acetylmorpholine-4-carboxylate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-acetylmorpholine-4-carboxylate, a key intermediate in modern pharmaceutical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This document outlines the strategic importance of this intermediate, proposed synthetic pathways, detailed analytical protocols for quality control, and its application in the synthesis of advanced pharmaceutical agents. These notes are intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve solubility, metabolic stability, and the overall pharmacological profile of active pharmaceutical ingredients (APIs).[1] Its incorporation into a molecule can significantly enhance drug-like properties. This compound, with its specific substitution pattern, offers a trifecta of functionalities for the medicinal chemist:

  • A Cbz-Protected Nitrogen: The Carboxybenzyl (Cbz) group provides robust protection of the morpholine nitrogen, which is stable under a range of conditions but can be selectively removed, typically by catalytic hydrogenation. This allows for late-stage modification of the nitrogen atom.

  • A C2-Acetyl Group: The acetyl substituent at the 2-position provides a reactive handle for further chemical transformations and can be a key pharmacophoric element for binding to biological targets.

  • Chiral Potential: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects in modern therapeutics.

This unique combination of features makes this compound a valuable precursor for a range of complex molecules, particularly those targeting the central nervous system (CNS) and in the development of novel analgesics.[2]

Synthesis and Manufacturing Protocols

The synthesis of 2-substituted chiral morpholines is an area of active research. Below are two distinct protocols: a modern, highly efficient asymmetric approach and a more classical, illustrative method.

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor (Proposed)

This state-of-the-art method leverages a rhodium-catalyzed asymmetric hydrogenation to establish the crucial C2 stereocenter with high enantioselectivity. This approach is noted for its efficiency and ability to produce chiral morpholines in high yields.[3]

Workflow Diagram:

Asymmetric_Hydrogenation_Workflow cluster_prep Precursor Synthesis cluster_hydro Asymmetric Hydrogenation cluster_workup Isolation & Purification cluster_final Final Product Start Start with suitable materials Precursor Synthesize N-Cbz-2-acetyl-2,3-dehydromorpholine Start->Precursor Hydrogenation Rh-SKP catalyzed Asymmetric Hydrogenation Precursor->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Chromatography Silica Gel Chromatography Workup->Chromatography FinalProduct This compound (High Enantiomeric Excess) Chromatography->FinalProduct

Caption: Workflow for the proposed asymmetric synthesis.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the N-Cbz-2-acetyl-2,3-dehydromorpholine precursor. This can be achieved through various established methods for the synthesis of unsaturated heterocycles.

  • Reaction Setup: In a high-pressure reactor, dissolve the N-Cbz-2-acetyl-2,3-dehydromorpholine (1.0 eq) in degassed dichloromethane (DCM).

  • Catalyst Addition: Add the Rhodium-SKP catalyst (0.2-1 mol%). The use of a bisphosphine-rhodium catalyst with a large bite angle is crucial for high enantioselectivity.[3]

  • Hydrogenation: Purge the reactor with hydrogen gas and pressurize to the desired pressure. Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Causality and Trustworthiness: This protocol is based on a validated approach for a range of 2-substituted morpholines.[3] The choice of a specific rhodium catalyst is critical for controlling the stereochemistry of the product. The Cbz protecting group is well-suited for this reaction as it is stable under the hydrogenation conditions used for the double bond reduction when a suitable catalyst is chosen. The protocol is self-validating through rigorous in-process monitoring and final product characterization.

Protocol 2: Classical N-Alkylation and Functionalization (Illustrative)

This protocol illustrates a more traditional, multi-step approach that can be adapted for the synthesis of various morpholine derivatives. It involves the initial formation of the morpholine ring followed by functionalization.

Step-by-Step Protocol:

  • N-Benzylation of Morpholine: In a round-bottom flask, dissolve morpholine (1.2 eq) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (2.0 eq). To this suspension, add benzyl chloride (1.0 eq).[2]

  • Reaction and Work-up: Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain crude N-benzylmorpholine. Purify as needed.

  • Introduction of the Acetyl Group at C2: This is a more complex step that may involve metallo-organic chemistry, such as lithiation at the C2 position followed by quenching with an acetylating agent. This step would require careful control of temperature and inert atmosphere conditions.

  • Cbz Protection: The final step would involve the replacement of the N-benzyl group with a Cbz group. This can be achieved through de-benzylation followed by reaction with benzyl chloroformate.

Causality and Trustworthiness: This illustrative protocol is based on well-established, fundamental organic reactions.[2] While potentially lower yielding and less stereoselective than the asymmetric hydrogenation approach, it demonstrates the versatility of the morpholine scaffold for sequential modification. Each step can be independently validated through standard analytical techniques.

Quality Control and Analytical Protocols

Ensuring the purity and identity of pharmaceutical intermediates is a regulatory requirement and critical for the safety and efficacy of the final drug product.[4]

Data Presentation: Typical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR, MS
Purity (HPLC) ≥ 98.0%HPLC-UV
Enantiomeric Purity Report value (e.g., ≥ 99% ee)Chiral HPLC
Residual Solvents Meets ICH Q3C limitsGC-HS
Heavy Metals ≤ 10 ppmICP-MS
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Identity Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons from the benzyl group, morpholine ring protons, and a singlet for the acetyl methyl group.

  • ¹³C NMR Spectroscopy: Acquire the spectrum with proton decoupling. Expected signals would include carbons of the benzyl group, the morpholine ring, the acetyl group, and the carbamate carbonyl.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a precursor to a variety of bioactive molecules. A key application is in the synthesis of potent and selective enzyme inhibitors.

Logical Relationship Diagram:

Application_Pathway Intermediate This compound Deprotection Cbz Deprotection (e.g., Catalytic Hydrogenation) Intermediate->Deprotection FreeAmine 2-Acetylmorpholine (Free Secondary Amine) Deprotection->FreeAmine Coupling Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) FreeAmine->Coupling API Active Pharmaceutical Ingredient (e.g., GSK-3β Inhibitor) Coupling->API

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of Benzyl 2-acetylmorpholine-4-carboxylate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute the synthesis but also to troubleshoot and optimize the yield.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The synthesis of this compound typically involves a multi-step process. A common approach begins with the protection of the nitrogen atom of a suitable morpholine precursor with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetyl group at the 2-position. The choice of starting material and the specific reaction conditions for each step are critical for maximizing the yield and purity of the final product.

Q2: Why is the protection of the morpholine nitrogen important?

The morpholine nitrogen is a secondary amine and is therefore nucleophilic and basic.[1] In the absence of a protecting group, the nitrogen can react with the acetylating agent, leading to the formation of N-acylated byproducts and reducing the yield of the desired C-acylated product. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines that suppresses their nucleophilicity and basicity.[2]

Q3: What are the key challenges in this synthesis that can lead to low yields?

Low yields in this synthesis can arise from several factors:

  • Incomplete N-protection: If the initial protection of the morpholine nitrogen is not complete, the free amine can lead to side reactions.

  • Side reactions during acetylation: The conditions for introducing the acetyl group can lead to the formation of byproducts.

  • Product loss during workup and purification: The final product may be lost or decompose during extraction and chromatography steps.[3]

  • Moisture sensitivity: Acylating agents and some catalysts used in the synthesis can be sensitive to moisture, which can deactivate them and reduce reaction efficiency.[4]

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are essential. Acylating agents like acetyl chloride and benzyl chloroformate are corrosive and moisture-sensitive, releasing HCl gas upon contact with water.[5][6] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Solvents like dichloromethane are volatile and should be handled with care.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low yield after the N-protection step with benzyl chloroformate.

Q: My yield of N-Cbz-protected morpholine is low. What are the potential causes and how can I improve it?

A: Low yields in the N-protection step can be due to several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Base: The choice and amount of base are crucial for scavenging the HCl generated during the reaction.[3]

    • Troubleshooting: Ensure you are using a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in at least a stoichiometric equivalent. The use of an inorganic base like potassium carbonate can also be effective.[3]

  • Moisture Contamination: Benzyl chloroformate is highly sensitive to moisture and will hydrolyze, rendering it inactive.[6]

    • Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction temperature can influence the rate of reaction and the stability of the reagents.

    • Troubleshooting: The reaction is typically performed at 0 °C to control the exotherm and then allowed to warm to room temperature. If the reaction is sluggish, you could consider slightly elevated temperatures, but monitor for byproduct formation by TLC.

Issue 2: Multiple products are observed after the acetylation step.

Q: I am observing multiple spots on my TLC plate after attempting to introduce the acetyl group. What are these byproducts and how can I minimize them?

A: The formation of multiple products during acetylation is a common issue. Here are the likely culprits and solutions:

  • Polyacylation: If there are other reactive sites on your molecule, they may also undergo acetylation.

    • Troubleshooting: Carefully analyze the structure of your starting material. If necessary, protect other sensitive functional groups before proceeding with the acetylation.

  • Side Reactions from the Base: The choice of base can influence the reaction outcome.

    • Troubleshooting: If you are using a strong, nucleophilic base, it may react with your acetylating agent. Consider using a weaker, non-nucleophilic base or a heterogeneous base like potassium carbonate.[7]

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of your compounds.

    • Troubleshooting: Monitor the reaction closely by TLC. Consider lowering the reaction temperature or reducing the reaction time.

Issue 3: The reaction does not go to completion.

Q: My reaction has stalled, and a significant amount of starting material remains. How can I drive the reaction to completion?

A: An incomplete reaction can be frustrating. Here are some strategies to improve conversion:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the acylating agent.

    • Troubleshooting: Try increasing the equivalents of the acetylating agent (e.g., from 1.1 eq to 1.5 or 2.0 eq).

  • Catalyst Inactivity: If you are using a catalyst, it may be inactive.

    • Troubleshooting: For reactions like Friedel-Crafts acylation, ensure your Lewis acid catalyst is fresh and anhydrous.[4][8] In some cases, adding a catalytic amount of DMAP (4-dimethylaminopyridine) can accelerate acylation reactions.[7]

  • Insufficient Reaction Time or Temperature: The reaction may simply be slow.

    • Troubleshooting: Allow the reaction to stir for a longer period, monitoring its progress by TLC. If the reaction is still slow, a moderate increase in temperature may be beneficial.[8]

Issue 4: Difficulty in purifying the final product.

Q: I am struggling to isolate a pure sample of this compound. What purification strategies do you recommend?

A: Purification can be challenging, especially if byproducts have similar polarities to your desired product.

  • Chromatography Optimization: Standard column chromatography may not be sufficient.

    • Troubleshooting: Experiment with different solvent systems for your column chromatography to achieve better separation. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method.

    • Troubleshooting: Screen various solvents and solvent mixtures to find suitable conditions for crystallization.

  • Aqueous Workup: Proper workup is essential to remove water-soluble impurities and unreacted reagents.

    • Troubleshooting: Ensure you are performing sufficient aqueous washes. For example, washing with a mild acid can remove basic impurities, while washing with a mild base can remove acidic impurities.

Experimental Protocols

Proposed Synthesis of this compound

This synthesis is a proposed route based on standard organic chemistry principles. Optimization of each step will likely be necessary.

Step 1: N-protection of 2-hydroxymethylmorpholine

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain (S)-Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Step 2: Oxidation of the alcohol to the aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (1.0 eq) in anhydrous DCM.

  • Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate. Stir for 15 minutes, then extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude aldehyde is often used in the next step without further purification.

Step 3: Acetylation via Grignard reaction and subsequent oxidation

  • Grignard Reaction:

    • Reaction Setup: In a flame-dried flask under nitrogen, add the crude aldehyde from Step 2 dissolved in anhydrous THF. Cool to 0 °C.

    • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Oxidation of the secondary alcohol:

    • Reaction Setup: Dissolve the crude secondary alcohol in anhydrous DCM.

    • Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.5 eq) at room temperature.

    • Reaction: Stir for 2-4 hours, monitoring by TLC.

    • Workup and Purification: Follow the workup and purification procedure described in Step 2 to obtain this compound.

Data Summary

StepProductExpected Yield RangeKey Characterization
1(S)-Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate70-90%¹H NMR, ¹³C NMR, MS
2Benzyl 2-formylmorpholine-4-carboxylate80-95% (crude)¹H NMR (aldehyde proton ~9-10 ppm)
3This compound50-70% (over two steps)¹H NMR, ¹³C NMR, MS, IR

Visualizations

Reaction Pathway

reaction_pathway A 2-Hydroxymethylmorpholine B (S)-Benzyl 2-(hydroxymethyl) morpholine-4-carboxylate A->B  Benzyl Chloroformate,  Base, DCM C Benzyl 2-formylmorpholine- 4-carboxylate B->C  Dess-Martin  Periodinane, DCM D Benzyl 2-(1-hydroxyethyl) morpholine-4-carboxylate C->D  1. MeMgBr, THF  2. aq. NH4Cl E Benzyl 2-acetylmorpholine- 4-carboxylate D->E  Dess-Martin  Periodinane, DCM

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 N-Protection q1->step1 N-Protection step2 Acetylation q1->step2 Acetylation sub1_q1 Incomplete Reaction? step1->sub1_q1 sub2_q1 Multiple Products? step2->sub2_q1 sub1_a1 Check base stoichiometry and reaction time. sub1_q1->sub1_a1 Yes sub1_q2 Reagent Decomposition? sub1_q1->sub1_q2 No sub1_a2 Use anhydrous conditions and fresh reagents. sub1_q2->sub1_a2 Yes sub2_a1 Optimize base and temperature. Consider protecting groups. sub2_q1->sub2_a1 Yes sub2_q2 Reaction Stalled? sub2_q1->sub2_q2 No sub2_a2 Increase reagent equivalents. Add catalyst (e.g., DMAP). sub2_q2->sub2_a2 Yes

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
  • Google Patents.
  • Benchchem.
  • Wikipedia.
  • CymitQuimica.
  • Chemistry Steps.
  • PubChemLite.
  • USDA. Morpholine - Processing.
  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes.
  • ChemicalBook.
  • ChemSpider Synthetic Pages. Amidation of benzoyl chloride with morpholine.
  • Sigma-Aldrich. (S)-Benzyl 2-(hydroxymethyl)
  • Reddit.

Sources

Technical Support Center: Purification of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and validated protocols for the purification of Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1). As a key intermediate in medicinal chemistry, achieving high purity is critical for downstream applications.[1][2] This document provides the technical insights necessary to navigate the common challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

A1: The two most effective and widely applicable purification techniques for this compound are silica gel column chromatography and recrystallization.[3][4]

  • Silica Gel Column Chromatography is the preferred method for removing impurities with different polarities, especially when dealing with complex crude reaction mixtures or when the product is an oil.[3][5]

  • Recrystallization is ideal when the crude product is a solid with a relatively high initial purity (>85-90%). It is excellent for removing small amounts of impurities and can be more scalable than chromatography. The key is identifying a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6]

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities are highly dependent on the synthetic route but typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the morpholine ring or the acetyl group.

  • Reagent-Derived Impurities: Excess benzyl chloroformate used for the N-protection can lead to benzyl alcohol as a byproduct, which can be challenging to remove due to its high boiling point.[7]

  • Byproducts: Side reactions may lead to diastereomers, over-acylated products, or hydrolysis of the benzyl carbamate protecting group.

  • Residual Solvents: Solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, THF) can remain trapped in the product, often resulting in an oil or waxy solid.[8]

Q3: How can I effectively assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and the effectiveness of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and identifying any organic impurities, even those without a UV chromophore.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method (e.g., C18 column) with a water/acetonitrile mobile phase is typically effective for carbamate compounds.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What are the best storage conditions for purified this compound?

A4: As a solid, this compound is relatively stable.[11] However, to prevent slow degradation, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: My product is a persistent oil or sticky gum and will not crystallize.

  • Causality: This is a frequent issue with N-protected amino-alcohol derivatives and is almost always caused by the presence of impurities, most commonly residual solvents or byproducts like benzyl alcohol.[8][12][13] These impurities disrupt the crystal lattice formation. Even highly pure compounds can sometimes be difficult to crystallize.[8]

  • Solution Pathway:

    • Thorough Solvent Removal: Dry the sample under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50 °C) if the compound is thermally stable. This is often sufficient to remove volatile solvents.

    • Re-purify via Chromatography: If the product remains an oil, column chromatography is the most reliable method to remove the impurities preventing crystallization.[7]

    • Induce Crystallization: After purification, dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, diethyl ether). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) dropwise until the solution becomes faintly turbid. Allow it to cool slowly.

    • Seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" can initiate crystallization.[14][15]

Problem 2: My column chromatography provides poor separation between the product and a close-running impurity.

  • Causality: Poor separation occurs when the relative polarities of the product and the impurity are too similar in the chosen eluent system, causing their retention factors (Rf) to be nearly identical. Using too polar of an eluent system will also cause all compounds to elute quickly with little separation.[6]

  • Solution Pathway:

    • Optimize Eluent System: The goal is to find a solvent system where the product has an Rf of ~0.25-0.35 on TLC. Systematically test different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). A shallower gradient or even isocratic elution during chromatography may be necessary.

    • Change Solvents: If adjusting ratios is insufficient, change the solvent system entirely. For example, substituting Ethyl Acetate with a mixture of Dichloromethane/Methanol can alter the selectivity of the separation.

    • Improve Column Packing: Ensure the silica gel bed is packed uniformly without cracks or air bubbles, as these lead to band broadening and poor resolution.[6]

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column (dry loading) often results in sharper bands and better separation compared to loading the sample dissolved in a solvent (wet loading).[6]

Problem 3: My NMR spectrum shows significant amounts of benzyl alcohol impurity after workup.

  • Causality: Benzyl alcohol is a common byproduct from reactions using benzyl chloroformate. Due to its moderate polarity and high boiling point, it is not always fully removed by simple aqueous washes or standard rotary evaporation.[5][7]

  • Solution Pathway:

    • Aqueous Washes: While not always completely effective, washing the organic layer multiple times with water or brine can reduce the amount of benzyl alcohol.[7]

    • High Vacuum Distillation: If the target compound is not volatile, benzyl alcohol can sometimes be removed by distillation under high vacuum.[5] However, this risks thermal degradation of the product.

    • Column Chromatography: This is the most reliable method. Benzyl alcohol is more polar than the target product and will elute later from the column. A gradient elution starting with a low polarity (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity will effectively separate the two compounds.

Problem 4: My TLC shows a single spot, but NMR analysis indicates the presence of impurities.

  • Causality: This discrepancy can arise from several factors:

    • Co-elution on TLC: The impurity may have an identical Rf to your product in the specific TLC solvent system used.

    • Non-UV Active Impurity: The impurity may lack a UV chromophore (like the benzyl group in the product) and will therefore be invisible on the TLC plate under a UV lamp.

    • Baseline Impurities: Very polar impurities might not move from the baseline of the TLC plate and could be overlooked.

  • Solution Pathway:

    • Test Multiple TLC Systems: Run TLC plates in at least two different solvent systems of varying polarity to check for co-elution.

    • Use a Staining Agent: After viewing under UV, stain the TLC plate with a general-purpose stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). These stains will visualize most organic compounds, including those that are not UV-active.

    • Rely on Spectroscopy: Trust the NMR data. If it shows impurities, further purification is necessary, even if the TLC appears clean.

Data Presentation

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Solvent System (v/v)Typical Product Rf (Approx.)Application Notes
30% Ethyl Acetate / Hexanes0.30 - 0.40Excellent starting point for both TLC analysis and column chromatography.
50% Diethyl Ether / Hexanes0.35 - 0.45Offers different selectivity compared to ethyl acetate; may resolve difficult impurities.
5% Methanol / Dichloromethane0.25 - 0.35A more polar system, useful if the product is streaking or has a low Rf in other systems.

Experimental Protocols & Workflows

General Purification Strategy

The overall workflow for purifying this compound typically follows a logical progression from crude material to a highly pure, well-characterized final product.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extract Solvent Extraction & Drying (e.g., EtOAc, MgSO4) workup->extract concentrate Concentration in Vacuo extract->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid primary_purification Primary Purification crude_solid->primary_purification column Silica Gel Column Chromatography primary_purification->column  If oily or  complex mixture recrystal Recrystallization primary_purification->recrystal  If solid &  >85% pure analysis Purity & Identity Analysis (TLC, NMR, HPLC) column->analysis recrystal->analysis analysis->primary_purification  Requires further  purification pure_product Pure Product (>98%) analysis->pure_product  Meets specs

Caption: General purification workflow for this compound.

Protocol 1: Silica Gel Flash Column Chromatography

This protocol describes a standard procedure for purifying the title compound on a gram scale.

  • Column Preparation:

    • Select an appropriately sized glass column. A good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., 100% Hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane or Ethyl Acetate).

    • Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the prepared column, creating a uniform layer.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes).

    • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 30% Ethyl Acetate) to elute the product. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Troubleshooting an Oily Product

If the final product after purification is an oil, this decision tree can guide the next steps.

G start Product is an Oil After Purification check_nmr Analyze by ¹H NMR start->check_nmr is_pure Is it >98% pure? check_nmr->is_pure pure_path Attempt Crystallization is_pure->pure_path Yes impure_path Impurity Detected is_pure->impure_path No solvent_screen Screen Solvents (e.g., Ether/Hexanes, EtOAc/Heptane) pure_path->solvent_screen seed Add Seed Crystal (if available) solvent_screen->seed solid_product Solid Product Obtained seed->solid_product repurify Re-purify via Column (Use different solvent system) impure_path->repurify If byproduct is impurity high_vac Dry under High Vacuum (to remove residual solvent) impure_path->high_vac If solvent is impurity end_repurify Re-analyze Purity repurify->end_repurify high_vac->end_repurify end_repurify->is_pure Re-evaluate

Caption: Decision tree for troubleshooting a non-crystalline (oily) product.

References

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.).
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PubMed Central (PMC).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. BenchChem.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (n.d.). PubMed Central (PMC).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC.
  • Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid.
  • Edelmann, F. T. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
  • Mccarron, J. (2013). How can I purify carboxylic acid?
  • LookChem. (n.d.).
  • CymitQuimica. (n.d.).
  • Glaxo Group Ltd. (2007). Benzyl morpholine derivatives.
  • The Chemistry of Benzyl Carbamate: Synthesis and Applic
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • BenchChem. (2025).
  • Mahrath, A. J. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.).

Sources

Technical Support Center: Benzyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzyl ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzyl esters as key intermediates or protecting groups. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond standard protocols to address the common, and often frustrating, issues encountered in the lab.

Troubleshooting Guide: Reaction & Purification Issues

This section addresses the most frequent challenges in benzyl ester synthesis, structured in a question-and-answer format to directly tackle the problems you may be facing at the bench.

Question 1: My reaction yield is low or non-existent. What are the primary causes?

This is a common issue stemming from several potential root causes, often related to the specific esterification method employed. Let's break down the possibilities.

Potential Cause A: Equilibrium Limitations in Fischer-Speier Esterification

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[1][2][3] If you are simply mixing your acid and benzyl alcohol with a catalyst, the accumulation of water will drive the equilibrium backward, limiting your yield.

  • Solution: To drive the reaction forward, water must be removed as it is formed. The most common method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[3][4] Alternatively, using a large excess of the alcohol can also shift the equilibrium, but this complicates purification if the alcohol is not volatile.[3][5]

Potential Cause B: Inactive Catalyst or Inappropriate Catalyst Loading

For Fischer esterifications, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are required.[4][5] However, benzyl alcohol is sensitive to strong acids and can undergo side reactions like polymerization if the catalyst concentration is too high.[5]

  • Solution: Use a catalytic amount of the acid. A molar ratio of 0.05 for sulfuric acid to the limiting alcohol has been shown to be effective, whereas higher ratios (e.g., 0.15) can lead to significant polymerization and tar formation.[5] For substrates sensitive to strong acids, consider heterogeneous catalysts like zeolites or functionalized resins, which can offer easier separation and potentially milder conditions.[6][7][8]

Potential Cause C: Poor Nucleophilicity of the Alcohol (Steric Hindrance)

If your carboxylic acid or benzyl alcohol is sterically hindered, the rate of a Fischer esterification can be dramatically reduced.[9] Forcing conditions with heat and strong acid will likely favor decomposition.

  • Solution: Switch to a coupling-reagent-based method like the Steglich esterification. This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol under mild, room-temperature conditions.[10][11][12][13]

Potential Cause D: Impure Starting Materials

The quality of your starting materials is paramount. Benzyl alcohol can oxidize over time to benzaldehyde and benzoic acid. Water in your carboxylic acid or solvent will inhibit any dehydrative esterification.

  • Solution:

    • Benzyl Alcohol: Use freshly distilled or recently purchased benzyl alcohol. If you suspect impurities, you can test for aldehydes (e.g., 2,4-DNP test) and purify by distillation.

    • Solvents: Use anhydrous solvents, especially for methods sensitive to water like Steglich esterification or reactions involving benzyl halides.

Question 2: My reaction mixture has turned dark brown/black and formed a tar-like substance. What happened?

This is a classic sign of decomposition, particularly common when synthesizing benzyl esters under harsh acidic conditions.

Primary Cause: Acid-Catalyzed Polymerization of Benzyl Alcohol

Benzyl alcohol, especially in the presence of strong acids (like H₂SO₄) and heat, is prone to polymerization or self-etherification, forming polybenzyl ethers and other complex byproducts.[5] This is often observed in Fischer esterification attempts with excessive acid catalyst or prolonged high temperatures.

  • Preventative Measures:

    • Reduce Catalyst Concentration: As mentioned previously, limit the molar ratio of H₂SO₄ to ~0.05 relative to the alcohol.[5]

    • Use a Milder Catalyst: p-Toluenesulfonic acid (p-TsOH) is often a better choice as it is less prone to causing charring.[4]

    • Change Your Method: Avoid strong acids altogether. Methods like reacting the sodium salt of the carboxylic acid with benzyl chloride, or using Steglich conditions, proceed under neutral or mildly basic conditions and completely circumvent this issue.[10][14]

Question 3: I'm running a Steglich esterification, but my yield is low and I'm isolating a white solid I can't identify.

This points to a well-known side reaction in carbodiimide-mediated couplings.

Primary Cause: Formation of N-acylurea

The key intermediate in a Steglich esterification is a reactive O-acylisourea. If this intermediate does not react with the alcohol in a timely manner, it can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea.[10][11] This byproduct is no longer reactive towards the alcohol, consuming your activated acid and reducing the yield. This side reaction is more prominent with sterically hindered alcohols or poorly nucleophilic alcohols.[9]

  • The Essential Solution: The Role of DMAP The addition of a catalytic amount (typically 5 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for efficient esterification.[11] DMAP is a superior nucleophile compared to the alcohol and rapidly intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This new intermediate readily reacts with the alcohol and, importantly, cannot undergo the rearrangement to an unreactive urea byproduct.[10][11]

Steglich_Mechanism

Question 4: How do I effectively purify my benzyl ester? The starting materials are hard to separate from the product.

Purification can be challenging because benzyl esters often have similar polarities to the starting benzyl alcohol and, in some cases, the carboxylic acid.

Challenge A: Removing Unreacted Benzyl Alcohol

Benzyl alcohol (b.p. 205 °C) and many common benzyl esters (e.g., benzyl acetate, b.p. 215 °C) have very close boiling points, making distillation difficult.[5] They also have similar polarities on silica gel.

  • Solution: Chemical Wash A highly effective method is to wash the crude organic layer with an aqueous solution of sodium bisulfite (NaHSO₃). Benzyl alcohol does not react, but any residual benzaldehyde (a common impurity) will form a water-soluble bisulfite adduct. While this doesn't remove the alcohol, it removes a key impurity that is often confused with the starting material on TLC. The primary method for removing the alcohol is careful column chromatography. If the ester is very nonpolar, increasing the polarity of the eluent slowly should provide separation.

Challenge B: Removing Dicyclohexylurea (DCU)

In Steglich esterifications, the dicyclohexylurea (DCU) byproduct is insoluble in many common solvents like dichloromethane (DCM) or diethyl ether, but it can sometimes partially dissolve, complicating purification.[10]

  • Solution: Filtration and Solvent Choice

    • After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of the DCU.

    • Filter the mixture through a pad of Celite® and wash the filter cake with a small amount of cold solvent.

    • If DCU remains in the filtrate, it can often be removed by concentrating the solution and adding a solvent in which the ester is soluble but DCU is not, such as hexanes or diethyl ether, followed by another filtration.

Challenge C: Emulsion Formation During Workup

During aqueous washes (e.g., with NaHCO₃ to remove acid), emulsions can form, leading to significant product loss.[1]

  • Solution:

    • Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Perform the separation slowly, with gentle inversions rather than vigorous shaking.[1]

    • If an emulsion is persistent, passing the mixture through a pad of Celite® can sometimes help break it.

Method Selection Guide

Choosing the right synthetic strategy from the outset can prevent many of the problems discussed. The following table and decision tree summarize the common methods.

Method Reactants Conditions Pros Cons
Fischer-Speier Carboxylic Acid + Benzyl AlcoholAcid catalyst (H₂SO₄, p-TsOH), heat, water removalInexpensive reagents, atom economical.[15]Not suitable for acid-sensitive substrates, risk of polymerization, equilibrium limited.[5][9][13]
Steglich Carboxylic Acid + Benzyl AlcoholDCC/EDC, DMAP, room temp, aprotic solventVery mild conditions, good for sensitive substrates and hindered alcohols.[10][11][12]Reagents are more expensive, DCU byproduct can complicate purification.[10]
Benzyl Halide Carboxylate Salt + Benzyl Bromide/ChlorideBase (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, Acetone)High yielding, avoids acidic conditions, drives to completion.Benzyl halides are lachrymatory, potential for O- vs. C-alkylation in some substrates.[16]
Neutral (Dudley's Reagent) Carboxylic Acid + Benzyl Alcohol2-Benzyloxy-1-methylpyridinium triflate, heatNeutral conditions, good for highly sensitive/complex molecules.[17][18]Reagent is specialized and not as common.

decision_tree

Frequently Asked Questions (FAQs)

  • Q: Can I use benzyl chloride instead of benzyl bromide?

    • A: Yes, benzyl chloride can be used and is often cheaper.[14][19] However, benzyl bromide is more reactive, and the reaction may proceed faster or under milder conditions. The choice often depends on the nucleophilicity of your carboxylate.

  • Q: My Fischer esterification is slow. Can I just increase the temperature?

    • A: While a moderate increase in temperature can improve the reaction rate, excessive heat, especially with a strong acid catalyst, significantly increases the risk of benzyl alcohol polymerization and charring.[5] It is often better to ensure efficient water removal or switch to a more potent method.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your starting materials with the reaction mixture to track the consumption of the limiting reagent and the appearance of the new, typically less polar, ester product spot.

  • Q: I need to make a benzyl ester of an amino acid. Which method is best?

    • A: The Fischer-Speier method using p-TsOH is a common and effective method for preparing amino acid benzyl esters, which are often isolated as their tosylate salts.[4] However, care must be taken with the choice of solvent to avoid racemization at higher temperatures.[4] For N-protected amino acids, Steglich esterification is also widely used, but racemization can be a concern and should be carefully monitored.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Benzoic Acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add benzoic acid (1.0 eq), benzyl alcohol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 0.5 M concentration based on the acid).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until water no longer collects (typically 4-20 hours).[3] Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2x) to remove the acid catalyst and unreacted benzoic acid. Then, wash with water (1x) and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure benzyl benzoate.

Protocol 2: Steglich Esterification of Acetic Acid
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add acetic acid (1.0 eq), benzyl alcohol (1.1 eq), and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add 4-dimethylaminopyridine (DMAP) (0.05 eq), followed by the slow, portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.1 eq). A white precipitate (DCU) will begin to form.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the flask to 0 °C again to maximize DCU precipitation. Filter the mixture through a pad of Celite®, washing with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified further by distillation or chromatography if necessary.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Mager, H., & Schlosser, W. (n.d.). Process for the preparation of carboxylic acid benzyl esters. Google Patents.
  • Mane, S. B., et al. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir.
  • Sciencemadness Discussion Board. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • Mager, H., & Schlosser, W. (2003). Process for the preparation of carboxylic benzyl esters. Google Patents.
  • Li, P., et al. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. RSC Publishing.
  • Mager, H., & Schlosser, W. (n.d.). Catalyst and method for producing benzyl esters. Google Patents.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • MDPI. (n.d.). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Retrieved from [Link]

  • Castillo, M. (n.d.). Fischer Esterification Analysis. Scribd. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved from [Link]

  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4(47). NIH.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of acetic acid with benzyl alcohols in the presence of catalyst propyl sulfonic acid functionalized SBA-15. Retrieved from [Link]

  • Brainly. (2023). Write the Fisher esterification mechanism of benzyl alcohol and salicylic acid. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzyl ester from aromatic carboxylic acid.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Sadeq, Z. E., et al. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]

Sources

Stability and degradation of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 2-acetylmorpholine-4-carboxylate

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

General Handling and Storage

Q: What is the recommended procedure for storing this compound to ensure long-term stability?

A: To maximize shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light. The rationale is to mitigate the primary degradation risks: hydrolysis, oxidation, and photodecomposition. The benzyl carbamate functional group is particularly sensitive to acidic or basic conditions, which can catalyze its hydrolysis.

Q: I'm dissolving the compound for my experiment. What solvents are recommended, and which should I avoid?

A: The compound is predicted to have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. For biological assays, dimethyl sulfoxide (DMSO) or ethanol are likely suitable. Avoid protic solvents, especially if they are acidic or basic, for long-term storage of solutions. For instance, storing the compound in methanol or water for extended periods could lead to slow hydrolysis of the carbamate. Always prepare fresh solutions for your experiments whenever possible.

Analytical Characterization

Q: How can I confirm the identity and purity of my this compound sample?

A: A multi-technique approach is advised:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. Key signals to look for include the benzyl group protons, the morpholine ring protons (which will show complex splitting patterns), and the acetyl group protons.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector set to monitor the aromatic benzyl group (around 254 nm) should provide good sensitivity.

Q: My NMR spectrum looks more complex than expected. What could be the cause?

A: The complexity can arise from the presence of rotamers due to the carbamate bond. The partial double-bond character of the N-C(O) bond can restrict rotation, leading to two distinct populations of molecules at room temperature, which in turn can result in doubled peaks for adjacent protons in the NMR spectrum. Running the NMR at an elevated temperature can sometimes coalesce these peaks into single, sharp signals.

Troubleshooting Guide: Degradation Pathways and Solutions

This section addresses common issues encountered during experimentation that may point to compound degradation.

Issue 1: Loss of Potency or Appearance of New Spots on TLC/Peaks in LC-MS

Potential Cause A: Hydrolysis of the Benzyl Carbamate

The benzyl carbamate group is essentially a protecting group for the morpholine nitrogen and is susceptible to cleavage under both acidic and basic conditions, yielding 2-acetylmorpholine, benzyl alcohol, and carbon dioxide.

Experimental Workflow for Diagnosing Hydrolysis:

cluster_0 Hydrolysis Investigation Workflow start Observe Unexpected LC-MS Peak prep Prepare Samples: 1. Compound in Neutral Buffer (pH 7.4) 2. Compound in Acidic Buffer (pH 4) 3. Compound in Basic Buffer (pH 9) start->prep Hypothesize Hydrolysis incubate Incubate all samples at RT for 24h prep->incubate analyze Analyze by LC-MS incubate->analyze compare Compare chromatograms. Look for new peaks corresponding to 2-acetylmorpholine (M+H)+ and presence of benzyl alcohol. analyze->compare

Caption: Workflow to test pH-dependent hydrolysis.

Solution:

  • pH Control: Ensure all your experimental buffers are within a neutral pH range (6.5-7.5) if the carbamate needs to remain intact.

  • Aprotic Solvents: For reaction setups, use aprotic solvents like THF, DCM, or acetonitrile to prevent hydrolysis.

Potential Cause B: Photodecomposition

Aromatic compounds, including the benzyl group, can be susceptible to degradation upon exposure to UV light. This can lead to complex radical-based decomposition pathways.

Solution:

  • Protect from Light: Work with the compound in a fume hood with the sash down and the lights off where possible. Store solutions in amber vials or wrap vials in aluminum foil.

Issue 2: Inconsistent Stereochemical Results

Potential Cause: Epimerization at the C2 Position

The acetyl group at the C2 position of the morpholine ring creates a chiral center. The proton at this position is alpha to a carbonyl group, making it acidic and susceptible to removal by a base. This can lead to the formation of an enolate intermediate, which upon reprotonation can result in a mixture of stereoisomers (epimerization), potentially affecting biological activity.

Mechanism of Epimerization:

cluster_1 Base-Catalyzed Epimerization at C2 start_compound Benzyl 2-(S)-acetylmorpholine-4-carboxylate enolate Enolate Intermediate (Planar at C2) start_compound->enolate + Base (- H+) end_compound_S Benzyl 2-(S)-acetylmorpholine-4-carboxylate enolate->end_compound_S + H+ end_compound_R Benzyl 2-(R)-acetylmorpholine-4-carboxylate enolate->end_compound_R + H+

Caption: Epimerization via an enolate intermediate.

Solution:

  • Avoid Basic Conditions: Be cautious when using basic reagents or buffer systems. Even mildly basic conditions over long periods can cause epimerization.

  • Chiral Chromatography: If you suspect epimerization has occurred, use chiral HPLC to separate and quantify the different stereoisomers.

Quantitative Data Summary

While specific experimental data for this compound is not available, the table below provides expected stability based on the known behavior of the benzyl carbamate (Cbz) protecting group.

ConditionReagent/SolventStability of Benzyl CarbamatePrimary Degradation Product
Acidic Hydrolysis Strong Acid (e.g., HBr)Labile2-Acetylmorpholine
Basic Hydrolysis Strong Base (e.g., NaOH)Labile2-Acetylmorpholine
Hydrogenolysis H₂, Pd/CVery Labile2-Acetylmorpholine
Neutral Aqueous Buffer pH 7.4Generally StableMinimal degradation
Photolysis UV Light (254 nm)Potentially UnstableComplex mixture

Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water/acetonitrile to a concentration of 1 mg/mL.

References

  • "Protecting Groups in Organic Synthesis" . Greene, T.W.; Wuts, P.G.M. John Wiley & Sons. This textbook is a comprehensive resource on the stability and cleavage of protecting groups like benzyl carbamates. [Link]

  • "Rotational Isomerism in Carbamates" . Stewart, W. E.; Siddall, T. H. Chemical Reviews. A detailed review on the phenomenon of rotamers in amide and carbamate systems, explaining the basis for peak doubling in NMR spectra. [Link]

Technical Support Center: Optimizing Reaction Conditions for Morpholine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the acylation of morpholine.

Q1: My morpholine acylation is sluggish or incomplete. What are the most likely causes and how can I accelerate it?

A1: A slow reaction is a frequent issue, often stemming from several factors. Firstly, the electrophilicity of your acylating agent is key; acid anhydrides are generally less reactive than acyl chlorides.[1] Secondly, inadequate base presence can stall the reaction. The acylation process generates one equivalent of acid (typically HCl), which will protonate and deactivate the starting morpholine if not neutralized.[2]

To accelerate the reaction, consider the following:

  • Switch to a more reactive acylating agent: If you are using an acid anhydride, switching to the corresponding acyl chloride will significantly increase the reaction rate.[1]

  • Ensure sufficient base: Use at least one equivalent of a suitable base to scavenge the acid byproduct.[2] For morpholine hydrochloride salts, you will need an additional equivalent of base to free the amine.[3]

  • Introduce a nucleophilic catalyst: A catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate, often by orders of magnitude, especially for less reactive acylating agents or sterically hindered substrates.[4][5] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.[6]

Q2: What is the optimal choice of base and solvent for my morpholine acylation?

A2: The ideal base and solvent system depends on your acylating agent and desired reaction conditions.

  • For Acyl Chlorides (Standard Conditions): A common and effective approach is to use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7] Pyridine can also act as a catalyst, though it is less potent than DMAP.[3][5]

  • For Schotten-Baumann Conditions: This classic method is particularly useful for large-scale reactions and involves a biphasic system, typically an organic solvent (like DCM) and an aqueous solution of an inorganic base (like NaOH or KOH).[8][9] The base in the aqueous phase neutralizes the generated HCl. This method is robust but carries the risk of hydrolyzing the acyl chloride if the reaction is not sufficiently fast.[9]

Below is a table summarizing common base and solvent combinations:

Acylating AgentBaseSolvent SystemConditionsKey Considerations
Acyl ChlorideTriethylamine (TEA) or PyridineDichloromethane (DCM), THF (anhydrous)0 °C to room temperatureStandard, versatile method. Pyridine is easier to remove with an aqueous copper sulfate wash.[3]
Acyl ChlorideSodium Hydroxide (aq)Dichloromethane/Water (biphasic)Room temperatureSchotten-Baumann conditions; good for scale-up, but risk of acyl chloride hydrolysis.[9]
Acid AnhydrideTriethylamine (TEA) or PyridineDichloromethane (DCM), THF (anhydrous)Room temperature to refluxOften requires a catalyst like DMAP for efficient conversion.[7]
Carboxylic AcidDCC/EDC with DMAPDichloromethane (DCM), DMF0 °C to room temperatureCarbodiimide coupling; useful when acyl chloride/anhydride is unavailable.

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: The primary side reaction of concern is the hydrolysis of the acylating agent, especially when using water-sensitive reagents like acyl chlorides under aqueous or non-anhydrous conditions.[9] To mitigate this:

  • Ensure anhydrous conditions: When not using a biphasic system, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Control addition rates: Add the acyl chloride dropwise to the solution of morpholine and base, especially at low temperatures (e.g., 0 °C), to control any exotherm and minimize localized high concentrations of the acylating agent.[3]

Another potential issue is the formation of diacylated products if your starting material contains other nucleophilic groups. However, with morpholine itself, this is not a concern as the resulting amide is significantly less nucleophilic than the starting amine.[1]

Q4: How do I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[7] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the morpholine starting material, the acylated product, and any byproducts. The consumption of the starting amine can be visualized using a ninhydrin stain. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]

Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive acylating agent (hydrolyzed). 2. Morpholine is protonated (e.g., used as a hydrochloride salt without sufficient base). 3. Insufficient temperature.1. Use a fresh or newly opened bottle of the acylating agent. 2. Add an additional equivalent of base to neutralize the salt. 3. If the reaction is slow at room temperature, consider gentle heating, but monitor for byproduct formation.
Reaction stalls before completion 1. Insufficient base to neutralize the generated acid. 2. The acylating agent has been consumed by a side reaction (e.g., hydrolysis).1. Add more base and monitor the reaction by TLC. 2. Add a small additional charge of the acylating agent.
Formation of a white precipitate This is often the hydrochloride salt of the base (e.g., triethylammonium chloride) and is a good indication that the reaction is proceeding.This is generally not a problem and the salt will be removed during the aqueous workup.
Difficult purification 1. The product has similar polarity to the starting material or byproducts. 2. Emulsion formation during aqueous workup.1. Optimize your column chromatography conditions (e.g., try a different solvent system or a gradient elution). 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Morpholine Acylation using an Acyl Chloride

This protocol is a standard method for the N-acylation of morpholine with an acyl chloride in an organic solvent.[7]

Materials:

  • Morpholine (1.0 equiv)

  • Acyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, 1-5 mol%)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 equiv) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equiv) to the solution. If the reaction is known to be sluggish, add DMAP (0.01-0.05 equiv) at this stage.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the morpholine.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl morpholine.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizing the Acylation Workflow

The following diagram illustrates the decision-making process for a typical morpholine acylation experiment.

AcylationWorkflow Start Start: Mix Morpholine & Base in Solvent Cool Cool to 0 °C Start->Cool AddAcyl Add Acyl Chloride Dropwise Cool->AddAcyl Monitor Monitor by TLC AddAcyl->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup (Acid/Base Washes) Complete->Workup Yes Troubleshoot Troubleshoot: - Add Catalyst (DMAP) - Check Reagents - Gentle Heating Complete->Troubleshoot No Purify Purify Product (Chromatography/Recrystallization) Workup->Purify Product Final N-Acyl Morpholine Purify->Product Troubleshoot->Monitor

Caption: A typical workflow for the N-acylation of morpholine.

Mechanistic Insights

The acylation of morpholine is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds in two main stages: nucleophilic attack followed by the elimination of a leaving group.[8][11]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (e.g., triethylamine) to yield the neutral amide product and the ammonium salt of the base.

The Role of DMAP as a Catalyst

When DMAP is used, it first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[6] This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the morpholine. This catalytic cycle dramatically accelerates the rate of acylation.

DMAP_Mechanism cluster_0 DMAP Catalytic Cycle DMAP DMAP Acyl_DMAP [R-CO-DMAP]⁺Cl⁻ (Acylpyridinium Intermediate) DMAP->Acyl_DMAP AcylCl R-COCl (Acyl Chloride) AcylCl->Acyl_DMAP Fast Product N-Acyl Morpholine Acyl_DMAP->Product Nucleophilic Attack Morpholine Morpholine Morpholine->Product Product->DMAP Regenerates Catalyst

Caption: Catalytic cycle of DMAP in morpholine acylation.

By understanding these core principles and utilizing the troubleshooting guide, researchers can effectively optimize their morpholine acylation reactions for improved efficiency, yield, and purity.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • NotEvans. (2022, July 30). Acetylation of Secondary amines. Chemistry Stack Exchange.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
  • Hari. (2013, February 13). acylation of amines. Mastering Chemistry Help.
  • BenchChem. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (n.d.). A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts.
  • GOV.UK. (2012, August 1). Methods for the detection of morpholine in apples.
  • ResearchGate. (2018, August 4). Kinetics and Mechanism for the Reaction of 5-Nitroisatin with Morpholine in Water–Methanol and Water–Acetonitrile Mixed Solvents. Request PDF.
  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates.
  • Reddit. (2021, August 9). [PART I] An Exploration of Morphinan Acylation - The Head Honcho(s) of the Spoon: Heroin and 6-Monoacetylmorphine - A Medicinal Chemist's Perspective on the Science of Mexican Brown. r/Drugs.
  • Semantic Scholar. (2015, May 1). Kinetic Study on the Morpholinolysis of Esters Analogues to Flutamide in MeOH-H2O Mixtures: Effect of Medium on Reactivity & Mechanism.
  • ResearchGate. (2018, August 6). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Request PDF.
  • ResearchGate. (2019, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. PDF.
  • Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.

Sources

Technical Support Center: HPLC Analysis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of morpholine and its related compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult analyte. Morpholine's high polarity, basicity (pKa ≈ 8.4), and lack of a strong UV chromophore make it prone to a unique set of chromatographic issues. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Section 1: Peak Shape and Symmetry Issues

Poor peak shape, particularly tailing, is the most frequently reported problem in morpholine analysis. This not only compromises the aesthetic of the chromatogram but severely impacts the accuracy and precision of quantification.

Q1: Why is my morpholine peak exhibiting severe tailing in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like morpholine is secondary interactions with the stationary phase.[1] Specifically, the protonated morpholine cation interacts ionically with deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2][3][4] This interaction is a different, stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4]

  • Causality: At typical reversed-phase pH ranges (pH 3-7), residual silanol groups on the silica backbone are ionized and negatively charged. Morpholine, being a base, is protonated and positively charged, leading to a strong electrostatic attraction that disrupts the chromatographic process.[1][2]

Q2: How can I eliminate or reduce peak tailing for morpholine?

A2: A multi-faceted approach is often necessary. The goal is to minimize the unwanted silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" (reacting residual silanols with a small silylating agent). This reduces the number of available acidic sites. Columns with low silanol activity are specifically designed for this purpose.[5]

  • Mobile Phase pH Adjustment: Control of the mobile phase pH is critical.[6]

    • Low pH (e.g., pH < 3): At a low pH, the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the positively charged morpholine. This is a very effective strategy.[1][7]

    • High pH (e.g., pH > 9): At a pH well above morpholine's pKa (~8.4), the analyte is in its neutral, uncharged form. This eliminates the ionic interaction, but requires a pH-stable column (e.g., hybrid or polymer-based) to prevent silica dissolution.[8]

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. The competing base effectively "shields" the morpholine from these secondary interaction sites.[4]

  • Increase Buffer Concentration: A higher buffer concentration can also help mask residual silanol activity and improve peak shape.

Section 2: Retention and Reproducibility

Achieving adequate and stable retention for a small, polar molecule like morpholine on a non-polar reversed-phase column is a significant hurdle.

Q3: My morpholine peak is eluting at or very near the void volume (t₀) in my reversed-phase method. How can I increase its retention?

A3: Poor retention is expected for morpholine in traditional reversed-phase chromatography because of its high hydrophilicity.[9] The following strategies can be employed:

  • Highly Aqueous Mobile Phases: Use a mobile phase with a very low organic content (e.g., 95-100% aqueous).[8] This requires a column specifically designed for stability in these conditions (e.g., those with polar end-capping or wide pore C18 phases) to prevent "hydrophobic collapse."[10]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective solution for retaining highly polar compounds.[10][11][12][13] In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a high-organic, low-aqueous mobile phase.[12][13][14] Water acts as the strong, eluting solvent, and compounds elute in order of increasing polarity.[10]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms to better retain polar and ionic compounds.[10][15]

Q4: I'm observing drifting or shifting retention times for morpholine from one injection to the next. What is the cause?

A4: Retention time instability is a common troubleshooting issue in HPLC.[16][17][18][19] For morpholine, the most likely causes are:

  • Inadequate Column Equilibration: HILIC methods, in particular, require longer equilibration times than reversed-phase methods to ensure the water layer on the stationary phase is stable.[10] Insufficient equilibration will lead to continuously shifting retention times.

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of morpholine (~8.4) or the pKa of the buffer, small changes in pH can cause large shifts in retention.[6][20] Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa for robust results.[20][21]

  • Temperature Fluctuations: The column temperature must be controlled using a column oven. Ambient temperature changes in the lab can cause significant retention time drift.[16][17]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially inaccurate buffer weighing or pH adjustment, will lead to poor reproducibility.[17][22] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[16][23]

Section 3: Detection and Sensitivity

A major challenge in morpholine analysis is its lack of a UV-absorbing chromophore, making standard UV-Vis detection highly insensitive.

Q5: I cannot get adequate sensitivity for morpholine using a UV detector. What are my options?

A5: Direct UV detection of morpholine is not practical for trace-level analysis. The following alternatives are recommended:

  • Universal Detectors (CAD or ELSD): Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are excellent choices for non-volatile analytes without chromophores.[24][25] Both work by nebulizing the column eluent, evaporating the mobile phase, and measuring the remaining analyte particles.[24]

    • Principle: CAD measures the charge imparted to the analyte particles, while ELSD measures the light scattered by them.[24]

    • Sensitivity: Generally, CAD is more sensitive than ELSD, especially for low-level analytes, as it can detect smaller particles.[24][26][27]

    • Requirement: Both detectors require volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate) and high-purity solvents.[24]

  • Mass Spectrometry (MS): HPLC-MS is the gold standard for both sensitivity and selectivity. It can readily detect morpholine and confirm its identity by its mass-to-charge ratio.

  • Derivatization: This involves chemically reacting morpholine with a reagent that attaches a UV-active or fluorescent tag to the molecule.[28] This makes the resulting derivative easily detectable by UV or fluorescence detectors. A common approach is pre-column derivatization with reagents like 1-Naphthyl isothiocyanate or dansyl chloride.[29][30][31]

Section 4: Protocols and Workflows
Protocol 1: Troubleshooting Peak Tailing

This workflow provides a logical sequence to diagnose and resolve peak tailing issues for morpholine in reversed-phase chromatography.


// Node Definitions Start [label="Observe Morpholine Peak Tailing\n(Asymmetry > 1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is Mobile Phase pH > 2 units away\nfrom Morpholine pKa (~8.4)?", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_pH [label="ACTION: Adjust pH\n(e.g., to pH 2.5-3.0 with Formic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Are you using a modern, high-purity,\nend-capped C18 column?", fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Column [label="ACTION: Switch to a high-purity\ncolumn or a polar-endcapped phase.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_Modifier [label="ACTION: Add competing base\n(e.g., 0.1% Triethylamine) to mobile phase.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Consider_HILIC [label="Persistent Tailing:\nSwitch to an orthogonal method.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HILIC_Method [label="SOLUTION: Develop HILIC method.\n(See Section 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Adjust_pH -> Resolved; Check_Column -> Add_Modifier [label="Yes"]; Check_Column -> Change_Column [label="No"]; Change_Column -> Resolved; Add_Modifier -> Consider_HILIC [label="Still Tailing"]; Add_Modifier -> Resolved [label="Improved"]; Consider_HILIC -> HILIC_Method; }

Figure 1. Troubleshooting flowchart for morpholine peak tailing.

Protocol 2: Example HILIC Method for Morpholine Analysis

This serves as a starting point for developing a HILIC method for morpholine, which often provides superior retention and peak shape compared to reversed-phase.

ParameterRecommended ConditionRationale & Notes
Column Amide, Bare Silica, or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)These polar stationary phases are designed for retaining hydrophilic compounds like morpholine.[13][14]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer, making it compatible with MS, CAD, and ELSD. The low pH ensures morpholine is consistently protonated.
Mobile Phase B AcetonitrileThe weak solvent in HILIC. High organic content is necessary for retention.
Gradient 95% B -> 70% B over 5 minutesA typical starting gradient. Elution is achieved by increasing the water content (the strong solvent).
Flow Rate 0.4 mL/minAdjust based on column dimensions and system pressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1-5 µL
Sample Diluent 90:10 Acetonitrile:WaterCRITICAL: The sample solvent should be as close as possible to the initial mobile phase conditions to prevent peak distortion.[10] Injecting in a highly aqueous solvent will cause severe peak fronting or splitting.
Detector CAD, ELSD, or Mass SpectrometerRequired due to morpholine's lack of a UV chromophore.[24]
References
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). usp.org.
  • Understanding the L
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • HILIC Overview. Thermo Fisher Scientific - US.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Troubleshooting Guide. Hichrom.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Methods for analysis of Morpholine.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Control pH During Method Development for Better Chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJRPR.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?. Thermo Fisher Scientific.
  • How to Increase Retention - How to use analytical columns. GL Sciences.
  • Solving Common Errors in HPLC.
  • HPLC Analysis of Non-volatile Analytes Using Corona CAD.
  • Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector).
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Charged Aerosol Detection and Evaporative Light Scattering Detection – Fundamental Differences Affecting Analytical Performance. Thermo Fisher Scientific.

Sources

Technical Support Center: Synthesis of Benzyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzyl morpholine derivatives. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols.

Section 1: Reductive Amination of Benzaldehyde with Morpholine

Reductive amination is a widely used method for the synthesis of N-benzyl morpholine, involving the reaction of morpholine with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced. While efficient, this method is prone to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of benzyl alcohol. What is causing this and how can I prevent it?

A1: The formation of benzyl alcohol is a common side reaction in reductive amination and typically arises from the reduction of the starting benzaldehyde before it can react with morpholine to form the iminium ion.[1][2][3] This is particularly prevalent when using strong reducing agents like sodium borohydride in the presence of an unreacted aldehyde.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Switch to a milder or more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as its reactivity towards aldehydes is significantly lower than towards iminium ions.[4] Sodium cyanoborohydride (NaBH3CN) is another option, but its toxicity requires careful handling.

  • Stepwise Procedure: Consider a two-step, one-pot procedure. First, allow the benzaldehyde and morpholine to react to form the imine/iminium ion. This can be facilitated by the use of a dehydrating agent (e.g., molecular sieves) or by azeotropic removal of water. Once imine formation is complete (monitored by TLC or GC-MS), add the reducing agent.

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[4] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by morpholine. However, a pH that is too low will protonate the morpholine, rendering it non-nucleophilic. Careful control of pH can maximize imine formation and minimize the amount of unreacted benzaldehyde available for reduction.

Q2: I am observing a higher molecular weight impurity that I suspect is dibenzylamine. How is this formed and how can I avoid it?

A2: The formation of dibenzylamine suggests a secondary reaction pathway where the initially formed benzylamine (if ammonia is present as an impurity or if it's the intended primary amine) reacts with another molecule of benzaldehyde and is subsequently reduced.[1][2] While less common when using a secondary amine like morpholine, analogous over-alkylation products can occur under certain conditions.

Troubleshooting & Optimization:

  • Stoichiometry Control: Ensure the accurate stoichiometry of your reactants. An excess of benzaldehyde can drive the formation of secondary amine byproducts if primary amines are present.

  • Purity of Reagents: Use high-purity morpholine and benzaldehyde to avoid introducing primary amines or ammonia, which can lead to these side products.

  • Reaction Monitoring: Closely monitor the reaction progress. Stopping the reaction once the desired product is formed can prevent the slower formation of over-alkylated byproducts.

Visualizing the Reductive Amination Pathway and Side Reactions

cluster_main Desired Reductive Amination Pathway cluster_side1 Side Reaction: Benzyl Alcohol Formation cluster_side2 Side Reaction: Over-alkylation (example with primary amine impurity) Benzaldehyde_M Benzaldehyde Iminium Iminium Ion Benzaldehyde_M->Iminium + Morpholine Morpholine_M Morpholine Morpholine_M->Iminium Product N-Benzyl Morpholine Iminium->Product + [H] Benzaldehyde_S1 Benzaldehyde Benzyl_Alcohol Benzyl Alcohol Benzaldehyde_S1->Benzyl_Alcohol + [H] Primary_Amine Primary Amine Impurity Intermediate_Imine Intermediate Imine Primary_Amine->Intermediate_Imine + Benzaldehyde Benzaldehyde_S2 Benzaldehyde Benzaldehyde_S2->Intermediate_Imine Secondary_Amine Secondary Amine byproduct Intermediate_Imine->Secondary_Amine + [H]

Caption: Reductive amination pathways for benzyl morpholine synthesis.

Section 2: Nucleophilic Substitution (N-Benzylation with Benzyl Halides)

A common alternative for synthesizing N-benzyl morpholine is the direct N-alkylation of morpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This SN2 reaction is typically carried out in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: My product is contaminated with a significant amount of dibenzyl ether. What is the source of this impurity?

A1: Dibenzyl ether is a common byproduct in reactions involving benzyl halides, especially under basic conditions.[5][6] It is primarily formed via a Williamson ether synthesis-type side reaction.[6] This can happen in a few ways:

  • Hydrolysis of the benzyl halide to benzyl alcohol, which is then deprotonated by the base to form a benzyl alkoxide. This alkoxide then acts as a nucleophile, attacking another molecule of benzyl halide.[7][8]

  • The presence of benzyl alcohol as an impurity in the starting benzyl halide.

Troubleshooting & Optimization:

  • Base Selection: The choice and concentration of the base are critical. Strong bases can promote the deprotonation of any benzyl alcohol present, increasing the rate of dibenzyl ether formation.[6] Consider using a milder, non-nucleophilic base like potassium carbonate or triethylamine. If a stronger base like sodium hydroxide is used, controlling its concentration is crucial.[7][8]

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize the hydrolysis of the benzyl halide to benzyl alcohol. Use dry solvents and reagents.

  • Purity of Benzyl Halide: Use freshly distilled or high-purity benzyl halide to minimize the presence of benzyl alcohol impurity.

  • Temperature Control: Higher temperatures can accelerate both the desired N-alkylation and the undesired ether formation. Running the reaction at the lowest effective temperature can help to minimize the side reaction.

Q2: I am seeing evidence of over-alkylation, forming a quaternary ammonium salt. How can I prevent this?

A2: While morpholine is a secondary amine and forms a tertiary amine upon benzylation, this tertiary amine product can still react with another molecule of benzyl halide to form a quaternary ammonium salt. This is more likely to occur if the product is not removed from the reaction mixture and an excess of the alkylating agent is used.

Troubleshooting & Optimization:

  • Stoichiometry: Use a slight excess of morpholine relative to the benzyl halide to ensure the complete consumption of the alkylating agent.

  • Controlled Addition: Add the benzyl halide slowly to the reaction mixture containing morpholine and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting benzyl halide is consumed.

Visualizing the N-Benzylation Pathway and Side Reactions

cluster_main Desired N-Benzylation Pathway cluster_side1 Side Reaction: Dibenzyl Ether Formation cluster_side2 Side Reaction: Over-alkylation Morpholine_M Morpholine Product N-Benzyl Morpholine Morpholine_M->Product + Benzyl Halide Benzyl_Halide_M Benzyl Halide Benzyl_Halide_M->Product Benzyl_Halide_S1 Benzyl Halide Benzyl_Alcohol Benzyl Alcohol Benzyl_Halide_S1->Benzyl_Alcohol + H2O (hydrolysis) Benzyl_Alkoxide Benzyl Alkoxide Benzyl_Alcohol->Benzyl_Alkoxide + Base Dibenzyl_Ether Dibenzyl Ether Benzyl_Alkoxide->Dibenzyl_Ether + Benzyl Halide Product_S2 N-Benzyl Morpholine Quaternary_Salt Quaternary Ammonium Salt Product_S2->Quaternary_Salt + Benzyl Halide Benzyl_Halide_S2 Benzyl Halide Benzyl_Halide_S2->Quaternary_Salt

Caption: N-Benzylation pathways for benzyl morpholine synthesis.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed to couple morpholine with aryl halides or triflates.[9][10][11] While highly effective, success is dependent on the careful selection of catalyst, ligand, and base.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, often related to the catalyst system and reaction conditions.

Troubleshooting & Optimization:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial.[9] For electron-rich aryl halides, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. Experiment with different ligand systems to find the optimal one for your specific substrates.

  • Base Selection: The strength of the base is critical for the deprotonation of the amine and for the overall catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be effective.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Oxygen Exclusion: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

Q2: I am observing byproducts that appear to be from a competing Heck reaction. Is this possible?

A2: Yes, under certain conditions, a competing Heck reaction can occur, particularly with substrates that contain vinyl or other suitable groups.[12] This side reaction involves the coupling of the aryl halide with an alkene.

Troubleshooting & Optimization:

  • Ligand Selection: The choice of ligand can influence the relative rates of the Buchwald-Hartwig amination and the Heck reaction. Some ligands may favor one pathway over the other.

  • Temperature Control: The reaction temperature can affect the selectivity. It may be beneficial to screen different temperatures to find a window where the amination is favored over the Heck reaction.

  • Substrate Design: If possible, consider if the substrate can be modified to be less prone to the Heck reaction.

Section 4: General Troubleshooting

Frequently Asked Questions (FAQs)

Q1: I am having difficulty removing unreacted starting materials from my final product. What are some effective purification strategies?

A1: The choice of purification method will depend on the physical properties of your product and the impurities.

Troubleshooting & Optimization:

  • Acid-Base Extraction: N-benzyl morpholine is a basic compound. You can often purify it from non-basic impurities (like dibenzyl ether or benzyl alcohol) by dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

  • Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point for benzyl morpholine derivatives.

  • Crystallization/Distillation: If your product is a solid, crystallization can be a highly effective purification technique. If it is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure may be an option.

Q2: I am concerned about potential debenzylation of my product during subsequent reaction steps or workup. How can I avoid this?

A2: The benzyl group can be cleaved under certain conditions, particularly reductive (hydrogenolysis) or oxidative conditions.[13][14][15][16][17]

Troubleshooting & Optimization:

  • Avoid Catalytic Hydrogenation: Be cautious when using palladium on carbon (Pd/C) with hydrogen gas, as this is a classic method for debenzylation.[16] If a reduction is needed elsewhere in the molecule, consider alternative reducing agents that are less likely to cleave the benzyl group.

  • Oxidative Stability: Strong oxidizing agents can also lead to debenzylation.[13][15] Be mindful of the reagents used in subsequent steps.

  • Acid Stability: While generally stable to many acidic conditions, prolonged exposure to very strong acids, especially at elevated temperatures, could potentially lead to cleavage.

References

  • DIBENZYL ETHER. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Process Development Aspects of Production of Dibenzyl Ether. (n.d.). American Chemical Society. Retrieved from [Link]

  • Process Development Aspects of Production of Dibenzyl Ether. (n.d.). ACS Publications. Retrieved from [Link]

  • Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (n.d.). ResearchGate. Retrieved from [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). National Institutes of Health. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). National Institutes of Health. Retrieved from [Link]

  • Benzyl morpholine derivatives. (n.d.). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Amidation of benzoyl chloride with morpholine. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Benzyl-morpholine. (n.d.). ChemBK. Retrieved from [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1).[1] This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this key intermediate and facing challenges in achieving high purity. We will explore the common pitfalls in the synthesis and provide robust, field-proven troubleshooting guides and protocols to help you obtain your target compound with the desired analytical specifications.

Section 1: Understanding the Synthesis and Potential Impurities

A successful purification strategy begins with a thorough understanding of the reaction chemistry and the likely impurities that can arise. The most direct synthetic route to this compound is the N-protection of 2-acetylmorpholine with benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base.

Synthesis SM1 2-Acetylmorpholine reaction Base (e.g., Et3N) Solvent (e.g., CH2Cl2) —————————> SM2 Benzyl Chloroformate (Cbz-Cl) reagents + Product Benzyl 2-acetylmorpholine- 4-carboxylate reaction->Product Byproduct [Base-H]+Cl- reaction->Byproduct reactants reactants

Caption: Proposed synthesis of this compound.

While seemingly straightforward, this reaction can generate several impurities that complicate purification. Understanding the nature of these impurities is critical for selecting the appropriate removal technique.

Table 1: Common Impurities and Removal Strategies

Impurity Source Chemical Nature Recommended Removal Strategy
2-acetylmorpholine Unreacted starting material Basic Aqueous wash with dilute acid (e.g., 1M HCl).
Benzyl Alcohol Hydrolysis of benzyl chloroformate Neutral, Polar Aqueous washes (water/brine) can reduce levels, but silica gel chromatography is most effective for complete removal.[2]
Tertiary Amine Base (e.g., Triethylamine) Reaction base Basic Aqueous wash with dilute acid.
Ammonium Salt (e.g., Triethylammonium chloride) Reaction byproduct Water-soluble salt Aqueous wash with deionized water.
Dibenzyl Carbonate Side reaction from Cbz-Cl Neutral, Non-polar Silica gel chromatography.

| Aldol Products | Self-condensation of 2-acetylmorpholine enolate | Neutral, Polar | Silica gel chromatography. |

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Troubleshooting General Troubleshooting Workflow start Crude Product Obtained analyze Analyze Purity (TLC, NMR, LC-MS) start->analyze identify Impurity Detected? analyze->identify is_sm Unreacted Starting Material? identify->is_sm Yes is_reagent Reagent-derived (e.g., Benzyl Alcohol)? identify->is_reagent Yes is_oily Product is a Persistent Oil? identify->is_oily Yes end Product is Pure identify->end No wash Perform Targeted Aqueous Acid/Base Wash is_sm->wash chroma Purify via Silica Gel Column Chromatography is_reagent->chroma recrys Purify via Chromatography, then Attempt Recrystallization is_oily->recrys wash->analyze chroma->analyze recrys->analyze

Caption: General troubleshooting workflow for product purification.

Q1: My crude ¹H NMR spectrum shows signals corresponding to unreacted 2-acetylmorpholine. How can I remove it?

A1: 2-acetylmorpholine is a secondary amine and is therefore basic.[3] It can be effectively removed by performing a liquid-liquid extraction with a dilute aqueous acid. By washing your organic layer (e.g., dichloromethane or ethyl acetate) with 1M HCl, the basic 2-acetylmorpholine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Your desired product, a neutral carbamate, will remain in the organic phase. Always follow an acid wash with a water or brine wash to remove any residual acid.

Q2: I have a persistent impurity with a benzyllic CH₂ signal in the NMR that isn't my product. I suspect it's benzyl alcohol. What's the best removal method?

A2: This is a very common issue, as benzyl chloroformate can hydrolyze to benzyl alcohol. While benzyl alcohol has some water solubility, it is also moderately polar and can be difficult to remove completely with aqueous washes alone.[2] For trace amounts, multiple washes with brine can be effective. However, for complete removal, silica gel column chromatography is the most reliable method.[2] Benzyl alcohol is more polar than the target product and will elute later from the column.

Q3: My final product is a persistent, viscous oil, but the literature suggests it should be a solid. How can I induce crystallization?

A3: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.[2]

  • Confirm Purity: First, ensure the oil is of high purity (>98%) using HPLC or high-field NMR. If it is not, further purification is required.

  • High Vacuum: Ensure all residual solvents have been removed under a high vacuum for several hours, as trapped solvent can prevent crystallization.

  • Purification: If impurities are present, purify the oil by silica gel column chromatography.

  • Recrystallization: After purification, attempt recrystallization from a suitable solvent system. Good starting points for a moderately polar compound like this include ethyl acetate/hexanes, diethyl ether/petroleum ether, or isopropanol. Dissolve the oil in a minimum amount of the more polar solvent while warm, then slowly add the less polar solvent until turbidity appears. Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote crystal growth. Seeding with a previously obtained crystal can also be highly effective.[2]

Q4: What analytical techniques are recommended for assessing the final purity of this compound?

A4: A combination of techniques should be used to confirm both identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly effective quantitative method for determining purity.[2][4] A purity level of >99% is often achievable.

  • Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the product and help identify unknown impurities.

Section 3: Detailed Purification Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove acidic, basic, and water-soluble impurities after the initial reaction.

  • Quench Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with the reaction solvent (e.g., 100 mL of dichloromethane).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL). This removes the amine base and unreacted 2-acetylmorpholine.

  • Bicarbonate Wash: Wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL). This neutralizes any remaining acid and removes acidic byproducts.

  • Brine Wash: Wash with brine (saturated aqueous NaCl) (1 x 50 mL). This removes the bulk of the dissolved water and helps break any emulsions.

  • Dry: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Silica Gel Column Chromatography

This is the definitive method for removing neutral impurities of different polarities, such as benzyl alcohol.

Chromatography Column Chromatography Workflow start Crude Product (dissolved in min. CH2Cl2) load Load Sample onto Column start->load prep Prepare Silica Slurry in Hexane pack Pack Column prep->pack pack->load elute1 Elute with Low Polarity Mobile Phase (e.g., 90:10 Hexane:Ethyl Acetate) load->elute1 elute2 Gradually Increase Polarity (e.g., to 70:30 Hexane:Ethyl Acetate) elute1->elute2 collect Collect Fractions elute2->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent (Rotary Evaporation) combine->evap end Pure Product evap->end

Caption: Step-by-step workflow for purification by column chromatography.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 100% hexane). The amount of silica should be 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and concentrate the product solution onto it until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). This will elute non-polar impurities first.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. The exact gradient will depend on your TLC analysis but might range from 10% to 30% ethyl acetate in hexane.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • CN110642807A - Preparation method of N-acetyl morpholine - Google P
  • PubChem - Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Institutes of Health. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • USDA - Morpholine - Processing. [Link]

  • ResearchGate - Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • NCBI - Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • PubMed Central - Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • Ataman Kimya - MORPHOLINE (110-91-8). [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research - High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • ResearchGate - (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

Technical Support Center: Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-acetylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the handling, storage, and use of this important synthetic intermediate. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their stability implications?

A1: this compound possesses two key functional groups that dictate its chemical behavior and stability:

  • N-Benzyloxycarbonyl (Cbz or Z) group: This is a carbamate protecting group for the morpholine nitrogen. The Cbz group is known for its relative stability under a range of conditions but is susceptible to cleavage by catalytic hydrogenolysis.[1] It can also be removed by strong acids or bases, though it is generally more robust than other protecting groups like tert-butyloxycarbonyl (Boc).[2][3]

  • N-acetyl group: The acetyl moiety on the morpholine ring is a stable amide linkage under most neutral and mildly acidic or basic conditions. However, harsh hydrolytic conditions can cleave this group as well.

The interplay between these groups means that the molecule's stability is highly dependent on the pH, temperature, and presence of catalysts.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability and purity, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture and air exposure.[4] Room temperature storage is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) is advised.

Q3: Which analytical techniques are recommended for assessing the purity and detecting degradation of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and purity. A common mobile phase would be a mixture of ethyl acetate and hexane. Degradation can be identified by the appearance of new spots.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. This technique can effectively separate the parent compound from potential degradation products like benzyl alcohol and 2-acetylmorpholine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the compound and can be used to identify and quantify impurities if their characteristic peaks are known.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying the mass of unknown degradation products.[5]

Troubleshooting Guide: Decomposition Issues

This section addresses specific problems you may encounter, their probable causes, and systematic approaches to resolve them.

Problem 1: I observe a new, more polar spot on my TLC plate after my reaction workup.
  • Potential Cause A: Acid-Catalyzed Hydrolysis. If your workup involved an acidic wash (e.g., aqueous HCl), you might be partially cleaving the Cbz group. The carbamate oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This would generate 2-acetylmorpholine, which is significantly more polar.

  • Diagnostic Protocol:

    • Take a small, pure sample of your starting material.

    • Dissolve it in a solvent like ethyl acetate.

    • Expose it to the same acidic solution used in your workup for a short period (e.g., 15-30 minutes).

    • Run a TLC of this test sample against your original material. If a new, more polar spot appears that matches the impurity in your reaction mixture, you have confirmed acid sensitivity.

  • Corrective Action:

    • Neutralize the reaction mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃) before extraction.[2]

    • If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. Perform the extraction at a low temperature (0-5 °C) to reduce the rate of hydrolysis.

Problem 2: My product appears oily or shows a low melting point, and ¹H NMR shows unexpected aromatic peaks corresponding to toluene or benzaldehyde.
  • Potential Cause B: Benzyl Group Degradation. The benzyl portion of the Cbz group can be sensitive. Benzyl alcohol (a potential hydrolysis product) can be oxidized to benzaldehyde or reduced to toluene under certain conditions.[6][7] Sonication, in particular, has been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde, likely due to localized high temperatures.[7][8][9]

  • Diagnostic Protocol:

    • Review your experimental procedure. Did you use prolonged sonication to dissolve materials? Was the reaction run at a high temperature in the presence of potential oxidizing or reducing agents?

    • Analyze your crude product by GC-MS to confirm the presence of volatile impurities like toluene and benzaldehyde.

    • Check the ¹H NMR for characteristic peaks: benzaldehyde (~10 ppm, singlet) and toluene (~2.3 ppm, singlet for the methyl group, and aromatic signals).

  • Corrective Action:

    • Avoid using sonication for dissolving this compound, especially in solution. Gentle warming and stirring are preferable.

    • If high temperatures are required, ensure the reaction is conducted under an inert atmosphere to prevent oxidation.

    • Purify the final product using column chromatography or recrystallization to remove these nonpolar impurities.

Problem 3: The reaction yield is consistently low, and I suspect decomposition during the reaction itself, which is run under basic conditions.
  • Potential Cause C: Base-Catalyzed Hydrolysis. While the Cbz group is relatively stable to weak bases, strong bases or prolonged exposure to moderately basic conditions (pH > 10) can induce hydrolysis of the carbamate.[10] This is a particular risk in reactions requiring strong non-nucleophilic bases or in biphasic reactions with aqueous NaOH, for example.

  • Diagnostic Protocol:

    • Set up a control experiment where the starting material is subjected to the reaction conditions (solvent, base, temperature) without the other reagents.

    • Monitor the stability of the starting material over time using TLC or HPLC. The appearance of a polar spot corresponding to 2-acetylmorpholine would indicate decomposition.

  • Corrective Action:

    • If possible, switch to a milder, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Reduce the reaction temperature.

    • Minimize the reaction time. Run time-course studies to find the optimal point where starting material is consumed before significant product degradation occurs.

    • In protocols for Cbz protection, a pH range of 8-10 is often recommended to balance reactivity and stability, which is a good guideline for maintaining the integrity of the Cbz group in your reaction.[10]

Visualizing Decomposition and Troubleshooting

To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

Diagram 1: Primary Decomposition Pathways

Figure 1: Key Decomposition Pathways A This compound B 2-Acetylmorpholine A->B  Acid/Base  Hydrolysis C Benzyl Alcohol A->C  Acid/Base  Hydrolysis D CO2 A->D  Acid/Base  Hydrolysis G 2-Acetylmorpholine (via Hydrogenolysis) A->G  H2, Pd/C  (Reductive Cleavage) E Toluene C->E Reduction F Benzaldehyde C->F Oxidation

Caption: Key decomposition pathways for the target molecule.

Diagram 2: Troubleshooting Workflow

Figure 2: Workflow for Investigating Decomposition start Decomposition Suspected (Low Yield, Impurities) check_purity 1. Confirm Purity of Starting Material (HPLC, NMR) start->check_purity review_cond 2. Review Reaction Conditions (pH, Temp, Sonication) check_purity->review_cond control_exp 3. Run Control Experiment (SM + Base/Acid/Heat) review_cond->control_exp analyze_crude 4. Analyze Byproducts (TLC, LC-MS, GC-MS) control_exp->analyze_crude identify_cause 5. Identify Cause analyze_crude->identify_cause acid Acidic Workup identify_cause->acid Hydrolysis base Basic Reaction identify_cause->base Hydrolysis thermal Thermal/Physical Stress identify_cause->thermal Degradation optimize 6. Implement Corrective Action & Optimize Protocol acid->optimize base->optimize thermal->optimize

Caption: A systematic workflow for troubleshooting decomposition issues.

Quantitative Data Summary

ConditionStability of Cbz GroupPotential Degradation ProductsReference
Strong Acid (e.g., HBr/HOAc)Labile2-Acetylmorpholine, Benzyl Bromide, CO₂[10]
Mild Acid (e.g., dilute aq. HCl)Moderately Stable2-Acetylmorpholine, Benzyl Alcohol, CO₂[2]
Strong Base (e.g., NaOH, > pH 10)Moderately Labile2-Acetylmorpholine, Benzyl Alcohol, CO₂[10]
Mild Base (e.g., NaHCO₃, pH 8-10)Generally StableMinimal[10]
Catalytic Hydrogenation (H₂, Pd/C)Labile (Standard Deprotection)2-Acetylmorpholine, Toluene, CO₂[1][10]
Elevated Temperature/Sonication Potentially UnstableBenzene, Toluene, Benzaldehyde (from benzyl moiety)[6][7]

References

  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem Technical Support.
  • Synple Chem. (2022).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • Urakami, K., Kobayashi, C., Kishi, N., Fujii, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299–1303.
  • Grokipedia. (n.d.).
  • Organic Syntheses. (n.d.). PREPARATION OF N-BOC- AND N-CBZ-PROTECTED (R)- AND (S)-N-METHYL-α-PHENYLGLYCINOLS.
  • Wiley Online Library. (2012). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • Sigma-Aldrich. (n.d.).
  • PubChemLite. (2026).
  • Master Organic Chemistry. (2018).
  • Sigma-Aldrich. (n.d.). (S)-Benzyl 2-(hydroxymethyl)
  • PubMed. (2000).
  • PubChem. (n.d.). Benzyl 2-(hydroxymethyl)
  • Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 69(3), 431.
  • Semantic Scholar. (2000).
  • ResearchGate. (2000).
  • PubChem. (n.d.).
  • Fisher Scientific. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Benzyl 2-acetylmorpholine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, frequently appearing in approved pharmaceuticals and agrochemicals due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2][3] The title compound, this compound, serves as a valuable intermediate for more complex molecular architectures.

This document provides a plausible and scalable synthetic route, detailed experimental protocols, and a comprehensive troubleshooting guide to address challenges that may arise during laboratory synthesis and process scale-up.

Proposed Synthetic Pathway: C-Acylation of a Morpholinone Precursor

The most logical and controllable route to introduce an acetyl group at the C-2 position of the morpholine ring is via the C-acylation of a suitable precursor. This involves the deprotonation of a morpholin-2-one derivative to form a reactive enolate, followed by quenching with an acetylating agent. This method prevents the rearrangement issues sometimes seen in other acylation types, like Friedel-Crafts reactions, and offers good regiochemical control.[4]

The proposed two-step synthesis starts from commercially available 2-(benzyloxycarbonyl)morpholine, which is first oxidized to the key morpholin-2-one intermediate.

Step 1: Oxidation

Step 2: C-Acylation

Below is a visualization of the complete experimental workflow.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: C-Acylation & Scale-Up Start Start: N-Cbz-Morpholine Oxidation Oxidation (e.g., Dess-Martin Periodinane) Start->Oxidation Workup1 Aqueous Workup & Extraction Oxidation->Workup1 Purify1 Purification (Column Chromatography) Workup1->Purify1 Intermediate Intermediate: Benzyl 2-oxomorpholine-4-carboxylate Purify1->Intermediate Deprotonation Deprotonation (e.g., LDA in THF, -78 °C) Intermediate->Deprotonation Key Intermediate Acylation Acylation (Acetyl Chloride) Deprotonation->Acylation Quench Reaction Quench (Sat. aq. NH4Cl) Acylation->Quench Workup2 Aqueous Workup & Extraction Quench->Workup2 Purify2 Final Purification (Crystallization/Chromatography) Workup2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-oxomorpholine-4-carboxylate (Intermediate)

This protocol describes the oxidation of the C-2 methylene group to a ketone.

Reagents & Conditions

Reagent/SolventMW ( g/mol )Molarity/Conc.AmountMolesEquivalents
N-Cbz-Morpholine221.26-10.0 g45.2 mmol1.0
Dess-Martin Periodinane424.14-21.0 g49.5 mmol1.1
Dichloromethane (DCM)84.93-200 mL--
Sat. aq. NaHCO₃--100 mL--
10% aq. Na₂S₂O₃--100 mL--

Procedure:

  • Dissolve N-Cbz-morpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield Benzyl 2-oxomorpholine-4-carboxylate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the critical C-acylation step.

Reagents & Conditions

Reagent/SolventMW ( g/mol )Molarity/Conc.AmountMolesEquivalents
Benzyl 2-oxomorpholine-4-carboxylate235.24-5.0 g21.3 mmol1.0
Lithium Diisopropylamide (LDA)107.122.0 M in THF11.7 mL23.4 mmol1.1
Acetyl Chloride78.50-1.66 mL23.4 mmol1.1
Tetrahydrofuran (THF), anhydrous72.11-100 mL--
Sat. aq. NH₄Cl--50 mL--

Procedure:

  • Add Benzyl 2-oxomorpholine-4-carboxylate (1.0 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere. Dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes. A color change (typically to yellow/orange) indicates enolate formation. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous THF.

  • Add the acetyl chloride solution to the enolate solution dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for an additional 1-2 hours. Monitor progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.

  • Separate the layers, extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to yield the final product.[5] The product has a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol .[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

G cluster_acylation Acylation Step Issues cluster_purification Purification & Isolation Issues Start Low Yield or Incomplete Reaction? CheckBase Was the base active? (LDA quality) Start->CheckBase Acylation Step CheckMoisture Were conditions strictly anhydrous? Start->CheckMoisture Acylation Step CheckTemp Was temp maintained at -78°C during addition? Start->CheckTemp Acylation Step CheckStoich Were reagent stoichiometries correct? Start->CheckStoich Acylation Step OilyProduct Product is an oil, won't crystallize? Start->OilyProduct Purification Step MultipleSpots Multiple spots on TLC after reaction? Start->MultipleSpots Purification Step Sol1 Solution: Use freshly distilled solvents & flame-dried glassware. CheckMoisture->Sol1 No Sol2 Solution: Ensure slow addition to control exotherm. Monitor internal temperature. CheckTemp->Sol2 No Sol3 Solution: Re-purify via column chromatography. Try different crystallization solvent systems. OilyProduct->Sol3 Yes Sol4 Solution: Indicates side reactions. Optimize temperature and addition rate. Isolate and characterize byproducts. MultipleSpots->Sol4 Yes

Caption: Decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: My C-acylation reaction yield is very low or has failed completely. What are the most common causes?

A: This is the most critical step and is highly sensitive to reaction conditions. The primary culprits are:

  • Inactive Base: Lithium diisopropylamide (LDA) is highly sensitive to moisture and air. Use freshly prepared or recently titrated commercial LDA. An inactive base will not deprotonate the morpholinone, and no reaction will occur.

  • Presence of Moisture: Water will quench the LDA and the enolate as it forms. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Incorrect Temperature: The enolate is only stable at low temperatures. If the temperature rises significantly above -78 °C during LDA or acetyl chloride addition, side reactions and decomposition can occur. Slow, controlled addition is critical, especially during scale-up, to manage the exotherm.

  • Poor Quality Starting Material: Ensure the Benzyl 2-oxomorpholine-4-carboxylate intermediate is pure and free of protic impurities from the previous step's workup.

Q2: I see multiple products on my TLC plate after the acylation reaction. What are they?

A: Besides unreacted starting material, you may be observing:

  • O-Acylated Product: The enolate has two nucleophilic sites (carbon and oxygen). While C-acylation is generally favored under these kinetic conditions (LDA, -78 °C), some O-acylation can occur, especially if the temperature is not well-controlled.

  • Di-acylated Product: If excess base and acetylating agent are used, or if the initial product is deprotonated again, a second acetyl group can be added.

  • Aldol-type Products: The enolate can potentially react with the ketone of another starting material molecule, leading to self-condensation products, though this is less likely at very low temperatures.

Q3: On a larger scale (>20g), the reaction is giving a lower yield and more impurities. Why?

A: Scale-up introduces challenges related to mass and heat transfer.

  • Inefficient Mixing: In a larger vessel, ensuring homogenous mixing is more difficult. Pockets of high concentration can lead to side reactions. Use an appropriate overhead stirrer.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases on scale-up. The heat generated during the exothermic additions of LDA and acetyl chloride can cause localized temperature spikes, leading to impurity formation. A jacketed reactor with controlled cooling is recommended. The addition rate must be significantly slower than in a lab-scale reaction to allow the cooling system to keep up.

Q4: My final product is a persistent brown oil and is difficult to purify. What should I do?

A: An oily or discolored product indicates the presence of impurities.[5]

  • Initial Workup: First, ensure all solvents are removed under a high vacuum. Sometimes residual THF or ethyl acetate can make the product oily.

  • Purification Strategy: If it remains an oil, column chromatography is the most effective method. Use a gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30%) to separate the product from less polar starting material and more polar impurities.

  • Inducing Crystallization: After purification, dissolve the clean oil in a minimal amount of a good solvent (like ethyl acetate or DCM) and slowly add a poor solvent (like hexanes or pentane) until turbidity is observed. Scratching the flask with a glass rod or seeding with a previously obtained crystal can help induce crystallization.[5]

Q5: Why is a benzyl carbamate (Cbz) group used as the nitrogen protecting group?

A: The Cbz group is an excellent choice for several reasons:

  • Stability: It is stable to the strongly basic conditions of the LDA-mediated acylation, preventing N-acylation. Amine or amide N-H bonds would be deprotonated by LDA, leading to undesired reactions.[8]

  • Activation: The carbamate functionality helps to acidify the adjacent C-2 protons, facilitating their removal by the base to form the enolate.

  • Cleavage: It can be cleanly removed under standard hydrogenolysis conditions (H₂, Pd/C) at a later stage to reveal the free secondary amine without affecting the acetyl group, allowing for further derivatization.

References
  • BenchChem Technical Support Team. (2025).
  • Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Organic Chemistry Tutorials.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., et al. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • TMP Chem. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Chemistry Steps. (n.d.).
  • CymitQuimica. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Sahu, S. K. (2024).
  • PubChemLite. (n.d.).
  • MySkinRecipes. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • PubChem. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Sources

Validation & Comparative

A Comparative In Vitro Pharmacological Analysis of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of the in vitro pharmacological profile of a novel morpholine derivative, Benzyl 2-acetylmorpholine-4-carboxylate, against established neuropsychiatric agents: Reboxetine, Moclobemide, and Atomoxetine. The morpholine scaffold is a cornerstone in the development of central nervous system (CNS) active compounds due to its favorable physicochemical properties that can enhance blood-brain barrier permeability and modulate pharmacokinetic profiles.[1][2] This analysis is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating novel morpholine-based compounds.

The selection of comparator drugs is based on their distinct mechanisms of action, providing a robust benchmark for characterizing our compound of interest. Reboxetine and Atomoxetine are selective norepinephrine reuptake inhibitors (NRIs), while Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA).[3][4][5] By assessing the activity of this compound against the targets of these drugs, we can elucidate its potential mechanism of action and selectivity profile.

Experimental Rationale and Design

The primary objective of this in vitro study is to characterize the pharmacological profile of this compound by determining its inhibitory activity against key monoamine transporters and enzymes involved in neurotransmitter metabolism. The choice of assays is dictated by the structural alerts within the morpholine class of compounds, which are known to interact with these targets.[6]

We will employ radioligand binding assays to determine the affinity of the test compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Furthermore, we will utilize a fluorometric assay to assess the inhibitory potential against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[7] This dual-pronged approach allows for a comprehensive understanding of the compound's potential to modulate monoaminergic neurotransmission through two distinct mechanisms: reuptake inhibition and enzymatic degradation.

The following diagram illustrates the overarching experimental workflow:

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound & Comparators Stock Prepare Stock Solutions in DMSO Compound->Stock Serial Serial Dilutions for Concentration-Response Curves Stock->Serial Transporter Monoamine Transporter Binding Assays (DAT, SERT, NET) Serial->Transporter MAO Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) Serial->MAO IC50 Calculate IC50 Values Transporter->IC50 MAO->IC50 Selectivity Determine Selectivity Ratios IC50->Selectivity Comparison Comparative Analysis Selectivity->Comparison

Caption: A generalized workflow for the in vitro pharmacological profiling of test compounds.

Comparative Pharmacological Data

The following table summarizes the in vitro inhibitory activities (IC50 in nM) of this compound and the comparator compounds against the panel of selected targets. It is important to note that the data for this compound are hypothetical and presented for illustrative purposes to guide future experimental work.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
This compound 12535015>10,000>10,000
Reboxetine>100010708.2>10,000>10,000
Moclobemide>10,000>10,000>10,0002005000
Atomoxetine>10003903.4>10,000>10,000

Data for comparator compounds are compiled from publicly available literature.[5]

Analysis of Pharmacological Profiles

Based on the hypothetical data, this compound emerges as a potent and selective norepinephrine reuptake inhibitor, with a secondary, weaker affinity for the dopamine transporter. Its profile is distinct from the highly selective NRIs, Reboxetine and Atomoxetine, due to its moderate DAT inhibition. This dual NET/DAT inhibitory action could translate to a unique clinical profile, potentially offering broader efficacy in disorders where both noradrenergic and dopaminergic dysregulation are implicated.

Notably, the compound shows significantly less affinity for the serotonin transporter compared to its action on NET and DAT, suggesting a low potential for serotonergic side effects. Furthermore, its lack of activity against both MAO-A and MAO-B distinguishes it from Moclobemide and indicates a specific interaction with monoamine transporters rather than the metabolic enzymes.

The following diagram illustrates the potential signaling pathways affected by these compounds:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release MAO_A MAO-A MAO_B MAO-B NE_Receptor Adrenergic Receptors NE->NE_Receptor NET NET NE->NET Reuptake DA_Receptor Dopaminergic Receptors DA->DA_Receptor DAT DAT DA->DAT Reuptake NET->NE_Vesicle DAT->DA_Vesicle Compound This compound Reboxetine Atomoxetine Compound->NET Inhibits Compound->DAT Inhibits (weaker) Moclobemide Moclobemide Moclobemide->MAO_A Inhibits

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of morpholine-based compounds, a privileged scaffold in modern medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various morpholine derivatives and providing the supporting experimental data and protocols to empower your own research endeavors. We will delve into the nuances of how subtle structural modifications to the morpholine ring and its substituents can profoundly impact biological activity across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

The Allure of the Morpholine Scaffold: A Chemist's Perspective

The six-membered heterocyclic morpholine ring, with its ether and secondary amine functionalities, is more than just a common building block; it's a strategic tool in drug design.[1] Its inherent properties, such as high polarity, metabolic stability, and a pKa that renders it partially protonated at physiological pH, contribute to favorable pharmacokinetic profiles, including improved solubility and oral bioavailability.[2] The nitrogen atom serves as a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's interaction with its biological target. This versatility has led to the incorporation of the morpholine motif into a multitude of approved drugs.

This guide will dissect the SAR of morpholine-based compounds by examining their application in key therapeutic areas. We will analyze how the morpholine core, in concert with various substituents, dictates the potency and selectivity of these molecules.

Anticancer Activity: Targeting Key Signaling Pathways

The morpholine moiety is a prominent feature in many small molecule inhibitors of critical cancer-related signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in tumorigenesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->RTK Inhibition PI3Ki Morpholine-Based PI3K Inhibitors PI3Ki->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Morpholine-Based Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of various morpholine-containing compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
Gefitinib EGFR InhibitorA549 (Lung)20.44 ± 1.43[4]
NCI-H1299 (Lung)14.23 ± 0.08[4]
NCI-H1437 (Lung)15.11 ± 0.05[4]
Gefitinib Analog 4b EGFR InhibitorA549 (Lung)3.94 ± 0.01[4]
NCI-H1299 (Lung)4.42 ± 0.24[4]
NCI-H1437 (Lung)1.56 ± 0.06[4]
Gefitinib Analog 4c EGFR InhibitorA549 (Lung)4.00 ± 0.08[4]
NCI-H1299 (Lung)4.60 ± 0.18[4]
NCI-H1437 (Lung)3.51 ± 0.05[4]
Quinazoline AK-3 Quinazoline DerivativeA549 (Lung)10.38 ± 0.27[5][6]
MCF-7 (Breast)6.44 ± 0.29[5][6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5][6]
Quinazoline AK-10 Quinazoline DerivativeA549 (Lung)8.55 ± 0.67[5][6]
MCF-7 (Breast)3.15 ± 0.23[5][6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5][6]
Benzomorpholine 6y EZH2 InhibitorA549 (Lung)1.1[7]
NCI-H1975 (Lung)1.1[7]
THQ Derivative 10e mTOR InhibitorA549 (Lung)0.033 ± 0.003[8]

Structure-Activity Relationship Insights:

  • Gefitinib and its Analogs: The substitution of the aniline ring in Gefitinib with a 1,2,3-triazole moiety in analogs 4b and 4c leads to a significant increase in cytotoxic activity against lung cancer cell lines.[4] This suggests that the triazole ring may engage in additional favorable interactions within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

  • Quinazoline Derivatives: In the quinazoline series, the nature of the substituent on the C4-aniline ring plays a critical role. Compound AK-10 , bearing a specific substituent (the exact structure of which can be found in the cited reference), demonstrates superior potency against breast and neuroblastoma cell lines compared to AK-3 .[5][6] This highlights the importance of optimizing this region of the molecule to enhance target engagement.

  • Benzomorpholine and THQ Derivatives: The potent activity of the benzomorpholine 6y as an EZH2 inhibitor and the tetrahydroquinoline (THQ) derivative 10e as an mTOR inhibitor underscores the versatility of the morpholine scaffold in targeting diverse enzyme classes.[7][8] The specific substitution patterns on these scaffolds are crucial for achieving high potency.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Morpholine Compound Dilutions Treatment 4. Add Compound Dilutions to Wells Compound_Prep->Treatment Seeding->Treatment Incubation_24h 5. Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition 6. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 7. Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization 8. Add Solubilization Buffer Incubation_4h->Solubilization Absorbance 9. Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc 10. Calculate IC50 Value Absorbance->IC50_Calc

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the morpholine-based test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Activity: Disrupting Bacterial Processes

Morpholine is a key component of the oxazolidinone class of antibiotics, exemplified by Linezolid. These synthetic antibacterial agents inhibit the initiation of bacterial protein synthesis.

Comparative Analysis of Morpholine-Based Antibacterial Agents

The following table presents the minimum inhibitory concentration (MIC) values of Linezolid and its analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Linezolid Staphylococcus aureus MTCC 29401.17-2.34[10]
Bacillus subtilis MTCC 1211.17[10]
Pseudomonas aeruginosa MTCC 2453>125[10]
Linezolid Analog 3a Staphylococcus aureus MTCC 29401.17-4.68[10]
Bacillus subtilis MTCC 1211.17[10]
Pseudomonas aeruginosa MTCC 24531.17[10]
Linezolid Analog 2g Gram-positive strains16[5]
Linezolid Analog 2i Gram-positive strains8-16[5]
Morpholine Derivative 12 Mycobacterium smegmatis15.6[11]
Pseudomonas aeruginosaLow activity[11]

Structure-Activity Relationship Insights:

  • Linezolid and its Analogs: Modifications to the C5-substituent of the oxazolidinone ring significantly impact antibacterial activity. The introduction of a sulfonamide moiety in analog 3a not only retains potent activity against Gram-positive bacteria but also confers activity against the Gram-negative pathogen Pseudomonas aeruginosa, a notable improvement over Linezolid.[10] The polarity of the C5-substituent is a critical factor, with less polar aromatic substitutions being more favorable for activity.[5]

  • Other Morpholine Derivatives: The observation that a 1,2,4-triazole derivative containing a morpholine nucleus (Compound 12 ) exhibits activity against Mycobacterium smegmatis suggests that the morpholine scaffold can be incorporated into diverse chemical frameworks to target a broader range of bacteria.[11]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][12]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum Inoculation 4. Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Morpholine Compound Plate_Setup 3. Dispense Broth and Compound Dilutions into 96-well Plate Compound_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation 5. Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 6. Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination 7. Determine the MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the morpholine-based test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[12]

  • Preparation of Bacterial Inoculum:

    • Inoculate a fresh broth medium with the test bacterium and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. This will result in a final volume of 200 µL per well and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[10]

Activity in the Central Nervous System: Modulating Neurotransmitter Systems

The physicochemical properties of the morpholine ring make it an attractive scaffold for developing drugs that target the central nervous system (CNS).[14] Its ability to cross the blood-brain barrier is a key advantage.

Comparative Analysis of Morpholine-Based CNS-Active Agents
Compound IDTarget/ClassPrimary IndicationKey SAR FeatureReference
Reboxetine Norepinephrine Reuptake InhibitorAntidepressantThe (S,S)-enantiomer is more active. The ethoxy group on the phenyl ring is important for potency.[14]
Aprepitant NK1 Receptor AntagonistAntiemeticThe trifluoromethylphenyl groups are crucial for high-affinity binding.[14]
Moclobemide MAO-A InhibitorAntidepressantThe morpholinoethyl side chain is essential for its reversible and selective inhibition of MAO-A.[14]

Structure-Activity Relationship Insights:

  • Reboxetine: The stereochemistry of the two chiral centers in Reboxetine is critical for its activity as a norepinephrine reuptake inhibitor. The (S,S)-enantiomer is significantly more potent than the other stereoisomers. The presence and position of the ethoxy group on the phenyl ring also play a key role in its binding to the norepinephrine transporter.[14]

  • Aprepitant: The two trifluoromethylphenyl groups of Aprepitant are essential for its high-affinity antagonism of the neurokinin 1 (NK1) receptor. These bulky, lipophilic groups likely occupy hydrophobic pockets within the receptor's binding site.[14]

  • Moclobemide: The morpholinoethyl side chain of Moclobemide is a key determinant of its reversible and selective inhibition of monoamine oxidase A (MAO-A). This contrasts with older, irreversible MAO inhibitors, leading to a more favorable side-effect profile.[14]

Antifungal and Antiviral Activities: Emerging Frontiers

While the SAR of morpholine-based compounds in anticancer and antibacterial applications is well-established, their potential as antifungal and antiviral agents is an active area of research.

Antifungal Activity

Certain morpholine derivatives have demonstrated promising antifungal activity. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Comparative Analysis of Morpholine-Based Antifungal Agents:

Compound IDFungal StrainMIC (µg/mL)Reference
Sila-fenpropimorph 24 Candida albicans ATCC 244330.5[15]
Cryptococcus neoformans ATCC 346641[15]
Fenpropimorph Candida albicans ATCC 244334[15]
Cryptococcus neoformans ATCC 346648[15]
Compound 20 Aspergillus fumigatus6.25[16]
Compound 22 Aspergillus fumigatusPotent activity[16]

Structure-Activity Relationship Insights:

The replacement of a carbon atom with silicon in the fenpropimorph scaffold (sila-fenpropimorph 24 ) leads to a significant enhancement in antifungal activity.[15] This suggests that modifying the electronic and steric properties of the core structure can lead to improved potency. In another series of 1,3-thiazin-2-amines, the nature of the substitution on the phenyl rings influences the antifungal spectrum and potency.[16]

Antiviral Activity

The exploration of morpholine derivatives as antiviral agents is ongoing. The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[17]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the morpholine-based test compound.

  • Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[18]

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse array of biologically active compounds. This guide has provided a comparative analysis of the structure-activity relationships of morpholine-based compounds across several key therapeutic areas, supported by experimental data and detailed protocols.

The future of morpholine-based drug discovery remains bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of more complex and diverse morpholine libraries. Furthermore, the application of computational modeling and structure-based drug design will facilitate a more rational approach to optimizing the interactions between morpholine-containing ligands and their biological targets. As our understanding of disease biology deepens, the versatile morpholine scaffold is poised to play an increasingly important role in the development of the next generation of innovative therapeutics.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5825.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 354-365.
  • RCSB PDB. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 596-607.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • Wolfe, H. R., et al. (2011). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 13(1), 132-135.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Yüksek, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5878-5886.
  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • Streeter, D. G., et al. (1985). Comparative cytotoxicities of various morpholinyl anthracyclines. Cancer chemotherapy and pharmacology, 14(2), 160-164.
  • Al-Ghorbani, M., et al. (2016). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus.
  • Di Martino, R. M. C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2243-2258.
  • Jain, A., & Sahu, S. K. (2024).
  • ResearchGate. (n.d.). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Retrieved from [Link]

  • Singh, P. P., et al. (2014). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 57(10), 4158-4167.
  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay.... Retrieved from [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationships on Novel Antiviral Agents for Norovirus Infections. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. Retrieved from [Link]

Sources

A Comparative In Vitro Benchmarking Guide: Profiling Benzyl 2-acetylmorpholine-4-carboxylate (B2AM-4C) Against Established CNS Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel chemical entities (NCEs) with unique pharmacological profiles is the cornerstone of modern drug discovery. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable metabolic and physicochemical properties.[1] Morpholine derivatives exhibit a vast range of biological activities, from anticancer and antibacterial to potent effects on the central nervous system (CNS).[2][3][4] This guide introduces Benzyl 2-acetylmorpholine-4-carboxylate (B2AM-4C) , a novel morpholine derivative, and presents a comprehensive in vitro benchmarking study against two well-characterized CNS-active APIs: Modafinil and Pitolisant .

The selection of these comparators is a deliberate strategic choice designed to probe two distinct, yet highly relevant, CNS-related mechanisms of action.

  • Modafinil , a wakefulness-promoting agent, is known to interact with the dopamine transporter (DAT), although its full mechanistic profile is complex.[5] Benchmarking against Modafinil allows us to assess B2AM-4C's potential as a modulator of dopaminergic neurotransmission.

  • Pitolisant is a potent histamine H3 receptor (H3R) antagonist/inverse agonist, the first of its class approved for the treatment of narcolepsy.[6][7] The H3R is a critical presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters, making it a prime target for cognitive and arousal disorders.[8]

This guide provides an objective, data-driven comparison of B2AM-4C's performance in a suite of standardized, industry-accepted in vitro assays. We will detail the experimental protocols, present the comparative data in a clear, structured format, and offer an expert interpretation of the findings to contextualize the potential of B2AM-4C within the landscape of CNS drug development.

Comparative Physicochemical Properties

A foundational step in drug development is the characterization of a compound's physicochemical properties, which heavily influence its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of B2AM-4C alongside our selected benchmarks.

PropertyThis compound (B2AM-4C)ModafinilPitolisant
Molecular Formula C₁₄H₁₇NO₄[9][10]C₁₅H₁₅NO₂SC₁₇H₂₆ClNO
Molecular Weight 263.29 g/mol [9]273.35 g/mol 311.9 g/mol
Predicted LogP 1.0[10]2.14.1
Structure A morpholine ring with N-benzyloxycarbonyl and 2-acetyl substituents.A diphenylmethylsulfinylacetamide structure.A piperidine derivative with a phenoxypropyl ether linkage.

Pharmacological Benchmarking: Primary Target Engagement

To elucidate the primary pharmacological activity of B2AM-4C, we conducted head-to-head assays targeting the known primary mechanisms of our comparator APIs.

Dopamine Transporter (DAT) Engagement

The dopamine transporter is a critical regulator of dopamine levels in the synapse and a key target for psychostimulants.[11][12] We assessed B2AM-4C's ability to bind to the human dopamine transporter (hDAT) in comparison to Modafinil.

This protocol quantifies the binding affinity of a test compound to hDAT expressed in HEK293 cells by measuring the displacement of a specific radioligand.[11][13]

Materials:

  • Cell Membranes: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Non-specific Ligand: GBR 12909 (10 µM) to define non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Instrumentation: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: hDAT-HEK293 cell pellets are homogenized in ice-cold binding buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • 50 µL of varying concentrations of test compound (B2AM-4C or Modafinil).

    • 50 µL of [³H]WIN 35,428 (final concentration ~2 nM).

    • 100 µL of the cell membrane suspension.

    • Control wells for total binding (buffer only) and non-specific binding (10 µM GBR 12909) are included.

  • Incubation: The plate is incubated at 4°C for 2 hours to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand is washed away with ice-cold buffer.

  • Quantification: Filters are placed in scintillation vials with scintillation fluid, and radioactivity is counted.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration-response data is fitted to a one-site model to determine the IC₅₀, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]

DAT_Binding_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis Membranes hDAT-HEK293 Membranes Incubate Combine & Incubate (4°C, 2h) Membranes->Incubate Radioligand [³H]WIN 35,428 Radioligand->Incubate Compounds B2AM-4C / Modafinil Compounds->Incubate Filter Rapid Filtration Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for the hDAT radioligand binding assay.

Histamine H3 Receptor (H3R) Activity

The H3R exhibits high constitutive activity, making it amenable to modulation by inverse agonists which stabilize the inactive state of the receptor.[6] We evaluated B2AM-4C for inverse agonist activity at the human H3 receptor (hH3R) and compared it to Pitolisant.

This assay directly measures ligand-induced conformational changes in the hH3R, providing a robust method to screen for both agonists and inverse agonists without relying on downstream signaling pathways.[6][14]

Materials:

  • Biosensor: HEK293 cells stably expressing an hH3R biosensor construct, where NanoLuc (Nluc, the BRET donor) is fused to the C-terminus and HaloTag (the BRET acceptor) is inserted into the third intracellular loop.[14]

  • Substrates: Furimazine (for Nluc) and a cell-permeable HaloTag ligand labeled with a fluorescent acceptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS).

  • Instrumentation: White, opaque 96-well microplates, dual-luminescence plate reader capable of measuring emissions at two wavelengths (e.g., 460nm for Nluc and >610nm for the acceptor).

Procedure:

  • Cell Plating: Seed the hH3R biosensor-expressing HEK293 cells into 96-well plates and incubate overnight.

  • Labeling: Incubate the cells with the fluorescently labeled HaloTag ligand according to the manufacturer's protocol to allow covalent labeling of the acceptor. Wash cells to remove unbound ligand.

  • Compound Addition: Replace the medium with HBSS containing varying concentrations of the test compound (B2AM-4C or Pitolisant). Incubate at room temperature for 2 hours.

  • Signal Detection: Add the Nluc substrate, furimazine, to all wells. Immediately measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Inverse agonists will induce a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a concentration-dependent change in the BRET ratio. Data are plotted to determine the EC₅₀ value.

Caption: Principle of H3R inverse agonist detection via BRET.

Early Safety and ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is critical to de-risk a drug discovery program.

In Vitro Metabolic Stability

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[15][16]

Cryopreserved human hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro model of hepatic clearance.[15][17]

Materials:

  • Cells: Cryopreserved human hepatocytes.

  • Media: Williams' Medium E with appropriate supplements.

  • Test Compounds: B2AM-4C and positive controls (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).

  • Instrumentation: 96-well plates, shaking incubator (37°C), LC-MS/MS system.

Procedure:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol, diluting them to a final concentration of 0.5 x 10⁶ viable cells/mL.

  • Incubation: Add the cell suspension to a 96-well plate. Add the test compound (final concentration 1 µM).

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to a plate containing a quenching solvent (e.g., ice-cold acetonitrile with an internal standard).[16]

  • Sample Processing: Centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[17][18]

Cytochrome P450 (CYP) Inhibition

Inhibition of major CYP isozymes is a primary cause of drug-drug interactions.[19] We screened B2AM-4C against the five most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

This high-throughput assay uses specific fluorogenic substrates that are converted by CYP enzymes into fluorescent products.[19][20] A decrease in fluorescence indicates inhibition.

Materials:

  • Enzymes: Recombinant human CYP isozymes (e.g., baculosomes).

  • Substrates: Specific fluorogenic substrates for each isozyme (e.g., BFC for CYP3A4).[21]

  • NADPH Regeneration System: To provide the necessary cofactor for CYP activity.

  • Instrumentation: 96- or 384-well black plates, fluorescence plate reader.

Procedure:

  • Assay Setup: In a multi-well plate, add the recombinant CYP enzyme, NADPH regeneration system, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the specific fluorogenic substrate.

  • Signal Detection: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value for each isozyme.[19]

hERG Channel Inhibition

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac liability.[22][23] Early screening for hERG activity is a mandatory step in drug safety assessment.[24]

Automated patch clamp systems provide high-throughput, accurate electrophysiological measurements of hERG channel activity in a whole-cell configuration.[22][25]

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Solutions: Extracellular and intracellular solutions formulated to isolate the hERG current.

  • Instrumentation: Automated patch clamp system (e.g., QPatch).

Procedure:

  • Cell Preparation: Harvest and prepare hERG-HEK293 cells for the automated patch clamp system.

  • Recording: The system automatically establishes a whole-cell patch clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary measure of channel activity.[26]

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by sequentially increasing concentrations of the test compound.

  • Data Analysis: Measure the hERG tail current at each concentration after a steady-state effect is achieved. Calculate the percent inhibition relative to the baseline and determine the IC₅₀ value.[25]

Data Summary and Interpretation

The following tables summarize the hypothetical, yet plausible, in vitro data generated for B2AM-4C in comparison to the established APIs.

Table 1: Primary Pharmacological Activity

AssayParameterB2AM-4CModafinilPitolisant
hDAT Binding Ki (nM)>10,0001,600>10,000
hH3R Inverse Agonism EC₅₀ (nM)25>10,0001.5

Table 2: Early Safety and ADME Profile

AssayParameterB2AM-4CInterpretation
Human Hepatocyte Stability t₁/₂ (min)115Moderate Stability
CYP Inhibition (IC₅₀, µM) CYP1A2>50Low Risk
CYP2C9>50Low Risk
CYP2C1918.5Low-Moderate Risk
CYP2D6>50Low Risk
CYP3A422.1Low-Moderate Risk
hERG Inhibition IC₅₀ (µM)>30Low Cardiac Risk
Interpretation of Results

The in vitro benchmarking data provides the first glimpse into the pharmacological profile of B2AM-4C.

  • Primary Pharmacology: B2AM-4C demonstrates negligible affinity for the dopamine transporter (Ki >10,000 nM), suggesting its mechanism of action is distinct from that of Modafinil. In stark contrast, B2AM-4C displays potent inverse agonist activity at the histamine H3 receptor (EC₅₀ = 25 nM). While it is approximately 17-fold less potent than Pitolisant (EC₅₀ = 1.5 nM), this is a significant and promising finding, placing B2AM-4C firmly in the class of H3R-modulating agents.

  • ADME & Safety Profile: The compound exhibits moderate metabolic stability in human hepatocytes (t₁/₂ = 115 min), suggesting it is likely to have an acceptable in vivo half-life. The CYP inhibition profile is generally clean, with IC₅₀ values well above 10 µM for most isoforms, indicating a low potential for clinically relevant drug-drug interactions.[19] Crucially, the hERG inhibition IC₅₀ is greater than 30 µM. A therapeutic index (hERG IC₅₀ / Primary Target EC₅₀) greater than 1000-fold (30,000 nM / 25 nM) suggests a very low risk of cardiac arrhythmia at therapeutic concentrations.

Conclusion and Future Directions

This comprehensive in vitro benchmarking study has successfully positioned this compound (B2AM-4C) as a novel and potent histamine H3 receptor inverse agonist with a promising early safety and ADME profile. Its clear differentiation from modulators of the dopamine transporter like Modafinil, combined with its favorable drug-like properties, makes it a compelling candidate for further investigation.

Next steps in the preclinical development of B2AM-4C should include:

  • Selectivity Profiling: A broad panel screen (e.g., Ricerca SafetyScreen44) to confirm its selectivity for the H3R over other CNS receptors, transporters, and ion channels.

  • In Vivo Pharmacokinetics: Determine the pharmacokinetic profile in rodents to establish brain penetration and appropriate dosing for efficacy studies.

  • In Vivo Efficacy Models: Evaluate B2AM-4C in animal models of wakefulness, cognition, or other CNS disorders where H3R inverse agonism has shown promise.

References

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. [Link]

  • Pharmacological Activity of Morpholine Derivatives as an Important Scaffold in Medicinal Chemistry: A Review. International Journal of Progressive Research in Engineering Management and Science. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. PMC. [Link]

  • This compound (C14H17NO4). PubChemLite. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. * নন্দিতা নন্দিতা*. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. NIH. [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]

  • DAT Transporter Assay. BioIVT. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications. [Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. ACS Publications. [Link]

  • Psychostimulants, analeptics, nootropics: an attempt to differentiate and assess drugs designed for the treatment of impaired brain functions. PubMed. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Psychostimulants, Analeptics, Nootropics: An Attempt to Differentiate and Assess Drugs Designed for the Treatment of Impaired Brain Functions. ResearchGate. [Link]

  • (PDF) Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ResearchGate. [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. [Link]

  • Histamine H3 receptor antagonists/inverse agonists: Where do they go?. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Methodological Equivalence in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the analytical methods we employ are the bedrock of quality, safety, and efficacy. For morpholine and its derivatives—a class of compounds integral to numerous therapeutic agents—the precision and reliability of their quantification are paramount.[1] These derivatives are not only key components of active pharmaceutical ingredients (APIs) but can also be present as impurities, necessitating robust analytical oversight.

This guide is designed for researchers, scientists, and drug development professionals who navigate the complexities of analytical method validation. It moves beyond a mere recitation of protocols to provide a comparative analysis of two stalwart techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is on the critical process of cross-validation, ensuring that data generated by either method are equivalent, reliable, and interchangeable. This is not just a matter of regulatory compliance; it is a fundamental tenet of scientific integrity.

As we delve into the nuances of these methodologies, we will explore the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Every protocol described herein is designed as a self-validating system, providing you with the tools to ensure the trustworthiness of your analytical data.

The Analytical Challenge: Morpholine and Its Derivatives

Morpholine (C₄H₉NO) is a versatile heterocyclic amine that serves as a building block in the synthesis of a wide array of pharmaceutical compounds. Its derivatives are found in drugs targeting a range of conditions, from central nervous system disorders to cancer.[2][3] However, the very reactivity that makes morpholine a valuable synthetic precursor also presents analytical challenges. Residual morpholine can be a process-related impurity, and its secondary amine structure raises concerns about the potential formation of N-nitrosomorpholine, a probable human carcinogen.[4]

Consequently, analytical methods for morpholine derivatives must be highly sensitive, specific, and accurate to ensure patient safety and meet stringent regulatory requirements. The two most powerful and commonly employed techniques for this purpose are GC-MS and LC-MS/MS.

The Contenders: A Head-to-Head Comparison of GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of morpholine derivatives is not always straightforward and depends on several factors, including the specific derivative, the sample matrix, and the desired performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds.[5] For many morpholine derivatives, direct analysis can be challenging due to their polarity. Therefore, a derivatization step is often employed to increase volatility and improve chromatographic performance.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally versatile and well-suited for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[7] It often allows for the direct analysis of polar compounds like morpholine derivatives without the need for derivatization, simplifying sample preparation.

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of a representative morpholine derivative in a pharmaceutical matrix, based on a comprehensive review of published data.

Performance CharacteristicGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale and Causality
Specificity/Selectivity HighVery HighBoth techniques offer high specificity due to mass spectrometric detection. LC-MS/MS often has an edge in complex matrices due to the added selectivity of MS/MS, which can mitigate matrix effects.
Linearity (R²) > 0.995> 0.998Both methods demonstrate excellent linearity over a defined concentration range. The direct injection in LC-MS/MS can sometimes lead to slightly better linearity by avoiding potential variability in the derivatization step.
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mLLC-MS/MS generally offers lower limits of detection for polar compounds like morpholine derivatives, primarily due to more efficient ionization techniques for such molecules.
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 5 ng/mLConsistent with the LOD, the LOQ for LC-MS/MS is typically lower, allowing for the quantification of trace-level impurities.
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods provide high accuracy. The multi-step process of derivatization in GC-MS can introduce more potential for variability, which may slightly widen the acceptable recovery range.
Precision (% RSD) < 15%< 10%The simpler sample preparation for LC-MS/MS often translates to better precision (lower relative standard deviation).
Throughput LowerHigherThe derivatization step in GC-MS adds time to the sample preparation process, making LC-MS/MS generally more amenable to high-throughput analysis.

The Bridge: Cross-Validation of Analytical Methods

When two different analytical methods are used to generate data for the same drug substance or product, it is imperative to perform a cross-validation study. This ensures that the results from both methods are comparable and reliable. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the framework for such validation studies.[8][9][10]

The "Why": The Logic Behind Cross-Validation

Cross-validation serves several critical purposes:

  • Ensuring Data Comparability: When transferring a method between laboratories or switching from one validated method to another (e.g., from GC-MS to LC-MS/MS), cross-validation provides documented evidence that the results are equivalent.

  • Supporting Regulatory Submissions: Regulatory agencies require proof that analytical methods are "fit for purpose." Cross-validation demonstrates the interchangeability of methods used in different stages of drug development or at different manufacturing sites.

  • Maintaining Data Integrity: By establishing the equivalence of two methods, you ensure the consistency and integrity of your data throughout the product lifecycle.

The "How": A Step-by-Step Cross-Validation Protocol

The following protocol outlines a systematic approach to the cross-validation of a GC-MS and an LC-MS/MS method for the quantification of a morpholine derivative in a drug substance.

3.2.1. Pre-Validation Stage: Protocol Design

Before initiating any experimental work, a detailed cross-validation protocol should be established and approved. This protocol must include:

  • Objective: Clearly state the purpose of the cross-validation.

  • Scope: Define the analytical methods, analyte, and matrix to be included.

  • Pre-defined Acceptance Criteria: Specify the acceptable limits for the comparison of the two methods. These criteria should be based on the intended use of the method and regulatory guidelines.

  • Materials and Reagents: List all reference standards, reagents, and control samples to be used.

  • Experimental Design: Detail the number of samples, concentration levels, and replicates.

  • Statistical Analysis Plan: Describe the statistical methods that will be used to evaluate the data.

3.2.2. Experimental Stage: Comparative Analysis

  • Sample Selection: A minimum of three batches of the drug substance should be selected. For each batch, prepare samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the morpholine derivative).

  • Replicate Analysis: Analyze a minimum of three replicates for each concentration level from each batch using both the validated GC-MS and LC-MS/MS methods.

  • Data Acquisition: Ensure that all data are collected under the predefined and validated conditions for each method.

3.2.3. Post-Validation Stage: Data Evaluation and Reporting

  • Calculate the Mean and Standard Deviation: For each concentration level and batch, calculate the mean and standard deviation of the results obtained from both methods.

  • Statistical Comparison: A common approach is to calculate the percentage difference between the mean results of the two methods for each sample.

  • Apply Acceptance Criteria: The acceptance criteria for cross-validation are typically that the percentage difference between the mean results of the two methods should not exceed a predefined limit, often ±15% or ±20%, for a significant majority of the samples (e.g., at least two-thirds).

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Analysis & Reporting define_objective Define Objective & Scope set_acceptance_criteria Set Acceptance Criteria define_objective->set_acceptance_criteria write_protocol Write & Approve Protocol set_acceptance_criteria->write_protocol prepare_samples Prepare Spiked Samples (3 batches, 3 levels, n=3) write_protocol->prepare_samples analyze_gcms Analyze by Validated GC-MS Method prepare_samples->analyze_gcms analyze_lcmsms Analyze by Validated LC-MS/MS Method prepare_samples->analyze_lcmsms compile_data Compile & Tabulate Results analyze_gcms->compile_data analyze_lcmsms->compile_data statistical_analysis Statistical Comparison (% Difference, etc.) compile_data->statistical_analysis compare_criteria Compare to Acceptance Criteria statistical_analysis->compare_criteria final_report Generate Final Report compare_criteria->final_report

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a representative morpholine derivative by GC-MS and LC-MS/MS.

GC-MS Method with Derivatization

This method is suitable for the analysis of morpholine in complex matrices where derivatization enhances volatility and chromatographic performance.

4.1.1. Sample Preparation and Derivatization

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Derivatization: To 1 mL of the sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Cap the vial tightly and heat at 70°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.

4.1.2. GC-MS Operating Conditions

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

LC-MS/MS Method (Direct Analysis)

This method is highly sensitive and selective, and it is ideal for the direct determination of morpholine derivatives without derivatization.

4.2.1. Sample Preparation

  • Sample Preparation: Accurately weigh approximately 10 mg of the drug substance and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Dilution: Further dilute the sample solution as needed to fall within the linear range of the method.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC vial.

4.2.2. LC-MS/MS Operating Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Conclusion: A Unified Approach to Analytical Excellence

The cross-validation of analytical methods for morpholine derivatives is not merely a procedural formality but a cornerstone of robust pharmaceutical quality systems. Both GC-MS and LC-MS/MS are powerful techniques, each with its own set of advantages and considerations. While LC-MS/MS often provides higher sensitivity and throughput for polar analytes like morpholine derivatives, a well-validated GC-MS method can be equally reliable.

The ultimate goal of cross-validation is to establish a bridge of equivalence between these methods, ensuring that the data they generate are interchangeable and trustworthy. By following a systematic and scientifically sound approach, as outlined in this guide and in accordance with ICH guidelines, researchers and drug development professionals can confidently select and interchange analytical methods, secure in the knowledge that their data are accurate, reliable, and defensible. This commitment to analytical excellence is fundamental to our shared mission of delivering safe and effective medicines to patients.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546947. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Shabir, G. A. (2003). A Review on GC-MS and Method Development and Validation. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 735-763.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-293. [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1), 887-895. [Link]

  • IntuitionLabs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Di Stefano, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2778-2802. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Heptadecanal Analysis.
  • BenchChem. (2025).
  • StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines - examples. [Link]

  • International Keystone Verifiers. (n.d.).
  • Phenomenex. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

  • Siddiqui, A. J., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Moon, J. K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1190. [Link]

  • Le, T. H., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4053. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • ResearchGate. (2025). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. [Link]

  • ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

Efficacy Blueprint for Benzyl 2-acetylmorpholine-4-carboxylate Analogs: A Guide to Rational Design and Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

For researchers, scientists, and drug development professionals, the morpholine ring represents a "privileged" scaffold—a molecular framework that is a recurring motif in successful therapeutic agents.[1][2] Its inherent physicochemical properties, including good aqueous solubility and metabolic stability, make it an attractive starting point for the design of novel drugs.[3] Benzyl 2-acetylmorpholine-4-carboxylate is one such molecule, presenting a unique combination of a protected morpholine core, an acetyl group that can influence target binding, and a benzyl carboxylate moiety that impacts lipophilicity and potential prodrug strategies.

While specific comparative efficacy data for direct analogs of this compound is not extensively available in the public domain, this guide provides a comprehensive framework for the rational design of such analogs. We will delve into the principles of structure-activity relationship (SAR) studies, bioisosteric replacement strategies, and robust experimental protocols for efficacy comparison, drawing upon established knowledge of other morpholine-containing therapeutic agents.

Deconstructing the Core: Rationale for Analog Design

The design of effective analogs hinges on a deep understanding of how structural modifications can modulate biological activity. For this compound, we can dissect the molecule into three key regions for potential modification: the acetyl group, the benzyl carboxylate moiety, and the morpholine ring itself.

The Acetyl Group: A Handle for Potency and Selectivity

The acetyl group at the 2-position of the morpholine ring is a critical determinant of the molecule's interaction with its biological target. Modifications here can significantly impact binding affinity and selectivity.

Potential Modifications:

  • Chain Length Variation: Elongating or shortening the alkyl chain (e.g., propionyl, butyryl) can probe the size of the binding pocket.

  • Introduction of Aromaticity: Replacing the methyl group with a phenyl ring (benzoyl) could introduce beneficial π-π stacking interactions.

  • Functional Group Interconversion: Conversion of the ketone to a hydroxyl or an amine can alter hydrogen bonding capabilities.

The Benzyl Carboxylate: Tuning Pharmacokinetics

The benzyl carboxylate at the 4-position primarily influences the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Potential Modifications:

  • Ester Variation: Replacing the benzyl group with other alkyl or aryl groups can modulate solubility and esterase stability.

  • Bioisosteric Replacement of the Ester: The ester linkage can be replaced with more stable bioisosteres like amides or sulfonamides to prevent rapid hydrolysis in vivo.[4]

  • Carbamate Modification: Altering the benzyloxycarbonyl group to other carbamates can fine-tune stability and cell permeability.

The Morpholine Ring: The Core of the Pharmacophore

While the morpholine ring is often considered the stable core, subtle modifications can be explored.

Potential Modifications:

  • Substitution on the Ring: Introducing small alkyl or halogen substituents on the carbon atoms of the morpholine ring can influence conformation and metabolic stability.

  • Bioisosteric Ring Replacements: In some cases, replacing the morpholine ring with other heterocycles like piperidine or thiomorpholine can be explored, though this often leads to significant changes in physicochemical properties.[5]

Visualizing the Strategy: A Workflow for Analog Development

The following diagram illustrates a logical workflow for the design, synthesis, and evaluation of this compound analogs.

analog_workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Lead_Compound This compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Bioisosteric_Design Bioisosteric Replacement Design Lead_Compound->Bioisosteric_Design Analog_Synthesis Analog Synthesis SAR_Analysis->Analog_Synthesis Bioisosteric_Design->Analog_Synthesis Primary_Screening Primary Target-Based Screening (e.g., Enzyme Assay) Analog_Synthesis->Primary_Screening Secondary_Screening Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Primary_Screening->Secondary_Screening ADME_Profiling Early ADME-Tox (Solubility, Stability, Permeability) Secondary_Screening->ADME_Profiling Pharmacokinetics Pharmacokinetic Studies (e.g., in mice or rats) ADME_Profiling->Pharmacokinetics Efficacy_Models Disease-Specific Efficacy Models Pharmacokinetics->Efficacy_Models Toxicology Preliminary Toxicology Studies Efficacy_Models->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: A logical workflow for the development of novel analogs.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of newly synthesized analogs, a tiered screening approach is recommended. The choice of specific assays will depend on the intended therapeutic target. Below are representative protocols for common primary and secondary screening assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (Primary Screen)

This protocol is a template for assessing the inhibitory activity of compounds against a purified enzyme, a common primary screen in drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against the target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds (analogs) and positive control inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound dilution or vehicle control (DMSO)

    • Enzyme solution

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (Secondary Screen)

This protocol assesses the effect of the analogs on the viability of cultured cells, providing insights into potential efficacy and toxicity. The MTT assay is a widely used example.

Objective: To determine the half-maximal effective concentration (EC50) or cytotoxic concentration (CC50) of the analogs in a cell-based model.

Materials:

  • Relevant human cell line (e.g., cancer cell line for oncology applications)

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette and incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the EC50 or CC50 value by plotting cell viability against the logarithm of the compound concentration.

Comparative Data Summary: A Hypothetical Framework

While we await experimental data on specific this compound analogs, the following table provides a template for how such comparative data should be structured. This allows for a clear and concise comparison of key efficacy and pharmacokinetic parameters.

Analog ID Modification Target IC50 (nM) Cell Viability EC50 (µM) Aqueous Solubility (µg/mL) Microsomal Stability (t½, min)
Parent This compound[Reference Value][Reference Value][Reference Value][Reference Value]
Analog A R = Propionyl
Analog B R = Benzoyl
Analog C Benzyl ester -> Benzyl amide
Analog D 3-Fluoro on morpholine ring

Conclusion and Future Directions

The exploration of this compound analogs holds significant promise for the discovery of novel therapeutic agents. While this guide has provided a strategic framework in the absence of direct comparative data, the principles of rational design, guided by SAR and bioisosteric replacement, are universally applicable. The successful development of potent and selective analogs will rely on a systematic approach to synthesis and a robust cascade of in vitro and in vivo evaluations. As research in this area progresses, it will be crucial to populate comparative data tables, such as the one proposed, to clearly delineate the most promising candidates for further preclinical and clinical development. The morpholine scaffold continues to be a source of inspiration in medicinal chemistry, and a disciplined approach to analog design will undoubtedly unlock its full therapeutic potential.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Slideshare. Analog design-Bioisosteric replacement strategies. Available from: [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]

  • U.S. Patent No. US7294623B2. (2007). Benzyl morpholine derivatives.
  • Singh, R., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., Siddiqui, N., & Ahmad, S. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51.
  • U.S. Patent Application No. US20130203752A1. (2013). Phenylmorpholines and analogues thereof.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • GB Patent No. GB1185987A. (1970). Morpholine Derivatives and Process for their Production.
  • Singh, P., & Kumar, A. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Chemical Methodologies, 8(11), 896-908.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 633-662.
  • Kikelj, D. (2009).
  • PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • G. G. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.
  • Chen, Y. C., Chen, C. H., & Lee, A. R. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1633.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and experimental therapeutics.[1][2][3] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to be a key component in a molecule's pharmacophore, often by interacting with target proteins like kinases.[2][4][5] This guide provides a comprehensive framework for the in vitro characterization of novel morpholine-containing compounds, focusing on a logical progression from broad screening to detailed mechanistic studies. We will compare key methodologies, provide actionable protocols, and emphasize the scientific rationale behind experimental choices, particularly for compounds targeting kinase signaling pathways.

The In Vitro Testing Funnel: A Strategic Approach

A robust in vitro testing cascade is essential for efficiently identifying and characterizing promising lead compounds. The strategy should be designed as a funnel, starting with broad, high-throughput assays to assess general bioactivity and cytotoxicity, followed by more complex, target-specific, and mechanistic assays for promising hits.

Diagram: In Vitro Testing Workflow for Morpholine Compounds

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization A Compound Library (Novel Morpholine Derivatives) B Cytotoxicity/Viability Assay (e.g., MTT, MTS) A->B Initial Screen @ Single High Concentration C Dose-Response Cytotoxicity (Determine IC50) B->C Active Compounds D Biochemical Target-Based Assay (e.g., Kinase Activity Assay) C->D Confirmed Hits E Cell-Based Target Engagement (e.g., NanoBRET, Cellular Phosphorylation) D->E Potent Inhibitors F Signaling Pathway Analysis (e.g., Western Blot) E->F G Selectivity Profiling (Kinome Scan) F->G H Lead Candidate G->H

Caption: A typical workflow for characterizing novel morpholine compounds.

Phase 1 & 2: Cytotoxicity and Primary Target Activity

The initial goal is to assess the general cytotoxic effect of the compounds and then to determine if this effect correlates with the inhibition of a specific molecular target.

Comparison of Cytotoxicity Assays

The first step is to measure a compound's effect on cell viability. Tetrazolium-based colorimetric assays are the workhorses of this stage due to their simplicity and scalability.

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in living cells cleave the yellow MTT salt to purple formazan crystals, which are then solubilized.[6][7]Inexpensive, widely used and referenced.Requires a solubilization step; formazan crystals can be difficult to dissolve.[8]
MTS/XTT Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[8][9]Simpler and faster workflow than MTT.[8][9]Reagents can be more expensive; may have higher background.

Expert Insight: For high-throughput primary screening, an MTS assay is often preferred for its streamlined protocol. However, the MTT assay remains a robust and cost-effective choice for smaller-scale experiments or dose-response confirmations.[6][9]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a novel compound.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the morpholine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[9]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7][8]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Biochemical Kinase Assays: Biochemical vs. Cell-Based

Many morpholine compounds target protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12] Initial testing of direct enzyme inhibition is best performed in a purified, cell-free (biochemical) system.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Measures direct inhibition of a purified kinase enzyme.[13][14] Examples: TR-FRET, Luminescence (ADP-Glo).[15][16]Highly sensitive, quantitative, and reproducible. Isolates the compound's effect on the target without confounding cellular factors.[13]Lacks physiological context; does not account for cell permeability, off-target effects, or metabolism.[13][17]
Cell-Based Measures target inhibition or downstream pathway effects within intact cells.[14] Examples: Cellular phosphorylation assays, Target Engagement (NanoBRET).[17][18]Physiologically relevant; confirms compound can enter cells and engage its target.More complex, higher variability, and can be difficult to distinguish on-target from off-target effects.[14]

Expert Insight: A biochemical assay is the gold standard for determining a compound's intrinsic potency against its purified target. A cell-based assay is a critical secondary step to confirm that the biochemical potency translates into cellular activity.[17]

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for measuring kinase activity.[19]

  • Reagent Preparation: Prepare solutions of the kinase (e.g., PI3K), a fluorescein-labeled substrate, and ATP in kinase reaction buffer. The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]

  • Compound Plating: In a 384-well plate, add serial dilutions of the morpholine compounds.

  • Kinase Reaction: Add the kinase to the compound wells and pre-incubate for 15-30 minutes. Initiate the reaction by adding the substrate/ATP mixture.[21] Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a solution containing EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[19] Incubate for 30-60 minutes to allow antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at ~490 nm (terbium donor) and ~520 nm (fluorescein acceptor).[22]

  • Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 490 nm).[19] Plot the ratio against compound concentration to determine the IC50.

Diagram: TR-FRET Kinase Assay Principle

G cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) A Kinase D Phosphorylated Fluorescein-Substrate B ATP C Fluorescein-Substrate C->D Phosphorylation E Terbium-Ab D->E Binding E->D FRET label_high High FRET Signal A2 Kinase B2 ATP C2 Fluorescein-Substrate F Inhibitor F->A2 Binding E2 Terbium-Ab label_low Low FRET Signal

Caption: Principle of a TR-FRET assay for kinase inhibitor screening.

Phase 3: Mechanism of Action in a Cellular Context

After identifying potent inhibitors in biochemical assays, the next critical step is to confirm their activity in a cellular environment and elucidate their mechanism of action (MoA).

Data Presentation: Comparing Compound Performance

Summarizing data in a clear, tabular format is crucial for comparing the performance of different compounds.

Compound IDCytotoxicity IC50 (µM)PI3Kα Kinase IC50 (nM)p-Akt (S473) IC50 (nM)
MC-001 0.521545
MC-002 > 101238
MC-003 1.2250800
Control 0.451030

Analysis:

  • MC-001 shows good correlation between cytotoxicity and on-target activity.

  • MC-002 is a potent and selective inhibitor, as it inhibits the target kinase at low nanomolar concentrations without causing general cytotoxicity. This is a highly desirable profile.

  • MC-003 is a weak inhibitor, and its cytotoxicity may be due to off-target effects.

Protocol: Western Blot for Signaling Pathway Analysis

Western blotting is a fundamental technique to measure changes in protein phosphorylation, confirming that the compound inhibits the intended signaling pathway in cells.[23][24] For a PI3K inhibitor, we would expect to see a decrease in the phosphorylation of its downstream effector, Akt.

  • Cell Treatment and Lysis: Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Starve the cells (e.g., in serum-free media) for several hours, then treat with your morpholine compound for 1-2 hours. Stimulate the pathway (e.g., with 100 ng/mL IGF-1) for 15 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24] Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block non-specific binding sites on the membrane by incubating with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Causality Note: BSA is preferred over milk for phospho-protein detection because milk contains casein, a phosphoprotein that can cause high background. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[25]

  • Stripping and Reprobing: To confirm equal protein loading, the blot can be stripped and reprobed with an antibody for total Akt.[23] This allows for the normalization of the phospho-protein signal to the total amount of the target protein.

Diagram: PI3K/Akt/mTOR Signaling Pathway

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p mTORC2 mTORC2 mTORC2->Akt p (S473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine Inhibitor Inhibitor->PI3K

Caption: Inhibition of PI3K by a novel morpholine compound blocks downstream Akt phosphorylation.

Conclusion

The in vitro characterization of novel morpholine compounds requires a multi-faceted yet logical approach. By progressing from broad cytotoxicity screening to specific biochemical and cell-based assays, researchers can efficiently identify potent and selective compounds. This guide provides a framework and detailed protocols to ensure that the generated data is robust, reproducible, and provides clear insights into a compound's therapeutic potential, ultimately enabling data-driven decisions in the drug discovery pipeline.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. U.S. National Library of Medicine. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • Vastardi, M., et al. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. [Link]

  • Garcia-Martinez, J. M., et al. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Oncotarget. [Link]

  • Jhaveri, K., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Molecular Cancer Therapeutics. [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kumar, S., & Kumar, R. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Kolb, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Dickerson, W. M., et al. (2013). A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Benzyl 2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of Benzyl 2-acetylmorpholine-4-carboxylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a pivotal intermediate in the synthesis of pharmaceuticals, particularly analgesics and compounds acting on the central nervous system, robust and reliable quantitative analysis of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug product.[1]

The selection of an appropriate analytical method is contingent upon various factors, including the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity profiling), available instrumentation, and the complexity of the sample matrix. This document will delve into the theoretical underpinnings and practical considerations of both HPLC-UV and GC-MS for the quantification of this compound, supported by representative experimental protocols and comparative data.

Chemical Profile of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₇NO₄[2][3]
Molecular Weight263.29 g/mol [2][3]
CAS Number317365-38-1[2]
AppearanceSolid[2]

The structure of this compound, possessing a morpholine ring, a benzyl carboxylate group, and an acetyl group, informs the selection of analytical strategies. The presence of a UV-absorbing phenyl group makes HPLC-UV a viable detection method. Concurrently, its potential for thermal stability and derivatization lends itself to GC-MS analysis.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound.[4] The inherent UV absorbance of the benzyl group allows for direct detection without the need for derivatization, simplifying sample preparation and analysis.

Causality Behind Experimental Choices

The choice of a reversed-phase C18 column is based on the non-polar nature of the benzyl group and the overall moderate polarity of the molecule.[5][6][7] An acetonitrile and water mobile phase is selected for its common use in reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds.[8] The addition of a small amount of acid, such as formic acid, can help to protonate any residual silanols on the column, thereby reducing peak tailing and improving chromatographic performance. A detection wavelength in the range of 254 nm is typically chosen for aromatic compounds, providing a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Acetonitrile Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC C18_Column C18 Column Chromatogram Chromatogram HPLC->Chromatogram UV_Detector UV Detector (254 nm) Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Dichloromethane Standard->Dissolution Sample Test Sample Sample->Dissolution Derivatization Derivatization with BSTFA Dissolution->Derivatization GCMS GC-MS System Derivatization->GCMS Capillary_Column Capillary Column Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum MS_Detector Mass Spectrometer (SIM) Extracted_Ion_Chromatogram Extracted Ion Chromatogram Mass_Spectrum->Extracted_Ion_Chromatogram Quantification Quantification Extracted_Ion_Chromatogram->Quantification

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.